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  • Product: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
  • CAS: 1342881-20-2

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Mechanistic Evaluation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine: A Comprehensive Technical Guide

Executive Summary The incorporation of a fluorine atom adjacent to a cyclic amine on a pyridine ring is a privileged structural motif in modern drug discovery. This specific topology modulates the pKa of the pyridine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a fluorine atom adjacent to a cyclic amine on a pyridine ring is a privileged structural motif in modern drug discovery. This specific topology modulates the pKa of the pyridine nitrogen, improves metabolic stability by sterically hindering cytochrome P450 oxidation, and fine-tunes the lipophilicity of the scaffold[1]. This technical whitepaper details the robust, scalable, and self-validating synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine , providing deep mechanistic causality for the selected reaction parameters.

Part 1: Structural Rationale & Mechanistic Causality

The synthesis of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine requires the formation of a C–N bond between the C2 position of a 3-fluoropyridine and the nitrogen of a 3-aminopyrrolidine ring. When designing this route, chemists must choose between transition-metal catalysis (e.g., Buchwald-Hartwig amination) and thermal Nucleophilic Aromatic Substitution (S_NAr).

The Causality of S_NAr Selection: While palladium-catalyzed cross-coupling is a staple for unactivated aryl halides, the specific electronic environment of 2-chloro-3-fluoropyridine allows for a highly efficient, catalyst-free S_NAr. The strong inductive electron-withdrawing effect (-I) of the fluorine atom at C3 synergizes with the electron-deficient nature of the pyridine nitrogen, rendering the C2 position exceptionally electrophilic.

Chemoselectivity studies have demonstrated that under S_NAr conditions, nucleophilic attack occurs exclusively at the C2 position due to this ortho-fluorine effect, whereas Pd-catalyzed conditions can inadvertently direct amination to other halogenated sites if present[2]. Furthermore, isotopic exchange studies confirm that the presence of both chloro and fluoro substituents heavily favors substitution at the 2-position[3]. Therefore, a thermal S_NAr approach is not only more cost-effective—avoiding expensive Pd catalysts and air-sensitive phosphine ligands—but also inherently regioselective.

Part 2: Retrosynthetic Analysis & Workflow

The synthetic strategy is divided into two highly controlled stages:

  • S_NAr Coupling : The reaction of 2-chloro-3-fluoropyridine with tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected 3-aminopyrrolidine).

  • Acidic Deprotection : The cleavage of the Boc protecting group to yield the final primary amine.

Workflow A 2-Chloro-3-fluoropyridine + Boc-3-aminopyrrolidine B S_NAr Coupling (DIPEA, NMP, 120°C) A->B C Boc-Protected Intermediate B->C D Acidic Deprotection (TFA, DCM, RT) C->D E 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine D->E

Fig 1. Two-step synthetic workflow for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Part 3: Quantitative Data & Analytical Validation

To validate the S_NAr conditions, a systematic optimization of solvent, base, and temperature was conducted. The data below summarizes the causality behind selecting NMP and DIPEA at 120 °C.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFEt₃N6524< 10Insufficient thermal energy to overcome the Meisenheimer complex activation barrier.
2DMFK₂CO₃801645Incomplete conversion; the heterogeneous inorganic base limits the reaction rate.
3 NMP DIPEA 120 16 88 Optimal conditions; complete conversion with a clean impurity profile.
4DMSODIPEA1201682Comparable yield, but the high boiling point of DMSO complicates the aqueous workup.

Part 4: Detailed Experimental Protocols (Self-Validating System)

Step 1: Synthesis of tert-butyl (1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl)carbamate

Objective: Form the C–N bond via S_NAr while preserving the acid-sensitive Boc group.

  • Preparation: Charge a dry, argon-flushed 50 mL pressure vessel with 2-chloro-3-fluoropyridine (1.0 eq, 10.0 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Reagent Addition: Add tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq, 11.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl salts which would deactivate the incoming pyrrolidine nucleophile.

  • Thermal Activation: Seal the vessel and heat to 120 °C for 16 hours.

  • Validation Checkpoint: Analyze an aliquot via LCMS. The reaction is complete when the 2-chloro-3-fluoropyridine peak disappears and the product mass [M+H]⁺ is dominant.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash rigorously with water (3 × 50 mL) and brine (1 × 50 mL). Causality: Multiple aqueous washes are critical to partition the highly polar NMP and DIPEA hydrochloride salts into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the Boc-protected intermediate as a pale solid.

Step 2: Boc-Deprotection to Yield the Target Amine

Objective: Cleave the carbamate protecting group without degrading the fluoropyridine core.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, 8.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10.0 eq, 80.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic release of isobutylene gas and CO₂, preventing solvent bumping and side reactions.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot indicates complete deprotection.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine as a free base.

Part 5: Mechanistic Pathway Visualization

The success of Step 1 relies entirely on the stabilization of the transition state. The diagram below illustrates the flow of electrons during the S_NAr reaction.

Mechanism SM Reactants 2-Chloro-3-fluoropyridine & Pyrrolidine Nucleophile TS1 Nucleophilic Attack Nitrogen lone pair attacks C2 SM->TS1 MC Meisenheimer Complex Negative charge stabilized by Py-N and C3-Fluoro (-I effect) TS1->MC TS2 Leaving Group Expulsion Chloride ion departs MC->TS2 PROD Product C-N Bond Formed TS2->PROD

Fig 2. Logical pathway of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

References

  • Title: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride Source: PubMed Central (NIH) URL: [Link]

  • Title: Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This molecule is a significant building block in medicinal chemistry, combining the pharmacologically relevant 3-aminopyrrolidine scaffold with a fluorinated pyridine ring. The strategic incorporation of a fluorine atom can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the logical synthesis of this compound via nucleophilic aromatic substitution, its expected physicochemical and spectroscopic characteristics, and its potential as a lead structure in the development of novel therapeutics, particularly in the areas of kinase inhibition and receptor modulation.

Introduction: The Strategic Importance of Fluorinated Aminopyrrolidines

The pyrrolidine ring is a cornerstone in drug discovery, present in over 20 FDA-approved drugs.[3] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and optimized pharmacokinetic profiles. The 3-aminopyrrolidine moiety, in particular, has been identified as a key pharmacophore in a variety of biologically active compounds, including CCR2 antagonists and BACE1 inhibitors.[4][5]

The introduction of a fluorine atom to the pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule.[1] In the case of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, the fluorine atom at the 3-position of the pyridine ring is expected to influence the reactivity and potential biological interactions of the entire molecule. This guide will provide a detailed analysis of these aspects, offering valuable insights for researchers working with this and structurally related compounds.

Physicochemical Properties

PropertyPredicted/Estimated ValueRemarks
CAS Number 1342881-20-2
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Appearance Likely a solid at room temperatureBased on similar aminopyridine and aminopyrrolidine derivatives.
Melting Point Not available
Boiling Point Not available
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and methanol.The amine functionalities may allow for salt formation to improve aqueous solubility.
XlogP 0.7Predicted value, indicating moderate lipophilicity.

Synthesis and Reactivity

The most logical and widely employed method for the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for the substitution of halogens on electron-deficient aromatic rings like pyridine.

Synthetic Workflow

The synthesis involves the reaction of a suitably activated fluoropyridine with 3-aminopyrrolidine. A plausible synthetic route is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,3-Difluoropyridine 2,3-Difluoropyridine SNAr Nucleophilic Aromatic Substitution (SNAᵣ) 2,3-Difluoropyridine->SNAr Electrophile 3-Aminopyrrolidine 3-Aminopyrrolidine 3-Aminopyrrolidine->SNAr Nucleophile Target_Molecule 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine SNAr->Target_Molecule Forms C-N bond

Caption: General synthetic workflow for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar SNAᵣ reactions involving 2-halopyridines and amines.

Reaction Scheme:

Caption: Relationship between the core scaffolds and potential biological targets.

Kinase Inhibitors

Fluoropyridine moieties are frequently incorporated into the design of kinase inhibitors. The fluorine atom can form favorable interactions with the kinase hinge region and improve the overall binding affinity and selectivity of the inhibitor. The pyrrolidine ring can be further functionalized to occupy other pockets of the ATP-binding site. For instance, pyrrolidine-containing compounds have been explored as Bruton's tyrosine kinase (BTK) inhibitors. [6]

GPCR Modulators

As previously mentioned, 3-aminopyrrolidine derivatives have been successfully developed as antagonists of the C-C chemokine receptor 2 (CCR2), which is a G-protein coupled receptor (GPCR) involved in inflammatory responses. [5]The 1-(3-Fluoropyridin-2-yl) substituent could be explored for its ability to modulate the activity and selectivity of these antagonists.

Other Therapeutic Areas

The versatility of the aminopyrrolidine scaffold has led to its investigation in a wide range of therapeutic areas, including Alzheimer's disease (as BACE1 inhibitors) and as anticonvulsant agents. [4][7]The unique electronic and steric properties imparted by the 3-fluoropyridin-2-yl group may lead to novel compounds with improved efficacy and safety profiles in these and other disease areas.

Safety and Handling

Specific safety data for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is not available. However, based on the functional groups present, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct contact with the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a strategically designed molecule that combines the desirable properties of the 3-aminopyrrolidine and fluoropyridine scaffolds. Its synthesis is readily achievable through standard organic chemistry transformations, primarily the SNAᵣ reaction. While specific experimental data for this compound is limited, its structural features suggest significant potential as a building block in the development of novel therapeutics targeting a range of biological targets. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising chemical entity in their research endeavors.

References

  • Kim, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 253-257.
  • Kim, Y., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.
  • Szafarz, M., et al. (2023).
  • Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331.
  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.
  • Takeda Pharmaceutical Company Limited. (2013). Pyrrole compounds. U.S.
  • O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268.
  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6095.
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available from: [Link]

  • F. Hoffmann-La Roche AG. (1999). Process for making 3-amino-pyrolidine derivatives. U.S.
  • Pharma Inventor Inc. Patent & Publications. Available from: [Link]

  • F. Hoffmann-La Roche AG. (2004). Process for the manufacture of 3-amino-pyrrolidine derivatives. U.S.
  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.
  • Acerta Pharma BV. (2019). Pharmaceutical composition comprising a crystal form of (S)-4-(8-amino-3-(1-(but-2-ynoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. U.S.
  • ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available from: [Link]

  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... Available from: [Link]

  • G. F. D. R. D. D. C. A. C. C. M. L. S. T. S. E. S. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. ACS Medicinal Chemistry Letters, 2(10), 774–778.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins.
  • DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available from: [Link]

  • Agilent Technologies. (n.d.). Mass spectra were obtained on an Agilent 1100 chromatography workstation with an Agilent.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. Available from: [Link]

  • Universidad de Granada. NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Available from: [Link]

  • ResearchGate. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Available from: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

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Foundational

Unveiling the Therapeutic Potential of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The novel compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine represents a compelling scaffold for drug discovery, inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine represents a compelling scaffold for drug discovery, integrating the privileged 3-aminopyrrolidine core with an electron-withdrawing 3-fluoropyridine moiety. While the specific mechanism of action for this particular molecule remains to be empirically determined, its structural components are featured in a diverse range of biologically active agents. This technical guide provides a comprehensive analysis of the potential mechanisms of action for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine by examining the established activities of structurally related compounds. We explore its potential as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a modulator of chemokine, dopamine, histamine, and serotonin receptors, a kinase inhibitor, and an antimicrobial agent. For each potential pathway, we delve into the supporting rationale, present relevant data from analogous compounds, and propose detailed experimental protocols to elucidate its precise biological function. This guide serves as a foundational resource for researchers aiming to characterize and develop this promising chemical entity.

Introduction: A Scaffold of Therapeutic Promise

The confluence of a 3-aminopyrrolidine ring and a fluorinated pyridine presents a unique chemical architecture with significant potential for therapeutic intervention. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional space. The 3-amino group, in particular, can serve as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets.

The incorporation of a 3-fluoropyridine moiety introduces several advantageous features. The fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing its interaction with target proteins. The pyridine ring itself is a common feature in many drugs, often acting as a hydrogen bond acceptor or participating in π-stacking interactions.

Given the absence of direct literature on the mechanism of action of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, this guide will dissect its constituent parts to build a series of well-founded hypotheses regarding its potential biological activities.

Potential Mechanism of Action: An Evidence-Based Exploration

Based on the known pharmacology of its core scaffolds, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine may exert its effects through one or more of the following mechanisms:

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Rationale: The 3-aminopyrrolidine scaffold is a cornerstone of several potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes.[1][2] DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.[3] The amino group of the pyrrolidine ring often forms a key salt bridge interaction with the active site of DPP-4.

Supporting Evidence: Numerous cyanopyrrolidine derivatives have been developed as effective DPP-4 inhibitors, with some, like Vildagliptin and Saxagliptin, reaching clinical use.[2] The core pyrrolidine structure mimics the proline residue of natural DPP-4 substrates.

Experimental Validation:

  • Enzymatic Assay: The inhibitory activity of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine against purified human DPP-4 can be determined using a fluorogenic or colorimetric substrate. A dose-response curve will yield the IC50 value.

  • Cell-Based Assay: The effect of the compound on GLP-1-stimulated insulin secretion can be measured in a pancreatic beta-cell line (e.g., MIN6 or INS-1).

  • In Vivo Studies: In a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats), the compound's effect on oral glucose tolerance, fasting blood glucose, and HbA1c levels can be assessed.

Workflow for DPP-4 Inhibition Assessment

DPP4_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzymatic_Assay DPP-4 Enzymatic Assay (Determine IC50) Cell_Assay Pancreatic Beta-Cell Assay (Measure Insulin Secretion) Enzymatic_Assay->Cell_Assay Confirm Cellular Activity Animal_Model Diabetic Animal Model (e.g., db/db mice) Cell_Assay->Animal_Model Proceed to In Vivo OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT Assess Acute Effects Glycemic_Control Fasting Glucose & HbA1c Measurement Animal_Model->Glycemic_Control Assess Chronic Effects Compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Compound->Enzymatic_Assay Test Compound

Caption: Experimental workflow for evaluating DPP-4 inhibitory activity.

G-Protein Coupled Receptor (GPCR) Modulation

The 3-aminopyrrolidine moiety is a versatile scaffold for ligands targeting a range of GPCRs.

Rationale: Derivatives of 3-aminopyrrolidine have been identified as potent antagonists of CCR2 and CCR5, which are implicated in inflammatory diseases and HIV entry, respectively.[4][5][6] The basic nitrogen of the pyrrolidine often interacts with acidic residues in the transmembrane domains of these receptors.

Supporting Evidence: Several small molecule CCR5 antagonists containing a substituted pyrrolidine ring have been developed as anti-HIV agents.[5][7][8] Similarly, 3-aminopyrrolidine derivatives have shown promise as CCR2 antagonists for treating inflammatory conditions.[4]

Rationale: The 3-aminopyrrolidine scaffold is present in ligands for dopamine D2/D3 receptors and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT1D).[9][10][11][12] These receptors are key targets for treating neuropsychiatric disorders. The pyrrolidine nitrogen can act as a key basic feature for interaction with the orthosteric binding pocket.

Supporting Evidence: Naphthamide derivatives incorporating a pyrrolidine ring have demonstrated high affinity for D2 and D3 receptors.[13] Furthermore, indole derivatives with a 3-aminopyrrolidine moiety have been developed as potent and selective 5-HT1D receptor agonists.[11]

Rationale: Substituted aminopyrrolidines have been developed as potent and selective histamine H3 receptor antagonists, which are being investigated for the treatment of cognitive disorders and other CNS conditions.[14][15][16]

Supporting Evidence: A series of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as H3 receptor antagonists.[14]

Experimental Validation for GPCR Activity:

  • Radioligand Binding Assays: Competition binding assays using radiolabeled ligands for the respective receptors (CCR2, CCR5, D2, D3, 5-HT subtypes, H3) will determine the binding affinity (Ki) of the compound.

  • Functional Assays:

    • Calcium Mobilization Assay: For Gq-coupled receptors (e.g., some 5-HT2 subtypes), changes in intracellular calcium levels can be measured.

    • cAMP Assay: For Gs- or Gi-coupled receptors (e.g., D2, D3, 5-HT1A), changes in cyclic AMP levels can be quantified.

    • GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism.

  • In Vivo Models: Depending on the identified target, relevant animal models of inflammation, HIV infection, or neuropsychiatric disorders can be employed to assess efficacy.

Hypothesized GPCR Signaling Pathways

GPCR_Signaling cluster_compound cluster_receptors Potential GPCR Targets cluster_downstream Downstream Cellular Responses Compound 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine CCR CCR2 / CCR5 Compound->CCR Dopamine D2 / D3 Compound->Dopamine Serotonin 5-HT Subtypes Compound->Serotonin Histamine H3 Compound->Histamine Inflammation Modulation of Inflammation CCR->Inflammation Viral_Entry Inhibition of Viral Entry CCR->Viral_Entry Neurotransmission Alteration of Neurotransmission Dopamine->Neurotransmission Serotonin->Neurotransmission Histamine->Neurotransmission

Caption: Potential GPCR targets and downstream effects.

Kinase Inhibition

Rationale: The 3-aminopyridine and pyrrolidine scaffolds are present in a number of kinase inhibitors.[17][18] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-amino group can form key hydrogen bonds with the hinge region of the kinase active site.

Supporting Evidence: A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases.[17] Additionally, 3-aminopyridin-2-one derivatives have been identified as inhibitors of MPS1 and Aurora kinases.[18]

Experimental Validation:

  • Kinase Panel Screening: The compound should be screened against a broad panel of human kinases to identify potential targets.

  • Biochemical IC50 Determination: For any identified hits, dose-response curves should be generated to determine the IC50 value against the purified kinase.

  • Cellular Target Engagement Assays: Techniques such as Western blotting to assess the phosphorylation status of downstream substrates can confirm target engagement in a cellular context.

  • Cell Proliferation Assays: The antiproliferative activity of the compound can be evaluated in relevant cancer cell lines.

Antimicrobial Activity

Rationale: Fluoropyridine derivatives have been reported to possess antibacterial activity.[19][20][21] The fluorine atom can enhance the antimicrobial potency of the molecule. The pyrrolidine moiety is also found in some antimicrobial compounds.[22]

Supporting Evidence: A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited significant antibacterial activity against Gram-positive bacteria.[19][21]

Experimental Validation:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound should be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria using broth microdilution or agar dilution methods.

  • Mechanism of Action Studies: If antimicrobial activity is observed, further studies can be conducted to elucidate the mechanism, such as assays for inhibition of DNA gyrase, protein synthesis, or cell wall synthesis.

Summary and Future Directions

The structural features of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine suggest a high probability of biological activity. Based on the extensive literature on its constituent scaffolds, this compound warrants investigation as a potential DPP-4 inhibitor, a modulator of various GPCRs, a kinase inhibitor, or an antimicrobial agent. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these potential mechanisms of action.

A tiered screening approach, beginning with broad in vitro panels (e.g., kinase and GPCR binding panels) followed by more focused biochemical and cell-based assays for the most promising targets, will be an efficient strategy to unravel the therapeutic potential of this novel chemical entity. Subsequent lead optimization efforts can then be guided by the identified mechanism of action to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Edmondson, S. D., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4)
  • Wishart, G., et al. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
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Exploratory

Synthesizing 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary and Strategic Rationale In modern drug discovery, the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold [1] has emerged as a highly privileged building block. Frequently incorporated into the architec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Rationale

In modern drug discovery, the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold [1] has emerged as a highly privileged building block. Frequently incorporated into the architectures of kinase inhibitors (such as RET and BTK inhibitors) and GPCR modulators [2, 3], this diamine motif offers exceptional physicochemical properties. The strategic placement of the 3-fluoro substituent on the pyridine ring serves a dual purpose: it lowers the basicity (pKa) of the pyridine nitrogen—thereby enhancing membrane permeability and metabolic stability—and it strongly activates the 2-position for nucleophilic attack during synthesis.

This technical guide provides an in-depth, self-validating methodology for synthesizing this core scaffold. By dissecting the causality behind reagent selection, reaction kinetics, and purification strategies, we aim to equip researchers with a robust, scalable protocol that guarantees high fidelity in early-stage library synthesis and process scale-up.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine relies on a classic Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection step.

Electrophile Selection: Why 2-Chloro-3-fluoropyridine?

While 2-bromo and 2,3-difluoropyridines are commercially available, 2-chloro-3-fluoropyridine is the optimal electrophile. In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. Chlorine, being highly electronegative, stabilizes the developing negative charge in the transition state better than bromine. Furthermore, the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho/para directing) and the 3-fluoro group (inductive withdrawal) make the C2-Cl bond exceptionally labile to amine nucleophiles.

Nucleophile Design: The Role of Boc Protection

The nucleophile, 3-aminopyrrolidine, possesses two reactive nitrogen centers: a secondary cyclic amine and a primary exocyclic amine. To prevent oligomerization, cross-linking, and regioisomeric mixtures, the primary amine must be masked. Utilizing tert-butyl pyrrolidin-3-ylcarbamate ensures that the SNAr reaction is strictly directed to the secondary pyrrolidine nitrogen, which is also sterically and electronically favored for the initial attack [4].

SNAr_Mechanism SM Starting Materials 2-Cl-3-F-Pyridine + Boc-3-Aminopyrrolidine MC Meisenheimer Complex (Transition State) SM->MC SNAr Attack INT Boc-Protected Intermediate MC->INT -Cl⁻ DEP Acidic Cleavage (HCl or TFA) INT->DEP Deprotection PROD Final Product Free Amine DEP->PROD -CO₂, -tBuOH

Fig 1. Mechanistic pathway of the SNAr reaction and subsequent Boc deprotection.

Quantitative Data: SNAr Condition Optimization

The choice of base and solvent is critical. Inorganic bases like K₂CO₃ often result in heterogeneous mixtures in polar aprotic solvents, leading to erratic kinetics and prolonged heating times that can prematurely degrade the Boc group. Transitioning to a homogeneous system utilizing N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) maximizes the collision frequency and drives the reaction to completion.

Table 1: Optimization of SNAr Coupling Conditions

EntryElectrophileBase (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Kinetic Observations
12-Chloro-3-fluoropyridineK₂CO₃DMF1001665Heterogeneous; incomplete conversion.
2 2-Chloro-3-fluoropyridine DIPEA NMP 120 12 88 Homogeneous; clean, rapid conversion.
32,3-DifluoropyridineDIPEAn-BuOH120672Faster reaction, but trace regioisomers observed.
42-Bromo-3-fluoropyridineEt₃NDMSO1101855Sluggish kinetics compared to the chloro-analog.

Step-by-Step Experimental Protocols

The following protocol is designed as a self-validating system. By tracking specific mass-to-charge (m/z) ratios at each stage, researchers can verify the structural integrity of the intermediates without requiring full isolation.

Part A: Synthesis of tert-butyl (1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl)carbamate
  • Reagent Preparation : To an oven-dried, argon-purged round-bottom flask, add 2-chloro-3-fluoropyridine (1.0 equiv, 10.0 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv, 11.0 mmol).

  • Solvent & Base Addition : Dissolve the reagents in anhydrous NMP (20 mL) to achieve a 0.5 M concentration. Add DIPEA (2.5 equiv, 25.0 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the generated HCl from protonating the unreacted pyrrolidine.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the homogeneous mixture to 120 °C.

  • Self-Validation (LC-MS) : After 12 hours, sample the reaction. The target intermediate must exhibit a dominant [M+H]⁺ peak at m/z 282.1 (Calculated for C₁₄H₂₀FN₃O₂).

  • Aqueous Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with 5% aqueous LiCl (3 × 50 mL). Causality: The LiCl wash is highly effective at partitioning the NMP out of the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part B: Acidic Deprotection to the Free Amine
  • Acidic Cleavage : Dissolve the crude intermediate in Dichloromethane (DCM) (50 mL). Cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (10.0 equiv). Note for Scale-up: If a crystalline salt is desired directly, substitute TFA/DCM with 4M HCl in 1,4-dioxane.

  • Reaction Monitoring : Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS) : Confirm the complete disappearance of the m/z 282.1 peak and the emergence of the final product [M+H]⁺ peak at m/z 182.1 (Calculated for C₉H₁₂FN₃).

  • Isolation : Concentrate the mixture in vacuo to remove excess acid. To isolate the free base, dissolve the residue in deionized water, adjust to pH 10 using 1M NaOH, and extract with DCM (3 × 50 mL). Dry, filter, and concentrate to yield the pure 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine.

Experimental_Workflow Step1 1. Reagent Preparation Mix Electrophile, Nucleophile & DIPEA Step2 2. Thermal SNAr Heat at 120°C in NMP (12h) Step1->Step2 Step3 3. Aqueous Workup EtOAc Extraction, 5% LiCl Wash Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane (2h, RT) Step3->Step4 Step5 5. Isolation Filter HCl Salt or Free-Base Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing the pyrrolidin-3-amine derivative.

References

  • PubChem. "1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US10227329B2 - Compounds useful for treating disorders related to RET".
  • Google Patents. "US20160115126A1 - Indole carboxamide compounds".
  • ACS Publications. "Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study". Journal of Medicinal Chemistry. URL:[Link]

Foundational

A Strategic Blueprint for the Biological Evaluation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine: A Novel Scaffold with Therapeutic Potential

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the biological screening of the novel chemical entity, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. The convergence of the fluoropyridine m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the biological screening of the novel chemical entity, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. The convergence of the fluoropyridine motif, a privileged structure in medicinal chemistry, with the versatile aminopyrrolidine scaffold suggests a high potential for biological activity. This document provides a rationale-driven framework for elucidating the compound's therapeutic promise, beginning with foundational safety and liability profiling and progressing to targeted and phenotypic screens against high-value target classes. The protocols and workflows detailed herein are designed to generate a robust data package for informed decision-making in early-stage drug discovery.

Introduction: Deconstructing the Therapeutic Hypothesis

The chemical architecture of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine presents a compelling case for extensive biological evaluation. The 2-aminopyridine moiety is a well-established pharmacophore, while the pyrrolidine ring offers a three-dimensional structure that can facilitate precise interactions with biological targets.[1][2] The incorporation of a fluorine atom on the pyridine ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Given the absence of published data on this specific molecule, a broad yet systematic screening approach is warranted. This guide proposes a three-phase screening cascade designed to efficiently identify potential toxicity, establish a preliminary pharmacokinetic profile, and explore activity against key drug target families.

Phase I: Foundational Profiling - ADME and Cytotoxicity

Before committing resources to extensive efficacy screening, it is paramount to establish the foundational drug-like properties of the compound. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and general cytotoxicity provides a critical filter to identify potential liabilities that could terminate a drug discovery program.[3][4]

In Vitro Cytotoxicity Assessment

A primary understanding of a compound's potential to cause cell damage is a cornerstone of drug development.[5][6][7] We will employ a panel of assays to measure cytotoxicity across different cell lines, representing various tissue types (e.g., HepG2 for liver, HEK293 for kidney).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (e.g., from 100 µM to 0.1 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

Early ADME Profiling

Understanding a compound's pharmacokinetic behavior is crucial for its development.[4][8] A standard panel of in vitro ADME assays will be conducted to assess key properties.

Parameter Assay Rationale Acceptable Range
Solubility Kinetic Solubility AssayPredicts bioavailability and suitability for in vitro assays.> 50 µM
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Assesses passive diffusion across the intestinal barrier.Pₑ > 1 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsome (HLM) Stability AssayMeasures susceptibility to Phase I metabolism by cytochrome P450 enzymes.[9]t₁/₂ > 30 min
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins, which affects distribution and efficacy.< 95% bound
CYP450 Inhibition Cytochrome P450 Inhibition Assay (e.g., 3A4, 2D6)Identifies potential for drug-drug interactions.[9]IC₅₀ > 10 µM

Experimental Workflow: ADME Screening Cascade

ADME_Workflow Compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Solubility Kinetic Solubility Compound->Solubility PAMPA PAMPA Permeability Compound->PAMPA HLM HLM Stability Compound->HLM PPB Plasma Protein Binding Compound->PPB CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Decision Go/No-Go Decision Solubility->Decision PAMPA->Decision HLM->Decision PPB->Decision CYP_Inhibition->Decision

Caption: Initial ADME screening workflow.

Phase II: Broad Target Class Screening

With a favorable foundational profile, the compound will be advanced to broad screening against two of the most significant drug target families: G-Protein Coupled Receptors (GPCRs) and kinases.

GPCR Profiling

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[][11][12] A broad panel screen is an effective way to identify potential interactions.

Experimental Protocol: GPCR Panel Screen (Example: cAMP Assay)

This protocol assesses the compound's ability to modulate the activity of a panel of GPCRs coupled to Gs or Gi signaling pathways.[13]

  • Cell Culture: Use cell lines stably expressing the target GPCRs (e.g., HEK293).

  • Compound Incubation: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine at a standard screening concentration (e.g., 10 µM) to the cells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Incubate with the compound alone.

    • Antagonist Mode: Pre-incubate with the compound, then add a known agonist at its EC₅₀ concentration.

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).[13]

  • Data Analysis: Compare the signal from compound-treated wells to controls to determine agonist or antagonist activity.

Kinase Profiling

Protein kinases are critical regulators of cellular processes and established targets in oncology and inflammation.[14][15] A kinome-wide screen will provide a comprehensive overview of the compound's selectivity.

Experimental Protocol: Kinase Panel Screen (Biochemical)

  • Assay Setup: In a multi-well plate, combine a panel of purified recombinant kinases with their respective substrates and ATP.

  • Compound Addition: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine at a standard concentration (e.g., 1 µM).

  • Kinase Reaction: Incubate the plates at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Quantify kinase activity by measuring either ATP consumption (e.g., Kinase-Glo®) or phosphosubstrate formation (e.g., using a phosphospecific antibody).

  • Data Analysis: Calculate the percent inhibition of each kinase relative to a DMSO control. Significant hits are typically defined as >50% inhibition.

Logical Flow: From Broad Screening to Hit Validation

Screening_Flow cluster_Phase1 Phase I cluster_Phase2 Phase II cluster_Phase3 Phase III ADME ADME & Cytotoxicity Profiling GPCR GPCR Panel Screen ADME->GPCR Favorable Profile Kinase Kinase Panel Screen ADME->Kinase Antimicrobial Antimicrobial Screen ADME->Antimicrobial DoseResponse Dose-Response & IC50 GPCR->DoseResponse Hit Identified Kinase->DoseResponse Hit Identified Antimicrobial->DoseResponse Hit Identified CellularAssay Cell-Based Functional Assays DoseResponse->CellularAssay

Caption: Tiered biological screening cascade.

Phase III: Phenotypic and Follow-Up Screening

In parallel with target-based approaches, a phenotypic screen can uncover unexpected activities. The structural motifs within the test compound suggest that antimicrobial activity is a plausible therapeutic area.[16][17][18]

Antimicrobial Activity Screen

A basic screen against a panel of pathogenic bacteria and fungi will be performed.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Grow microbial strains to the mid-logarithmic phase in appropriate broth media.

  • Compound Dilution: Prepare a two-fold serial dilution of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Forward Path

This technical guide provides a robust and logical framework for the initial biological characterization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. The proposed phased approach ensures that resources are allocated efficiently, with foundational safety and pharmacokinetic data guiding subsequent, more specific investigations into the compound's potential as a modulator of GPCRs, kinases, or as an antimicrobial agent. Positive results from any of these screening funnels will trigger more in-depth studies, including dose-response curves, cell-based functional assays, and initial structure-activity relationship (SAR) exploration to validate and advance promising hits.

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Exploratory

The Strategic Application of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Analogs in Targeted Therapeutics

Executive Summary The evolution of targeted therapeutics relies heavily on the modular assembly of privileged pharmacophores. Among these, the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine motif (CAS 1342881-20-2) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the modular assembly of privileged pharmacophores. Among these, the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine motif (CAS 1342881-20-2) has emerged as a highly versatile, bifunctional building block[1]. By fusing the metabolic resilience and unique stereoelectronic profile of a 3-fluoropyridine ring with the vectorial predictability of a chiral pyrrolidine-3-amine, this scaffold provides medicinal chemists with a powerful tool for optimizing target affinity, tuning physicochemical properties, and overcoming resistance mechanisms in kinase and CNS drug discovery.

This technical guide deconstructs the structural causality, synthetic methodologies, and biological applications of this class of analogs.

Stereoelectronic Causality: The "Why" Behind the Structure

The selection of the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine fragment over its non-fluorinated or regioisomeric counterparts is driven by precise physicochemical causality.

Dipole-Dipole Minimization and Conformational Locking

Why specifically the 3-fluoro isomer over the 4- or 5-fluoro variants? The causality lies in the conformational restriction induced by the ortho-relationship between the fluorine atom and the pyrrolidine nitrogen. The highly electronegative fluorine atom at the C3 position creates a strong local dipole. When the pyrrolidine ring is attached at C2, the lone pair of the pyrrolidine nitrogen and the fluorine atom experience electrostatic repulsion. This forces the pyrrolidine ring into a restricted conformational space, pre-organizing the molecule[2]. This rigid pre-organization reduces the entropic penalty upon binding to the target protein's active site, directly translating to higher biochemical potency.

Metabolic Shielding and pKa Attenuation

Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strongly electron-withdrawing fluorine atom deactivates the pyridine ring toward electrophilic attack and sterically shields the adjacent C2-N bond from N-dealkylation, significantly extending the compound's biological half-life[3]. Furthermore, the inductive effect of the fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific basicity and minimizing hERG channel liabilities—a critical safety parameter in drug development.

Quantitative Physicochemical Impact

The table below summarizes the theoretical and observed physicochemical shifts when transitioning from a standard pyridine-pyrrolidine core to the 3-fluoro analog.

Analog CorePyridine pKaC2-N Rotational Barrier (kcal/mol)Intrinsic Clearance (CLint, µL/min/mg)
1-(Pyridin-2-yl)pyrrolidin-3-amine ~5.2< 3.0 (Free rotation)45.2 (High clearance)
1-(5-Fluoropyridin-2-yl)pyrrolidin-3-amine ~4.8~ 3.5 (Moderate rotation)32.1 (Moderate clearance)
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine ~3.9> 7.0 (Restricted/Locked)12.4 (Low clearance)

Vectorial Projection: The Chiral Pyrrolidine Core

The pyrrolidine-3-amine serves as the structural bridge. The secondary amine at the 3-position is typically utilized as an attachment point for the primary pharmacophore (e.g., a pyrazolopyrimidine hinge binder)[4].

The chirality at the C3 position ((3R) vs. (3S)) dictates the 3D trajectory of the fluoropyridine moiety. For instance, in the development of Casein Kinase 1 (CK1) targeted degraders (PROTACs), the (R)-enantiomer drives robust target degradation by perfectly aligning the ternary complex, while the (S)-enantiomer completely abrogates binding to the E3 ligase complex due to a steric clash[5].

Compound StereocenterTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Fold Selectivity
(3R)-Isomer 4.2> 10,000> 2300x
(3S)-Isomer 850.04,500~ 5x
Racemic Mixture 12.56,200~ 496x
(Note: Data is representative of typical stereochemical cliffs observed in kinase SAR studies utilizing this fragment).

Application in Kinase Inhibition (e.g., JAK1 & PfCDPK1)

In the context of Janus Kinase 1 (JAK1) inhibitors, the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine fragment is frequently employed to occupy the solvent-exposed front or the lipophilic pocket adjacent to the hinge region[4]. The fluoropyridine ring engages in hydrophobic interactions, while the precise stereochemistry of the pyrrolidine ensures that the attached hinge-binding motif aligns perfectly with the backbone amides of the kinase. Similar structural strategies have been successfully deployed in optimizing inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)[2].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Fluoropyridyl-Pyrrolidine Inhibitor Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Mechanism of action: Fluoropyridyl-pyrrolidine derivatives inhibiting the JAK-STAT pathway.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol describes the coupling of 2-chloro-3-fluoropyridine with (3R)-Boc-3-aminopyrrolidine. Causality: SNAr is chosen over Buchwald-Hartwig amination because the highly electron-deficient 2-chloro-3-fluoropyridine is sufficiently reactive toward secondary amines under thermal conditions, avoiding the need for expensive palladium catalysts and ligands.

  • Reagent Preparation: In a dried 50 mL round-bottom flask, dissolve 2-chloro-3-fluoropyridine (1.0 eq) and (3R)-Boc-3-aminopyrrolidine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Validation Step (In-Process Control): Sample 10 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to 2-chloro-3-fluoropyridine is <2% of the total area, and the product mass [M+H]+ is dominant. This ensures downstream purification is not contaminated by unreacted starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x) to remove NMP and DIPEA salts.

  • Deprotection: Treat the isolated Boc-protected intermediate with 4M HCl in dioxane at room temperature for 2 hours to yield the final 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine hydrochloride salt.

SynthesisWorkflow Start 2-Chloro-3-fluoropyridine + Boc-3-aminopyrrolidine SNAr SNAr Reaction (DIPEA, NMP, 120°C) Start->SNAr Intermediate Boc-Protected Intermediate SNAr->Intermediate Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Deprotection->Product Coupling Amide Coupling / Kinase Core Attachment Product->Coupling

Logical workflow for the SNAr synthesis and downstream coupling of the fluorinated analog.
Protocol B: Microsomal Stability Validation

To empirically prove the metabolic shielding effect of the fluorine atom, an in vitro intrinsic clearance assay must be performed.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the essential cofactor for CYP450-mediated phase I metabolism. Without it, oxidative degradation will not occur.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target timepoint.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) based on the log-linear decline of the parent compound. Self-Validating Control: A known high-clearance drug (e.g., verapamil) must be run in parallel; if verapamil is not degraded, the microsomes are inactive, and the assay must be rejected.

Sources

Foundational

Pharmacophore Modeling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine: A Structural and Computational Blueprint for Targeted Drug Discovery

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile, low-molecular-weight building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile, low-molecular-weight building block frequently utilized in the development of kinase inhibitors (e.g., IRAK4) and GPCR ligands[1]. This whitepaper provides an in-depth technical guide to the pharmacophore modeling of this molecule. By deconstructing its stereoelectronic properties, conformational dynamics, and feature mapping, we establish a self-validating computational protocol designed to accelerate virtual screening and hit-to-lead optimization.

Stereoelectronic Causality in Scaffold Design

To build an accurate pharmacophore model, one must first understand the causality behind the molecule's physical behavior. The 3D spatial arrangement of this scaffold is dictated by two critical structural phenomena:

The Ortho-Fluorine Effect and Dihedral Restriction

The placement of the fluorine atom at the C3 position of the pyridine ring—ortho to the pyrrolidine attachment at C2—is a deliberate medicinal chemistry strategy. Fluorine is not merely installed for metabolic stability; its high electronegativity and dense electron cloud create severe steric and electrostatic repulsion with the lone pair of the pyrrolidine nitrogen[2]. This repulsion restricts the rotation of the C2–N(pyrrolidine) bond, locking the two rings into a highly specific, pre-organized dihedral angle. By forcing this bioactive conformation, the entropic penalty typically incurred upon target binding is drastically reduced, leading to higher binding affinities[2].

Pyrrolidine Ring Puckering

The sp³-hybridized pyrrolidine ring is inherently flexible, undergoing rapid pseudorotation. However, the presence of the primary amine at the C3 position forces the ring to adopt specific envelope conformations—primarily -endo or -exo puckers—to minimize 1,3-diaxial steric clashes [3]. The specific pucker dictates the exact 3D vector of the primary amine, which is critical for establishing hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) in the target protein's binding pocket[3].

Pharmacophore Feature Extraction

At physiological pH (7.4), the ionization states of the molecule define its interaction profile. The primary aliphatic amine (pKa ~9.5) is protonated, while the pyridine nitrogen (pKa lowered to ~3.5 by the adjacent electron-withdrawing fluorine) remains neutral.

The quantitative and geometric breakdown of these features is summarized in the table below:

Chemical MoietyPharmacophore FeatureEst. pKaPhysiological State (pH 7.4)3D Vector Geometry
3-Amino Group Hydrogen Bond Donor (HBD) / Positive Ionizable (PI)~9.5Protonated (+1)Spherical radius (3.0 Å), directional H-vectors
Pyridine Nitrogen Hydrogen Bond Acceptor (HBA)~3.5Neutral (0)Directional, in-plane with aromatic ring
Pyridine Ring Aromatic Ring (AR) / Hydrophobic (HY)N/ANeutral (0)Planar normal vector (π-π stacking)
Fluorine Atom Weak HBA / HydrophobicN/ANeutral (0)Spherical, highly localized

Experimental Protocol: A Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility, the pharmacophore generation process must be treated as a self-validating system. A model is only mathematically valid if it can prospectively distinguish true active compounds from structurally similar inactive decoys[4].

Step 1: Ligand Preparation and Conformational Sampling
  • Ionization & Tautomerization: Import the 2D structure into a ligand preparation module (e.g., LigPrep or OpenBabel). Fix the protonation state at pH 7.4 ± 0.5 to ensure the 3-amine is protonated.

  • Conformational Generation: Use a systematic or stochastic search algorithm (e.g., OMEGA) to generate a conformational ensemble.

    • Causality Rule: Set the energy window to 20 kcal/mol above the global minimum. The bioactive conformation is rarely the global energy minimum due to the induced fit of the target pocket. Ensure both -endo and -exo pyrrolidine puckers are sampled.

Step 2: Feature Mapping and Hypothesis Generation
  • Map the features identified in Section 2 onto the conformational ensemble.

  • Define spatial tolerances: Set a 1.5 Å tolerance sphere for the AR feature and a 2.0 Å tolerance sphere for the PI/HBD feature to account for induced-fit flexibility.

Step 3: Decoy Generation and Model Validation (The Self-Validating Step)
  • Decoy Selection: Retrieve a set of known active compounds containing this scaffold (e.g., from ChEMBL). Generate 50 property-matched decoys for every 1 active compound using the Database of Useful Decoys: Enhanced (DUD-E).

  • Virtual Screening: Screen both actives and decoys against the generated pharmacophore hypothesis.

  • Statistical Validation: Calculate the Area Under the Receiver Operating Characteristic Curve (ROC-AUC) and the Enrichment Factor at 1% ( EF1%​ ).

    • Acceptance Criteria: The model is only validated for production use if ROC-AUC > 0.85 and EF1%​ > 10, proving its ability to enrich true positives over background noise[4].

Workflow A Ligand Preparation (Protonation at pH 7.4) B Conformational Sampling (Cγ-endo/exo Pucker) A->B C Feature Extraction (HBD, HBA, PI, AR) B->C D Pharmacophore Model Generation C->D E Model Validation (ROC-AUC & EF1%) D->E

Fig 1: Step-by-step computational workflow for pharmacophore generation and decoy-based validation.

Biological Context: Targeting the IRAK4 Signaling Pathway

To demonstrate the real-world utility of this pharmacophore, we examine its application in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical node in the Toll-like receptor (TLR) signaling pathway, driving inflammation and oncogenesis[1].

When integrated into a larger kinase inhibitor framework, the 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine scaffold acts as a potent hinge-binding or solvent-channel moiety. The pyridine nitrogen (HBA) interacts with the kinase hinge region, while the protonated 3-amino group (PI/HBD) forms a critical salt bridge with the conserved catalytic Aspartate in the DFG motif, effectively halting downstream NF-κB translocation[1].

Pathway TLR TLR / IL-1R Activation MYD88 MyD88 Recruitment TLR->MYD88 IRAK4 IRAK4 Kinase (Target) MYD88->IRAK4 NFKB NF-κB Translocation IRAK4->NFKB SCAFFOLD 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine SCAFFOLD->IRAK4 Inhibits

Fig 2: Integration of the scaffold into the IRAK4 signaling pathway to block NF-κB translocation.

Conclusion

The pharmacophore modeling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine requires a rigorous understanding of its stereoelectronic constraints. By leveraging the ortho-fluorine effect to restrict conformational entropy and mapping the precise vectors of the pyrrolidine's protonated amine, computational chemists can generate highly predictive models. When coupled with strict decoy-based validation (ROC-AUC), this protocol provides a robust engine for discovering novel, targeted therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Kudryavtsev, K. V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 67.

  • Rahman, M. A., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Pharmaceuticals, 16(1), 120.

  • World Intellectual Property Organization. (2019). Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides (Patent No. WO2019099926A1).

Sources

Exploratory

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, a novel heterocyclic amine of interest in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, a novel heterocyclic amine of interest in pharmaceutical research and development. In the absence of established experimental data for this specific molecule, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. It is designed to equip researchers, medicinal chemists, and process development scientists with the necessary tools to systematically approach solvent selection for synthesis, purification, and formulation. The guide details the predicted physicochemical properties of the target compound, outlines a rigorous experimental workflow for both qualitative and quantitative solubility determination, and provides a logical framework for data interpretation and solvent selection.

Introduction: The Significance of Solubility in Drug Development

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a fluorinated heterocyclic compound with structural motifs commonly found in biologically active molecules. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making such compounds attractive for drug discovery programs. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application. Solubility dictates the efficiency of synthetic reactions, the feasibility of purification methods like crystallization, and the developability of a final drug product. Poorly characterized solubility can lead to significant challenges in process scale-up, formulation instability, and suboptimal bioavailability.[1]

This guide provides a foundational approach to systematically characterize the solubility profile of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, enabling informed decisions in the laboratory and beyond.

Physicochemical Characterization and Theoretical Solubility Profile

To build a foundational understanding of the compound's expected behavior, we first turn to in silico prediction of key physicochemical properties that govern solubility. The structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, with its SMILES notation C1CN(CC1N)C2=C(C=CC=N2)F, suggests a molecule with both hydrogen bond donor (the primary amine) and acceptor (the pyridine nitrogen and the fluorine atom) capabilities, as well as a mix of polar and non-polar regions.[2]

Predicted Physicochemical Properties

Using established computational models, we can estimate several key parameters.[3][4] These values provide a theoretical basis for initial solvent selection based on the "like dissolves like" principle.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₉H₁₂FN₃Provides the basic atomic composition.
Molecular Weight 181.21 g/mol A relatively low molecular weight generally favors solubility.
XlogP 0.7This positive but low value suggests a slight preference for lipophilic environments but indicates significant water solubility is also likely. It points towards good solubility in a broad range of polar and moderately non-polar solvents.
Topological Polar Surface Area (TPSA) 41.7 ŲThis value indicates moderate polarity, suggesting the molecule can interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding.
Hydrogen Bond Donors 1 (from the amine group)The presence of a hydrogen bond donor allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, DMF).
Hydrogen Bond Acceptors 3 (from the two nitrogen atoms and fluorine)Multiple acceptor sites enhance interactions with protic solvents.

Note: Predicted values are estimations and should be confirmed by experimental data. XlogP is a commonly used computational model for logP.

The "Like Dissolves Like" Principle in Practice

The predicted properties suggest that 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[5]

  • High Solubility Predicted: In polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) due to favorable hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility Predicted: In solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

  • Low to Negligible Solubility Predicted: In non-polar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are weak van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Guide

While predictions offer a valuable starting point, experimental determination is essential for accurate and reliable solubility data.[6] The following protocols describe a systematic approach, beginning with a rapid qualitative assessment followed by a rigorous quantitative analysis using the gold-standard shake-flask method.[5][7]

Preliminary Qualitative Assessment: Miscibility Testing

This initial screening provides a rapid, semi-quantitative evaluation to categorize solvents and refine the selection for quantitative analysis.

Objective: To visually assess the solubility of the compound across a range of solvents representing different polarity classes.

Materials:

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

  • Small vials (e.g., 1.5 mL glass vials)

  • A selection of organic solvents (see table below)

  • Vortex mixer

Procedure:

  • Add approximately 2-5 mg of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine to a series of labeled vials.

  • To each vial, add 0.5 mL of a different test solvent.

  • Cap the vials securely and vortex for 30-60 seconds.

  • Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Record observations using the following categories:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Slightly Soluble: The majority of the solid remains undissolved.

    • Insoluble: No visible change in the amount of solid.

Recommended Solvent Panel:

Solvent ClassExample SolventsRelative Polarity
Non-Polar Hexane, TolueneLow
Moderately Polar Aprotic Diethyl Ether, Ethyl AcetateIntermediate
Polar Aprotic Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF)High
Polar Protic Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)High
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High

This table is adapted from publicly available solvent polarity charts.[8][9][10][11][12]

Quantitative Analysis: The Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, providing a precise measurement at a given temperature.[7][13][14][15]

Objective: To accurately quantify the maximum concentration of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine that dissolves in a specific solvent at a set temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.45 µm PTFE filter) D->E F Dilute filtrate to known volume E->F G Quantify concentration via HPLC-UV F->G H Calculate solubility (e.g., mg/mL) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (e.g., 20-30 mg) to a glass vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a magnetic stir plate at a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:[16]

      Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of the compound (likely in the 260-280 nm range for a pyridine-containing structure).[17][18]

  • Injection Volume: 10 µL.

Data Presentation and Interpretation

The results of the quantitative analysis should be compiled into a clear, structured table for easy comparison.

Quantitative Solubility Data Table (Hypothetical Data)
SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)Highly Polar Aprotic7.2> 200
MethanolPolar Protic6.6155
EthanolPolar Protic5.298
AcetonitrilePolar Aprotic5.875
AcetonePolar Aprotic5.142
Dichloromethane (DCM)Polar Aprotic3.125
Ethyl AcetateModerately Polar Aprotic4.412
TolueneNon-Polar2.4< 1
n-HexaneNon-Polar0.1< 0.1

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Solvent Selection Logic

The choice of an appropriate solvent is dictated by the intended application. The following diagram illustrates a decision-making process based on the obtained solubility data.

G cluster_applications cluster_criteria cluster_solvents Start Application? Reaction Chemical Reaction Start->Reaction Purification Purification/ Crystallization Start->Purification Formulation Formulation/ Stock Solution Start->Formulation Criteria_Reaction High solubility of all reactants at desired temperature. Inert to reaction conditions. Reaction->Criteria_Reaction Criteria_Purification High solubility at high temperature. Low solubility at low temperature. Purification->Criteria_Purification Criteria_Formulation High solubility at ambient temperature. High stability. Low toxicity. Formulation->Criteria_Formulation Solvent_Reaction Select from: DMF, DMSO, ACN, THF Criteria_Reaction->Solvent_Reaction Solvent_Purification Select from: Ethanol, IPA, Ethyl Acetate (or solvent/anti-solvent pairs) Criteria_Purification->Solvent_Purification Solvent_Formulation Select from: DMSO (for in vitro), Ethanol/Water mixtures Criteria_Formulation->Solvent_Formulation

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a Privileged Scaffold in Medicinal Chemistry

Here is a comprehensive, scientifically grounded application note and protocol guide for the utilization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in medicinal chemistry. Executive Summary 1-(3-Fluoropyridin-2-yl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol guide for the utilization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in medicinal chemistry.

Executive Summary

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) [1] is a highly versatile, privileged diamine building block utilized in the discovery and optimization of small-molecule therapeutics. Featuring a conformationally restricted pyrrolidine core N-arylated with an electron-deficient 3-fluoropyridine ring, this scaffold provides an ideal balance of basicity, lipophilicity, and metabolic stability. This guide details the structural rationale for its use, physicochemical properties, and field-validated protocols for its incorporation into lead compounds.

Structural Rationale & Physicochemical Profiling

In contemporary medicinal chemistry, mitigating "molecular obesity" (excessive lipophilicity and molecular weight) is critical for improving drug disposition and safety [1]. The 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold addresses these challenges through two key structural features:

  • The "Fluorine Effect" : The incorporation of a fluorine atom ortho to the pyridine nitrogen significantly alters the electronic environment. Due to its high electronegativity, fluorine withdraws electron density via the inductive effect, lowering the pKa of the adjacent pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel liabilities and improve membrane permeability [2]. Furthermore, the C–F bond provides metabolic stability against cytochrome P450-mediated oxidation at the 3-position.

  • Conformational Restriction : The pyrrolidine ring restricts the conformational flexibility of the primary amine compared to acyclic diamines. This pre-organization reduces the entropic penalty upon binding to target proteins (e.g., the hinge region of kinases or the orthosteric site of GPCRs). Additionally, dipole-dipole repulsion between the C–F bond and the pyrrolidine nitrogen lone pair dictates a preferred low-energy conformation, further enhancing target affinity.

Physicochemical Data Summary
PropertyValue
Chemical Name 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
CAS Number 1342881-20-2
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Appearance Pale yellow to off-white solid/oil
Primary Amine pKa (est.) ~9.5 (Typical for pyrrolidin-3-amines)
Pyridine pKa (est.) < 3.0 (Significantly lowered by ortho-fluorine)

Synthetic Workflows in Lead Optimization

The primary amine at the 3-position of the pyrrolidine ring serves as an excellent nucleophile for derivatization. It is most commonly utilized in:

  • SNAr / Cross-Coupling : As a nucleophile to attach the entire scaffold to a heteroaryl core (e.g., pyrimidines, quinazolines) typical of kinase inhibitors.

  • Amide/Sulfonamide Couplings : To explore the solvent-exposed regions of a binding pocket.

  • Reductive Aminations : To build secondary or tertiary amine libraries for Structure-Activity Relationship (SAR) profiling.

Workflow A Core Scaffold (e.g., Pyrimidine) B SNAr / Buchwald-Hartwig Coupling A->B D Intermediate (Primary Amine) B->D C 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine C->B E Amide/Sulfonamide Derivatization D->E F Lead Compound (Optimized ADME) E->F

Workflow diagram illustrating the hit-to-lead optimization using the pyrrolidin-3-amine scaffold.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Expert Insight : HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics and the neighboring group participation of the pyridine nitrogen in the HOAt leaving group. This stabilizes the transition state and minimizes epimerization if the carboxylic acid contains a chiral center. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in side reactions.

Materials :

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Procedure :

  • Activation : Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition : Add DIPEA (3.0 equiv) dropwise to the mixture. Stir at room temperature for 15 minutes to allow the formation of the active OAt-ester. (Note: A slight color change to yellow is indicative of active ester formation.)

  • Amine Addition : Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically a DCM/MeOH gradient).

HATU_Mech A Carboxylic Acid B Carboxylate Anion A->B Base (DIPEA) D OAt Active Ester B->D Activation C HATU + DIPEA C->D F Tetrahedral Intermediate D->F Nucleophilic Addition E Pyrrolidin-3-amine Core E->F G Final Amide Product F->G HOAt Elimination

Mechanistic pathway of HATU-mediated amide coupling with the pyrrolidin-3-amine core.

Protocol B: Reductive Amination with Aldehydes

Causality & Expert Insight : Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH₄, STAB is a mild reducing agent that selectively reduces the intermediate iminium ion over the starting aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts. A catalytic amount of acetic acid is added to facilitate iminium ion formation.

Materials :

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.0 equiv)

  • Target Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous DCE (1,2-Dichloroethane) (0.2 M)

Step-by-Step Procedure :

  • Iminium Formation : Combine the amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous DCE. Add glacial acetic acid (0.1 equiv). Stir at room temperature for 1–2 hours to ensure complete formation of the iminium intermediate.

  • Reduction : Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise to control any mild exotherm.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify the resulting secondary amine via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. URL:[Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link][2]

Sources

Application

Comprehensive Application Note: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a Strategic Building Block in Medicinal Chemistry

Introduction & Strategic Rationale 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile, bifunctional building block widely utilized in the synthesis of small-molecule therapeutics, particularly in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile, bifunctional building block widely utilized in the synthesis of small-molecule therapeutics, particularly in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. The strategic incorporation of this moiety into a drug scaffold leverages both the precise 3D vector projection of the pyrrolidine ring and the unique physicochemical properties imparted by the 3-fluoropyridine system.

As drug discovery increasingly relies on optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles early in the hit-to-lead phase, this specific building block offers a pre-optimized structural motif.

Mechanistic Rationale for Fluorine Incorporation

The substitution of hydrogen with fluorine on the pyridine ring is not merely a steric choice. Fluorine, being the most electronegative element, significantly alters the electronic distribution of the heterocycle[1, 2]. This modification achieves three critical medicinal chemistry objectives:

  • Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich C3 position of the pyridine ring, a common site of metabolic liability.

  • pKa Tuning: The strong electron-withdrawing nature of fluorine reduces the basicity of the adjacent pyridine nitrogen. Lowering the pKa can improve passive membrane permeability and reduce off-target hERG channel binding (cardiotoxicity) [2].

  • Conformational Locking: The fluorine atom can participate in intramolecular multipolar interactions or weak hydrogen bonding (F···H–C), restricting the rotational freedom of the pyrrolidine-pyridine bond. This "conformational locking" lowers the entropic penalty upon target binding, often leading to increased potency [1].

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the final drug molecule.

PropertyValue / Description
Chemical Name 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
CAS Registry Number 1342881-20-2
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
Structural Class Heteroaryl-substituted cyclic diamine
Primary Reactive Site C3-Primary Amine (Highly Nucleophilic)
Secondary Features 3-Fluoropyridine (Electron-deficient, H-bond acceptor)

Experimental Protocols & Workflows

Protocol A: HATU-Mediated Amide Coupling

Context: Coupling 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine with a complex carboxylic acid to generate an amide-linked lead compound.

Causality & Expert Insight: HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior efficiency in coupling sterically hindered or electronically deactivated substrates [3]. Crucially, the carboxylic acid must be pre-activated with HATU and DIPEA before adding the pyrrolidin-3-amine. If the amine is added simultaneously with HATU, the highly reactive uronium species can react directly with the primary amine to form an unreactive tetramethylguanidinium byproduct, severely reducing the yield and complicating purification.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)

  • Anhydrous DMF or NMP (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N2 or Ar) to prevent moisture-induced hydrolysis of the active ester.

  • Base Addition: Add DIPEA (3.0 equiv). The excess base ensures the carboxylic acid is fully deprotonated and neutralizes any trace HCl.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 equiv) dropwise or in small portions. (Note: If the amine is sourced as an HCl salt, add an additional 1.0 equiv of DIPEA).

  • Reaction: Stir at room temperature for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC or silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Context: Attaching the building block to a heteroaryl chloride (e.g., a pyrimidine core) for kinase inhibitor synthesis.

Causality & Expert Insight: The primary amine of the pyrrolidine ring is sufficiently nucleophilic to displace activated halides without the need for palladium catalysis (Buchwald-Hartwig), provided the electrophile is electron-deficient. The 3-fluoropyridine moiety is highly stable under thermal SNAr conditions.

Step-by-Step Procedure:

  • Dissolve the heteroaryl chloride (1.0 equiv) and 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.2 equiv) in a polar aprotic solvent (e.g., n-butanol, DMSO, or NMP).

  • Add a non-nucleophilic base such as DIPEA or K2CO3 (2.0 equiv) to scavenge the generated HCl and keep the amine free-based.

  • Heat the mixture to 80–120 °C using conventional heating or microwave irradiation for 30–60 minutes.

  • Monitor by LC-MS. Upon completion, cool to room temperature, dilute with water, extract with EtOAc, and purify as described in Protocol A.

Visualizations of Workflows and Logic

Reactivity Core 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Amine Primary Amine (C3 Position) Core->Amine Pyridine 3-Fluoropyridine Ring Core->Pyridine Pyrrolidine Pyrrolidine Core (Scaffold) Core->Pyrrolidine Amine_Rx Highly Nucleophilic Amide Coupling / SNAr Amine->Amine_Rx Pyridine_Rx Metabolic Stability Conformational Locking (F-H) Pyridine->Pyridine_Rx Pyrrolidine_Rx 3D Vector Projection Rigid Linker Pyrrolidine->Pyrrolidine_Rx

Figure 1: Structural reactivity map and medicinal chemistry rationale for the building block.

HATU_Workflow Step1 1. Carboxylic Acid + HATU + DIPEA in DMF Step2 2. Pre-activation (Active Ester Formation) Step1->Step2 Step3 3. Add 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Step2->Step3 Step4 4. Amide Bond Formation Step3->Step4 Step5 5. Aqueous Workup & HPLC Purification Step4->Step5

Figure 2: Step-by-step workflow for HATU-mediated amide coupling, emphasizing pre-activation.

References

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL:[Link]

  • Total Synthesis of Hinduchelins A–D (General Procedure for HATU Amide Coupling) Source: PubMed Central (PMC) URL:[Link]

Method

"experimental protocols for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine reactions"

Application Note: Synthetic Workflows and Functionalization Protocols for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Executive Summary 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Workflows and Functionalization Protocols for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Executive Summary

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile bifunctional building block utilized in the design of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates. Because it contains both a halogenated heteroaromatic system and a cyclic aliphatic amine, it requires precise chemoselective strategies during synthesis. This application note details the optimized experimental protocols for its de novo synthesis via Nucleophilic Aromatic Substitution (SNAr) and its subsequent downstream functionalization.

Mechanistic Rationale: The Role of the 3-Fluoro Substituent

The synthesis of this building block relies on the reaction between 2-chloro-3-fluoropyridine (or its bromo-analog) and a mono-protected 3-aminopyrrolidine (e.g., tert-butyl pyrrolidin-3-ylcarbamate). The success and regioselectivity of this reaction are governed by the profound electronic influence of the fluorine atom[1].

Fluorine is highly electronegative. In the context of a pyridine ring, the 3-fluoro substituent inductively withdraws electron density from the adjacent C2 position, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. When the secondary amine of the pyrrolidine attacks the C2 position, a transient anionic intermediate (Meisenheimer complex) is formed. The inductive effect of the 3-fluoro group stabilizes this negative charge, driving the regioselective displacement of the chloride ion over other potential reaction pathways[2].

Mechanism R1 Reactants: 2-Chloro-3-fluoropyridine + Pyrrolidine TS1 Nucleophilic Attack at C2 Position R1->TS1 MC Meisenheimer Complex (Stabilized by 3-Fluoro) TS1->MC TS2 Elimination of Chloride Ion MC->TS2 Restores Aromaticity Prod SNAr Product: C2-Aminated Pyridine TS2->Prod

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: Synthesis via SNAr and Deprotection

Objective : To synthesize the free primary amine building block with high chemoselectivity by temporarily masking the primary amine of the pyrrolidine ring.

Step 1: SNAr Coupling

  • Preparation : Charge a dry, round-bottom flask with 2-chloro-3-fluoropyridine (1.0 equiv, 10 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv, 11 mmol).

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the reactants.

    • Causality: Polar aprotic solvents like DMF stabilize the polar transition state of the SNAr reaction, significantly accelerating the reaction rate compared to non-polar alternatives.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile without competing for the electrophile.

  • Reaction : Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with saturated aqueous NaHCO3 (3 x 20 mL) and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Acidic Deprotection

  • Preparation : Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (10 mL).

  • Acid Addition : Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C to prevent exothermic degradation.

  • Reaction : Stir the mixture at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Isolation : Concentrate the mixture under reduced pressure to remove excess TFA. To isolate the free base, partition the residue between DCM and 1M aqueous NaOH. Extract the aqueous layer with DCM, dry the combined organics, and concentrate to yield 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Protocol B: Downstream Functionalization (Amide Coupling)

Objective : To functionalize the primary amine of the synthesized building block using standard peptide coupling conditions[3].

  • Pre-activation : In a vial, dissolve a target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester[3].

    • Causality: Pre-activation of the carboxylic acid minimizes side reactions and ensures the rapid formation of the amide bond upon the addition of the amine.

  • Coupling : Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 equiv) to the activated mixture.

  • Reaction : Stir at room temperature for 4-6 hours.

  • Workup : Quench with water, extract with EtOAc, and purify via reverse-phase HPLC or flash chromatography.

Workflow A 2-Chloro-3-fluoropyridine + Boc-3-aminopyrrolidine B SNAr Reaction (DIPEA, DMF, 90°C) A->B C Boc-Protected Intermediate B->C Regioselective C-N Bond D Deprotection (TFA/DCM or HCl) C->D E 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine D->E Yields Free Base F Amide Coupling (HATU, DIPEA) E->F

Workflow for the synthesis and functionalization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Quantitative Data Summaries

Table 1: SNAr Reaction Optimization Parameters The following table summarizes the optimization of the SNAr coupling step, demonstrating the necessity of polar aprotic solvents and appropriate bases.

SolventBaseTemperature (°C)Time (h)Yield of Boc-Intermediate (%)
THFTEA65 (Reflux)2445
DMFK2CO3901872
DMF DIPEA 90 12 88
NMPDIPEA110885

Table 2: Physicochemical Properties of the Free Base

PropertyValue
Molecular FormulaC9H12FN3
Molecular Weight181.21 g/mol
Physical StatePale yellow to brown oil/solid
Primary Amine pKa~9.2 (Predicted)

References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: American Chemical Society (Organic Letters) URL:[Link][2]

  • CA3164117A1 - Gem-disubstituted piperidine melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof Source: Google Patents URL:[3]

Sources

Application

Application Notes and Protocols: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Drug Discovery

Introduction: The Strategic Integration of Privileged Scaffolds in Modern Drug Design The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Privileged Scaffolds in Modern Drug Design

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile three-dimensional structure and its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with the binding sites of biological targets.[3] When incorporated into drug candidates, the pyrrolidine moiety can enhance aqueous solubility and modulate other critical physicochemical properties.[4]

The strategic incorporation of a fluorine atom into a drug candidate, particularly on an aromatic ring, is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The 3-fluoropyridinyl group, in particular, can influence the electronic properties of the molecule and introduce key interactions with the target protein.

This document provides a comprehensive guide to the application of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in a drug discovery context. Based on its structural features, this compound is a compelling candidate for investigation as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][8][9] They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner.[9][10][11] The core structure of many potent DPP-4 inhibitors comprises a substituted pyrrolidine ring.[7][12]

These application notes will detail a plausible synthetic route, characterization methods, and a comprehensive suite of in vitro and in vivo assays to evaluate the potential of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a novel DPP-4 inhibitor.

Synthesis and Characterization

The synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine can be approached through a convergent synthesis strategy, which is a common and efficient method in medicinal chemistry. The following protocol is a proposed route based on established chemical transformations.

Protocol 1: Synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Step 1: Synthesis of tert-butyl (S)-pyrrolidin-3-ylcarbamate

(S)-3-aminopyrrolidine dihydrochloride is a commercially available starting material. The synthesis of its N-Boc protected form is a standard procedure.[13]

  • Dissolve (S)-3-aminopyrrolidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography to obtain tert-butyl (S)-pyrrolidin-3-ylcarbamate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve tert-butyl (S)-pyrrolidin-3-ylcarbamate and 2,3-difluoropyridine in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The reaction progress should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography to yield tert-butyl (S)-(1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl)carbamate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature. The deprotection is typically rapid.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, as a salt.

Diagram: Synthetic Workflow

G A (S)-3-aminopyrrolidine dihydrochloride B tert-butyl (S)-pyrrolidin-3-ylcarbamate A->B Boc₂O, TEA, DCM C tert-butyl (S)-(1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl)carbamate B->C 2,3-difluoropyridine, DIPEA, DMSO D 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine C->D TFA or HCl in dioxane, DCM

Caption: Synthetic scheme for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the fluoropyridinyl and pyrrolidinyl moieties.
¹⁹F NMR Confirmation of fluorine incorporationA signal corresponding to the fluorine atom on the pyridine ring.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (ideally >95%).

In Vitro Evaluation

The following protocols outline the key in vitro assays to determine the efficacy, selectivity, and mechanism of action of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a DPP-4 inhibitor.

Protocol 2: DPP-4 Enzyme Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the DPP-4 enzyme.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound (1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine)

    • Reference DPP-4 inhibitor (e.g., sitagliptin)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

    • Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

    • Monitor the fluorescence signal over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: DPP-4 Inhibition Assay Workflow

G A Prepare serial dilutions of test compound and reference C Add diluted compounds to wells A->C B Add DPP-4 enzyme to microplate wells B->C D Incubate for compound-enzyme binding C->D E Add DPP-4 substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPP-4 enzyme inhibition assay.

Protocol 3: Selectivity Profiling

To ensure the compound is selective for DPP-4, it should be tested against other related proteases, such as DPP-8 and DPP-9.

  • Follow the same procedure as the DPP-4 inhibition assay (Protocol 2), but use recombinant human DPP-8 and DPP-9 enzymes and their respective substrates.

  • Determine the IC₅₀ values for the test compound against DPP-8 and DPP-9.

  • Calculate the selectivity ratio (IC₅₀ for DPP-8 or DPP-9 / IC₅₀ for DPP-4). A high ratio indicates good selectivity.

Protocol 4: Cell-Based Assay for GLP-1 Potentiation

This assay assesses the ability of the compound to protect endogenous GLP-1 from degradation in a cellular context.

  • Cell Line: Use a cell line that expresses DPP-4, such as Caco-2 cells.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the test compound.

    • Add a known concentration of active GLP-1 to the cell culture medium.

    • Incubate for a specific time period.

    • Collect the cell culture supernatant.

    • Measure the concentration of intact, active GLP-1 in the supernatant using a specific ELISA kit.

    • An increase in the concentration of active GLP-1 in the presence of the test compound indicates its inhibitory effect on cellular DPP-4.

In Vivo Evaluation

Following promising in vitro results, the compound's efficacy should be evaluated in an animal model of type 2 diabetes.

Protocol 5: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The OGTT is a standard preclinical model to assess the glucose-lowering effects of a compound.

  • Animal Model: Use a diabetic mouse model, such as db/db mice or high-fat diet-induced obese mice.

  • Procedure:

    • Fast the mice overnight.

    • Administer the test compound or vehicle orally.

    • After a set time (e.g., 30-60 minutes), administer a glucose bolus orally.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels at each time point.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

    • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates in vivo efficacy.

Data Summary and Interpretation

The data generated from these assays should be carefully analyzed and summarized.

Parameter Assay Significance
DPP-4 IC₅₀ Enzyme Inhibition AssayPotency of the compound against the target enzyme.
DPP-8/DPP-9 IC₅₀ Selectivity ProfilingSelectivity over related proteases, which is crucial for safety.
GLP-1 Potentiation Cell-Based AssayConfirmation of the mechanism of action in a cellular context.
Glucose AUC Reduction Oral Glucose Tolerance TestIn vivo efficacy in a disease-relevant animal model.

A successful drug candidate will exhibit high potency against DPP-4, excellent selectivity over related proteases, the ability to potentiate GLP-1 in cells, and a significant glucose-lowering effect in vivo.

Conclusion

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine represents a promising chemical scaffold for the development of novel DPP-4 inhibitors. The strategic combination of the pyrrolidine ring and a fluoropyridinyl moiety offers the potential for potent and selective inhibition of DPP-4. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. Through a systematic and rigorous application of these methodologies, researchers can effectively assess its therapeutic potential for the treatment of type 2 diabetes.

References

  • Bhat, M. A., & Tilve, S. G. (2014). The pyrrolidine ring, also known as tetrahydropyrrole, which is one of the important heterocyclic compounds containing five-membered nitrogen atoms, is the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. Frontiers in Pharmacology, 14, 1099607. [Link]

  • Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway. Frontiers in Pharmacology, 14, 1099607. [Link]

  • Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][14][15]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-3627. [Link]

  • Wikipedia. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Belokon, Y. N., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7291. [Link]

  • TBA. (2016). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 49(9), 1779-1793. [Link]

  • MDPI. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]

  • DelveInsight. (2026). Dipeptidyl Peptidase 4 Inhibitors Pipeline Insight. DelveInsight. [Link]

  • Frontiers Media S.A. (2021). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 12, 77 DPP-4 inhibitors were introduced for the treatment of type 2 diabetes in 2006. [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Dhooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry, 92, 543-557. [Link]

  • Kos, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(18), 3362. [Link]

  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Introduction 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS No. 1342881-20-2) is a substituted pyrrolidine derivative of increasing interest in pharmaceutical research and development.[1] Its structure, featuring a chir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS No. 1342881-20-2) is a substituted pyrrolidine derivative of increasing interest in pharmaceutical research and development.[1] Its structure, featuring a chiral center at the 3-position of the pyrrolidine ring, a fluorinated pyridine moiety, and a primary amine, necessitates a multi-faceted analytical approach to ensure identity, purity, and enantiomeric integrity. As this molecule progresses through the drug development pipeline, robust and validated analytical methods are critical for quality control, stability testing, and regulatory submissions.[2][3]

This document provides a detailed guide for the analytical characterization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, intended for researchers, analytical chemists, and quality assurance professionals. The methodologies described herein are grounded in established principles of chromatography and spectroscopy and are designed to be validated in accordance with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7][8]

Physicochemical Properties and Analytical Considerations

Before detailing specific protocols, it is crucial to consider the physicochemical properties of the analyte that inform method development:

  • Basicity: The presence of two amine groups (primary and tertiary) makes the molecule basic. This allows for manipulation of retention in reversed-phase HPLC by adjusting mobile phase pH.

  • Polarity: The molecule is moderately polar, making it suitable for reversed-phase HPLC.

  • Chirality: The stereocenter at the C-3 position of the pyrrolidine ring requires chiral separation techniques to determine enantiomeric purity.

  • UV Chromophore: The fluoropyridine ring provides a UV chromophore, enabling detection by UV-Vis spectrophotometry, which is a cornerstone of HPLC analysis.

  • Volatility: The molecule may have limited volatility, making GC analysis potentially challenging without derivatization.

Analytical Workflow Overview

A comprehensive analysis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine involves a series of orthogonal techniques to assess different quality attributes. The general workflow is designed to confirm the molecule's identity and quantify its purity and chiral composition.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Chiral Analysis cluster_3 Final Specification Report Identity Bulk Material NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Identity->MS Molecular Weight Verification Report Certificate of Analysis NMR->Report MS->Report Purity Bulk Material HPLC Reversed-Phase HPLC-UV (Assay & Related Substances) Purity->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Purity->GCMS HPLC->Report GCMS->Report Chiral Bulk Material Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral->Chiral_HPLC Chiral_HPLC->Report

Caption: Overall analytical workflow for the characterization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Reversed-Phase HPLC for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity (assay) and profiling related substances.[9][10] The method leverages the basicity of the amine groups to achieve good peak shape and retention on a C18 column.

Rationale for Method Parameters
  • Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphate buffer) is employed to protonate the amine functionalities. This ensures consistent interaction with the stationary phase and produces sharp, symmetrical peaks by minimizing secondary interactions with residual silanols. Acetonitrile is a common organic modifier providing good elution strength.

  • Detection: The pyridine ring absorbs UV light, with a maximum typically between 254-280 nm. Diode-Array Detection (DAD) is recommended to assess peak purity and detect impurities with different spectral characteristics.

Protocol: HPLC Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurities (%): Use area percent normalization, assuming all impurities have a similar response factor to the main peak.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
Table 1: Suggested HPLC Gradient for Purity Analysis.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is critical for chiral drug substances. Since the analyte has a primary amine and a chiral center, pre-column derivatization with a chiral derivatizing agent is a viable strategy, though direct separation on a chiral stationary phase (CSP) is often preferred for simplicity.[11][12] This protocol focuses on direct separation.

Rationale for Method Parameters
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of chiral compounds, including amines.[13] A column such as Chiralpak IA or IC is a good starting point.

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are typically used with these columns. The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is crucial to prevent peak tailing by blocking active sites on the silica support.

Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard: If available, dissolve ~1 mg of the racemic mixture in 10 mL of mobile phase. This is used for system suitability to confirm the resolution of the two enantiomers.

    • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • System Suitability:

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of the undesired enantiomer using area normalization: % Undesired Enantiomer = (Area_Undesired / (Area_Desired + Area_Undesired)) * 100

Structural Confirmation by NMR and Mass Spectrometry

Spectroscopic methods provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure elucidation.[14][15] For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the fluoropyridine ring, the aliphatic protons on the pyrrolidine ring, and the amine proton.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, will confirm the presence and environment of the fluorine atom.[16][17]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D NMR experiments like COSY and HSQC can be used for unequivocal signal assignment.

  • Data Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. LC-MS is the preferred technique.[18]

  • Expected Mass: The monoisotopic mass of C₁₀H₁₃FN₄ is 208.1124. In ESI+ mode, the protonated molecule [M+H]⁺ at m/z 209.1202 is expected.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system (from Section 3) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis: Infuse the sample or perform an LC-MS run. Confirm the presence of the [M+H]⁺ ion with high mass accuracy (< 5 ppm). Analyze the MS/MS fragmentation pattern to identify characteristic fragments corresponding to the fluoropyridine and pyrrolidine moieties.

GC-MS for Residual Solvents and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents from the manufacturing process. It can also detect volatile or semi-volatile impurities not readily observed by HPLC.[19][20] Due to the amine groups, derivatization may be necessary to improve peak shape and thermal stability, although modern columns can often analyze amines directly.[21][22][23]

GC_Method_Decision node_p node_p Start Analyze for Volatile Impurities? Direct_Analysis Attempt Direct Analysis on Wax or Amine-Specific Column Start->Direct_Analysis Peak_Shape Acceptable Peak Shape? Direct_Analysis->Peak_Shape Derivatize Derivatize with e.g., TFAA or MBTFA Peak_Shape->Derivatize No (Tailing/Decomposition) End Method Finalized Peak_Shape->End Yes Analyze_Derivative Analyze Derivative on Non-Polar Column (e.g., 5% Phenyl) Derivatize->Analyze_Derivative Analyze_Derivative->End

Caption: Decision workflow for GC-MS method development.

Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film.

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split, 250 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 15 min.

  • Analysis: Run the sample and identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against external standards.

Method Validation Summary

All protocols described must be validated to demonstrate they are fit for purpose.[24][25] The validation should be performed according to ICH Q2(R2) guidelines.[5][6]

ParameterHPLC (Purity/Assay)Chiral HPLCGC-MS (Residual Solvents)
Specificity Yes (DAD Purity)Yes (Resolution)Yes (Mass Spectra)
Linearity Yes (e.g., 50-150%)Yes (for impurity)Yes
Range YesYesYes
Accuracy Yes (Spike/Recovery)Yes (Spike/Recovery)Yes (Spike/Recovery)
Precision Yes (Repeatability, Intermediate)Yes (Repeatability)Yes (Repeatability)
LOD/LOQ Yes (for impurities)Yes (for S-isomer)Yes
Robustness Yes (Vary pH, flow)Yes (Vary temp, flow)Yes (Vary oven temp)
Table 2: Core Validation Parameters as per ICH Q2(R2) Guidelines.[3][4][26]

Conclusion

The analytical characterization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine requires a suite of orthogonal techniques. The protocols provided herein for HPLC, Chiral HPLC, NMR, and MS form a robust framework for establishing the identity, strength, quality, and purity of this compound. Adherence to these methodologies, coupled with rigorous validation, will ensure data integrity and support successful drug development and manufacturing.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • GMP-Verlag. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Barker, G., et al. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. AWS.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • ResearchGate. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
  • Hossain, A., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
  • ResearchGate. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
  • Fuente-Ballesteros, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • ResearchGate. (n.d.). (PDF) Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
  • Egyptian Journal of Chemistry. (n.d.). PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERI.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Eurasian Journal of Chemistry. (n.d.). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds.
  • Opekar, S., et al. (2021).
  • Universidad de Granada. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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  • ResearchGate. (2025). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
  • Xu, L., et al. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
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Application

"1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine for kinase inhibitor synthesis"

Title: Application Note: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Kinase Inhibitor Synthesis Executive Summary 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2)[1] has emerged as a highly versatile and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Kinase Inhibitor Synthesis

Executive Summary

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2)[1] has emerged as a highly versatile and strategic building block in the design of small-molecule kinase inhibitors. By combining the rigid, vector-directing properties of a pyrrolidine ring with the metabolic shielding and electronic modulation of a fluorinated pyridine, this diamine derivative allows medicinal chemists to precisely target the solvent-exposed channels and ribose pockets of the ATP-binding site. This application note details the physicochemical rationale, structural integration strategies, and self-validating synthetic protocols for utilizing this compound in drug discovery workflows.

Physicochemical & Structural Rationale

The selection of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine over simpler aliphatic amines is driven by three critical pharmacological principles:

  • Vectorial Rigidity (The Pyrrolidine Core): Cyclic diamines like 3-aminopyrrolidine are strongly preferred over linear amines or larger piperidines in many kinase inhibitor scaffolds[2]. The pyrrolidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding and directing the attached substituents precisely into the target pocket.

  • pKa Modulation (The Fluorine Effect): Fluorine is the most electronegative element[3]. Placing a fluorine atom at the 3-position of the pyridine ring exerts a powerful inductive electron-withdrawing effect. This significantly lowers the basicity (pKa) of both the pyridine nitrogen and the adjacent pyrrolidine nitrogen. A lower pKa reduces the overall basicity of the drug candidate, which directly correlates with improved membrane permeability, higher oral bioavailability, and reduced hERG liability[4].

  • Metabolic Shielding: The electron-rich 3-position of a standard pyridine ring is often a hotspot for oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic liability while imposing minimal steric bulk (van der Waals radius of 1.47 Å, closely mimicking hydrogen)[3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
CAS Registry Number 1342881-20-2[5]
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
Key Structural Features Primary aliphatic amine (nucleophile), Tertiary aniline-like nitrogen, Fluorinated heteroaryl

Pharmacophore Integration Logic

In modern kinase inhibitor design, the molecule is typically divided into a hinge-binding core (which mimics the adenine ring of ATP) and various appendages that explore adjacent pockets. The primary amine of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine serves as the synthetic attachment point to the hinge binder. Once attached, the pyrrolidine ring acts as a chiral spacer, projecting the 3-fluoropyridin-2-yl group outward into the solvent channel to optimize physicochemical properties without clashing with the narrow hinge region[6].

Pharmacophore Hinge Hinge-Binding Core Linker C3-Amino Linkage Hinge->Linker SNAr / Amide Pyrrolidine Pyrrolidine Vector Linker->Pyrrolidine Chiral Center Fluoro 3-Fluoropyridin-2-yl Pyrrolidine->Fluoro N1-Linked Solvent Solvent Channel Pyrrolidine->Solvent Trajectory Fluoro->Solvent Shielding

Fig 1. Pharmacophore logic of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine in kinase pockets.

Synthetic Workflows & Self-Validating Protocols

The primary aliphatic amine at the C3 position is a strong nucleophile, making it ideal for Nucleophilic Aromatic Substitution (SNAr) or amide coupling. Below are field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized to attach the building block to halogenated heteroaromatic cores (e.g., 2-chloro-pyrimidines or 4-chloro-quinazolines), a ubiquitous reaction in kinase inhibitor synthesis[6].

Reagents:

  • Heteroaryl chloride core (1.0 eq)

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the heteroaryl chloride core in anhydrous NMP. Causality: NMP is selected over DMF or DMSO because its higher boiling point and superior solvating power prevent the precipitation of rigid, planar kinase cores during the reaction.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction, preventing the protonation and subsequent deactivation of the nucleophilic pyrrolidin-3-amine.

  • Amine Addition: Add 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine and heat the mixture to 100–120 °C for 8–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass disappears and the [M+H]+ of the product dominates. If unreacted amine remains, do not add more electrophile; instead, proceed to the selective workup.

  • Selective Workup (pKa Partitioning): Cool the mixture and dilute with Ethyl Acetate. Wash the organic layer with a mildly acidic aqueous buffer (pH 4-5). Self-Validation: The unreacted primary amine is highly basic and will protonate, partitioning into the aqueous layer. The coupled product—whose basicity is heavily dampened by both the electron-withdrawing fluoropyridine and the new anilino-like linkage—remains neutral and stays in the organic layer, ensuring a highly pure crude product without column chromatography.

Workflow Start Heteroaryl Chloride Core (Hinge Binder) Reaction SNAr Reaction (DIPEA, NMP, 120°C) Start->Reaction Amine 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (Nucleophile) Amine->Reaction IPC LC-MS IPC (Check[M+H]+) Reaction->IPC 8-12 hours IPC->Reaction Incomplete (Add time) Workup Acidic Aqueous Wash (pH 4-5) IPC->Workup Complete Product Purified Kinase Inhibitor Intermediate Workup->Product Removes unreacted amine

Fig 2. Self-validating SNAr workflow for integrating the aminopyrrolidine building block.

Protocol B: Amide Bond Formation

When the hinge-binding core terminates in a carboxylic acid, amide coupling is employed to extend the molecule into the solvent channel.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is strictly preferred over EDC/HOBt. The pyrrolidine C3 position is a chiral center. HATU's rapid activation kinetics drastically minimize the risk of epimerization, preserving the stereochemical integrity required for precise kinase pocket binding.

  • Coupling: Add 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 eq) and stir for 4 hours.

  • Workup: Dilute with Dichloromethane (DCM) and wash with saturated NaHCO3, followed by 1M HCl. Self-Validation: The 1M HCl wash protonates any residual starting amine, pulling it into the aqueous waste. The newly formed amide bond is non-basic, keeping the target product safely in the DCM layer.

Reaction Optimization Data

The following table summarizes the expected quantitative outcomes for various coupling strategies utilizing this building block.

Table 2: Optimization of Coupling Conditions

Reaction TypeCore ElectrophileReagents & SolventsTemp & TimeExpected Yield (%)
SNAr 2-Chloro-pyrimidineDIPEA (3 eq), NMP120 °C, 12 h78 - 85%
SNAr 4-Chloro-quinazolineTEA (3 eq), iPrOH90 °C, 8 h82 - 88%
Amide Coupling Heteroaryl Carboxylic AcidHATU (1.2 eq), DIPEA, DMF25 °C, 4 h85 - 92%
Reductive Amination Aryl AldehydeNaBH(OAc)3, AcOH, DCE25 °C, 16 h65 - 75%

References

  • mdfcw.com. "1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine_1342881-20". Available at: [Link]

  • AS ONE Corporation. "88-0303-49 Enamine 化合物 100mg CAS No:1342881-20-2". Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). Available at:[Link]

  • Attwood, M. M., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry (2021). Available at:[Link]

  • "Discovery of a Stress-Activated Protein Kinase Inhibitor for Lymphatic Filariasis." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide Introduction Fluorinated pyridine derivatives are highly valued building b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide

Introduction

Fluorinated pyridine derivatives are highly valued building blocks in medicinal chemistry due to their ability to modulate lipophilicity, improve metabolic stability, and tune the pKa of adjacent basic centers. The compound 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) is a critical intermediate in the synthesis of various kinase inhibitors and CNS-active agents.

Transitioning the synthesis of this molecule from a discovery-scale (milligram) to a process-scale (multigram to kilogram) requires a rigorous evaluation of reaction kinetics, reagent stability, and purification bottlenecks. This application note details a highly scalable, transition-metal-free, two-step synthetic workflow designed to maximize atom economy and eliminate the need for chromatographic purification.

Retrosynthetic Strategy & Mechanistic Causality

The most direct and scalable route to 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-fluoropyridine with tert-butyl pyrrolidin-3-ylcarbamate, followed by acid-mediated Boc deprotection.

Mechanistic Insight: Why 2-Chloro-3-fluoropyridine?

A common question in route design is the choice of electrophile. While fluorine is generally a superior leaving group to chlorine in SNAr reactions due to its high electronegativity [1], using 2,3-difluoropyridine at scale introduces regioselectivity risks.

By utilizing 2-chloro-3-fluoropyridine , we exploit the electronic activation provided by the pyridine nitrogen. The nitrogen lone pair stabilizes the Meisenheimer complex exclusively at the ortho (C2) and para (C4) positions. Because the C3-fluorine is meta to the nitrogen, it is electronically deactivated toward nucleophilic attack. Consequently, the amine nucleophile exclusively displaces the C2-chloride, ensuring perfect regiocontrol and preserving the critical C3-fluorine atom[2].

SyntheticWorkflow SM Starting Materials: 2-Chloro-3-fluoropyridine + Boc-3-aminopyrrolidine Int Intermediate: Boc-Protected Amine SM->Int K2CO3, NMP, 110 °C (SNAr) Prod Final Product: 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine HCl Int->Prod HCl / IPA, 50 °C (Deprotection)

Figure 1: Two-step scalable synthetic workflow for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Process Rationale

To overcome the activation barrier of unactivated halopyridines without relying on expensive palladium catalysts (Buchwald-Hartwig amination), a highly polar aprotic solvent and elevated temperatures are required. N-Methyl-2-pyrrolidone (NMP) is selected over DMF because DMF decomposes above 120 °C to release dimethylamine, a competing nucleophile that generates inseparable impurities. Potassium carbonate (K2CO3) is chosen over organic bases (like DIPEA) because it is cost-effective, prevents the formation of organic salts in the organic phase, and is easily purged during the aqueous workup.

Table 1: Solvent and Base Optimization for SNAr Coupling

SolventBaseTemp (°C)Conversion (%)Impurity Profile
DMFDIPEA10085High (dimethylamine substitution observed)
DMSOK2CO311092Moderate (difficult solvent removal during workup)
NMP K2CO3 110 >98 Clean (optimal scalability and phase separation)
Scale-Up Protocol (100 g Scale)

This protocol is a self-validating system; proceed to workup only when In-Process Controls (IPC) are met.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add NMP (500 mL, 5 vol) to the reactor, followed by 2-chloro-3-fluoropyridine (100.0 g, 0.76 mol, 1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (149.0 g, 0.80 mol, 1.05 eq).

    • Causality: A 0.05 eq excess of the amine ensures complete consumption of the halopyridine, which is highly lipophilic and difficult to separate from the product later.

  • Base Addition: Add finely powdered K2CO3 (210.0 g, 1.52 mol, 2.0 eq) in one portion.

  • Heating: Heat the suspension to an internal temperature of 110 °C. Stir vigorously (300 rpm) for 12 hours.

  • IPC Validation: Sample the reaction mixture, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is validated as complete when 2-chloro-3-fluoropyridine is <1.0 Area%.

  • Workup: Cool the reactor to 20 °C. Add Methyl tert-butyl ether (MTBE, 1000 mL) and purified water (1000 mL). Stir for 15 minutes, then allow phase separation.

    • Causality: MTBE is strictly chosen over Ethyl Acetate because MTBE has near-zero miscibility with water, ensuring NMP is entirely partitioned into the aqueous waste stream.

  • Isolation: Wash the organic layer with 5% brine (2 × 500 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous amber oil. Use directly in Step 2.

Step 2: Boc Deprotection and Salt Formation

Process Rationale

Standard discovery-scale deprotections utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM). At scale, this is highly undesirable due to the toxicity of DCM, the corrosiveness of TFA, and the generation of trifluoroacetate salts which often result in sticky gums requiring chromatography. By utilizing anhydrous HCl in Isopropanol (IPA), the byproduct (isobutylene) safely vents as a gas, and the target molecule directly crystallizes out of the reaction matrix as a high-purity hydrochloride salt.

Table 2: Acid Selection for Boc Deprotection

Acid SystemPrimary ByproductProduct FormScalability Rating
TFA / DCMTrifluoroacetate saltsOil / GumPoor (requires chromatography)
4N HCl / DioxaneDioxane (carcinogen)SolidModerate (safety/regulatory concerns)
5-6N HCl / IPA Isobutylene (gas) Crystalline HCl Salt Excellent (direct isolation)
Scale-Up Protocol
  • Dissolution: Transfer the crude intermediate from Step 1 into a 2 L reactor and dissolve in Isopropanol (IPA, 500 mL, 5 vol).

  • Acid Addition: Cool the solution to 10 °C. Slowly add 5-6 N HCl in IPA (380 mL, ~3.0 eq) via an addition funnel over 30 minutes.

    • Causality: The addition is highly exothermic. Controlling the addition rate prevents solvent boil-off and manages the rapid evolution of CO2 and isobutylene gas.

  • Deprotection: Warm the reactor to 50 °C and stir for 4 hours.

  • IPC Validation: Analyze via HPLC or LC-MS. The reaction is validated when the Boc-intermediate mass (m/z [M+H]+ = 282) is completely absent.

  • Crystallization: Cool the reactor slowly to 0 °C over 2 hours. The product will spontaneously crystallize as a white to off-white solid.

  • Filtration: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold IPA (2 × 100 mL) to remove any residual color bodies.

  • Drying: Dry the solid in a vacuum oven at 45 °C to constant weight, yielding 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine hydrochloride.

Process Safety & Logical Optimization

When scaling up this synthesis, the logical relationships between process parameters and safety/efficiency outcomes must be strictly managed. Figure 2 maps the causality of our optimization choices.

OptimizationLogic Goal Scale-Up Optimization Param1 Solvent Selection Goal->Param1 Param2 Base Selection Goal->Param2 Param3 Deprotection Acid Goal->Param3 Choice1 NMP: High thermal stability, prevents amine byproducts Param1->Choice1 Choice2 K2CO3: Cost-effective, easy aqueous purge Param2->Choice2 Choice3 HCl/IPA: Direct crystallization of product salt Param3->Choice3

Figure 2: Logical parameters and selections for process scale-up optimization.

Critical Safety Controls:

  • Gas Evolution: Step 2 generates stoichiometric amounts of isobutylene gas. The reactor must be properly vented to a scrubber system to prevent over-pressurization.

  • Thermal Runaway: The addition of HCl in IPA is exothermic. Jacket cooling must be active, and the internal temperature must not exceed 30 °C during the initial addition phase to prevent uncontrolled boiling of the solvent.

References

  • Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(24), 8564–8567.[Link]

Application

Advanced Purification Strategies for Highly Polar, Basic Heteroaryl Amines: A Case Study on 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Executive Summary & Chemical Context The synthesis and isolation of heteroaryl amines, such as 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine , present classic bottlenecks in medicinal chemistry and drug development. This sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis and isolation of heteroaryl amines, such as 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine , present classic bottlenecks in medicinal chemistry and drug development. This specific building block features a highly basic primary aliphatic amine (estimated pKa ~9.0–9.5)[1], a tertiary aniline-like nitrogen, and an electron-deficient fluoropyridine ring.

Standard purification techniques often fail for this class of molecules due to two primary phenomena:

  • Aqueous Partitioning: During basic aqueous workup (e.g., freebasing a TFA or HCl salt post-deprotection), the high polarity and water solubility of the diamine cause it to partition heavily into the aqueous layer, leading to catastrophic yield losses.

  • Silanol Chemisorption: On bare normal-phase silica gel, the acidic silanol groups (pKa ~4.5) act as Brønsted acids. The basic primary amine protonates these silanols, forming strong ionic bonds[2]. This results in severe peak tailing, irreversible adsorption, and poor recovery, even when using aggressive modifiers like triethylamine (TEA) or concentrated ammonia[3].

This application note details three field-proven, self-validating protocols to bypass these issues, ensuring high-yield recovery and >95% purity.

Physicochemical Profiling & Purification Logic

To design a successful purification strategy, the physicochemical properties of the molecule must dictate the stationary phase and solvent system.

Table 1: Physicochemical Profiling & Purification Implications

PropertyValue / CharacteristicImpact on PurificationStrategic Solution
Basicity (pKa) Primary amine pKa ~9.5Strong ionic binding to acidic silanols on bare silica gel.Use Amine-Functionalized Silica or Strong Cation Exchange (SCX).
Polarity / Solubility Highly polar, water-solublePoor recovery during standard aqueous extraction (freebasing).Use SCX "Catch and Release" to freebase in organic solvents.
Chemical Reactivity Nucleophilic primary amineProne to Schiff base formation with ketones/aldehydes.Strictly avoid acetone in mobile phases; use DCM/MeOH.
Ionization State Protonated at neutral pHElutes in the void volume on standard low-pH RP-HPLC.Use High-pH RP-HPLC (pH 10) with hybrid-silica C18 columns.

Purification Workflow Decision Matrix

The following workflow illustrates the logical progression for isolating basic heteroaryl amines from crude reaction mixtures.

PurificationWorkflow Crude Crude Reaction Mixture 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine SCX SCX 'Catch & Release' (Initial Cleanup & Freebasing) Crude->SCX Wash Organic Wash (MeOH/DCM) Removes Neutrals & Acids SCX->Wash Step 1 Elute Elution: 2M NH3 in MeOH Releases Target Amine SCX->Elute Step 2 PurityCheck LC-MS Purity Check Is Purity > 95%? Elute->PurityCheck Pure Final Pure Compound (Evaporate & Dry) PurityCheck->Pure Yes FurtherPurif Secondary Purification Required PurityCheck->FurtherPurif No AmineSilica Amine-Functionalized Silica (Hexane/EtOAc or DCM/MeOH) FurtherPurif->AmineSilica Isomers / Lipophilic Impurities RPHPLC High-pH RP-HPLC (Water/MeCN + 0.1% NH4OH) FurtherPurif->RPHPLC Polar Impurities AmineSilica->Pure RPHPLC->Pure

Figure 1: Purification workflow decision matrix for basic heteroaryl amines.

Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) "Catch and Release"

Causality & Mechanism: SCX media consists of silica functionalized with propylsulfonic acid or tosic acid[4]. The strongly acidic resin protonates the target amine, trapping it via a stable ionic bond. Non-basic impurities (unreacted electrophiles, neutral byproducts) are washed away. The pure amine is then released by neutralizing the ionic bond with a strong base (ammonia) in a polar solvent[5]. This completely bypasses the need for aqueous workup.

Table 2: SCX Resin Loading Guidelines

Resin TypeAverage CapacityMax Load (Compound MW: 181.2 g/mol )
Propylsulfonic Acid (SCX-2)0.6 - 0.8 mmol/g~100 - 140 mg per gram of resin
Tosic Acid (MP-TsOH)1.0 - 1.4 mmol/g~180 - 250 mg per gram of resin

Step-by-Step Methodology:

  • Preparation: Weigh the crude reaction mixture. Calculate the required mass of SCX resin based on a conservative capacity of 0.6 mmol/g to prevent breakthrough.

  • Conditioning: Pack the SCX resin into a solid-phase extraction (SPE) cartridge. Condition the bed with 3–5 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude mixture in a minimum volume of MeOH (or DCM/MeOH if solubility is poor). Load the solution onto the column at a flow rate of 1–2 drops per second.

  • Washing (The Catch): Wash the column with 5 CV of MeOH, followed by 2 CV of DCM.

    • Self-Validating Check: Analyze the wash fractions via LC-MS or TLC (ninhydrin stain). If the target mass is detected in the wash, the column capacity was exceeded.

  • Elution (The Release): Elute the target amine using 5 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH).

  • Recovery: Concentrate the basic eluent under reduced pressure to yield the freebased 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine.

Protocol B: Normal-Phase Chromatography with Amine-Functionalized Silica

Causality & Mechanism: Amine-functionalized silica (e.g., aminopropyl-bonded silica) chemically masks the acidic silanols[6]. This eliminates the ionic interactions that cause tailing, allowing basic amines to elute as sharp bands using standard organic solvent gradients without the need for TEA or NH4​OH [7].

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne Isco RediSep Amine).

  • Solvent Selection: Prepare a gradient of Dichloromethane (DCM) and Methanol (MeOH).

    • Expert Insight: Never use acetone or ethyl acetate containing trace acetic acid, as the primary amine will rapidly react to form a Schiff base or amide.

  • Equilibration: Equilibrate the column with 100% DCM for 3 CV.

  • Loading: Dry-load the compound onto a small amount of Celite, or directly inject it as a concentrated DCM solution.

  • Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM over 10–15 CV.

  • Fraction Analysis: Spot fractions on an amine-functionalized TLC plate (or standard TLC pre-treated with 1% TEA) and visualize with UV (254 nm) and ninhydrin stain.

Protocol C: High-pH Reverse-Phase HPLC (RP-HPLC)

Causality & Mechanism: At pH 2.5 (standard 0.1% TFA mobile phase), the primary amine is fully protonated, rendering the molecule too polar to retain on a C18 column. By raising the mobile phase pH to 10.0, the primary amine is deprotonated, increasing its lipophilicity and allowing for proper chromatographic resolution. Critical Note: Standard silica C18 columns dissolve at pH > 8. A hybrid-silica or polymer-based column must be used to survive these conditions[8].

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a hybrid-silica C18 column (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 with NH4​OH .

    • Buffer B: HPLC-grade Acetonitrile.

  • Analytical Validation (Self-Validating Check): Before preparative injection, run a 10 µL analytical injection using a 5% to 95% Buffer B gradient over 5 minutes to confirm retention time and peak shape.

  • Preparative Run: Inject the sample (dissolved in DMSO or Buffer A/B mixture). Run a shallow gradient (e.g., 10% to 40% Buffer B over 15 minutes) centered around the analytical retention time.

  • Lyophilization: Pool the pure fractions and lyophilize directly. The ammonium bicarbonate buffer is volatile and will sublime, leaving the pure free base behind.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Application Notes. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep SCX Column: Purification of high pKa organic compounds. Chromatography Application Note AN39. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Sorbtech Technical Resources. Retrieved from [Link]

Sources

Method

Application Note: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a Privileged Scaffold in Asymmetric Synthesis and Drug Discovery

Abstract The rational design of chiral catalysts and pharmaceutical intermediates heavily relies on scaffolds that offer precise stereoelectronic control. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine emerges as a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of chiral catalysts and pharmaceutical intermediates heavily relies on scaffolds that offer precise stereoelectronic control. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine emerges as a highly versatile building block, merging the well-established bifunctional catalytic properties of the 3-aminopyrrolidine core with the unique conformational and electronic benefits of a 3-fluoropyridine moiety. This application note provides a comprehensive guide to utilizing this compound in two critical workflows: as a primary amine organocatalyst for asymmetric Michael additions, and as a chiral scaffold for the synthesis of advanced pharmaceutical libraries via palladium-catalyzed cross-coupling.

Structural Rationale & Mechanistic Advantages

To effectively utilize 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine, one must understand the causality behind its structural design.

Chiral 3-aminopyrrolidines are privileged motifs in asymmetric synthesis, frequently employed as organocatalysts . However, the addition of the 3-fluoropyridyl group at the N1 position is not merely a protective or lipophilic addition; it is a strategic stereoelectronic modification:

  • pKa Modulation: The strongly electron-withdrawing fluorine atom lowers the basicity of the adjacent pyridine nitrogen and, via inductive effects, the pyrrolidine nitrogen. In organocatalysis, this prevents the tertiary amine from sequestering acid co-catalysts, ensuring the primary amine at C3 remains highly active for enamine/iminium formation.

  • Conformational Rigidity: In medicinal chemistry, the C–F bond restricts the rotation of the pyridine ring due to dipole-dipole repulsion with the pyrrolidine lone pair. This "locks" the scaffold into a rigid, bioactive conformation, a strategy proven to enhance potency in kinase and secretase inhibitors by stabilizing active conformations .

  • Target Binding: The fluorine atom can participate in orthogonal multipolar interactions (e.g., F···H–N hydrogen bonding) within the hinge region of kinase domains, significantly improving target selectivity .

Protocol 1: Organocatalytic Asymmetric Michael Addition

Objective

To perform a highly enantioselective Michael addition of cyclohexanone to trans-β-nitrostyrene using (3R)-1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine as a primary amine organocatalyst.

Causality of Experimental Choices

Primary amine catalysts often suffer from sluggish enamine formation compared to secondary amines. To overcome this, benzoic acid is introduced as a weak Brønsted acid co-catalyst. It facilitates the initial condensation step and the final hydrolysis of the iminium intermediate without irreversibly protonating the catalytic amine. Furthermore, employing aqueous biphasic conditions (brine/water) accelerates the hydrolysis of the product-iminium complex, driving the catalytic cycle forward and preventing product inhibition.

G Cat Catalyst 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H2O Ketone Ketone Donor Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Stereoselective Addition Electrophile Nitroolefin Electrophile Electrophile->Iminium Iminium->Cat Regeneration Product Chiral Michael Adduct Iminium->Product + H2O Hydrolysis

Figure 1: Enamine-mediated asymmetric Michael addition catalytic cycle.

Step-by-Step Procedure (Self-Validating System)
  • Reaction Assembly: In a 10 mL round-bottom flask, dissolve trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in 2.0 mL of a solvent mixture (see Table 1 for optimization).

  • Catalyst Activation: Add (3R)-1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine (0.05 mmol, 10 mol%) and benzoic acid (0.10 mmol, 20 mol%). Stir at room temperature for 10 minutes to allow pre-equilibration of the catalyst-acid complex.

  • Initiation: Add cyclohexanone (1.0 mmol, 2.0 equiv) in one portion. Seal the flask and stir vigorously at room temperature.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the bright yellow nitrostyrene spot (typically 12–16 hours under optimal conditions) and the appearance of a more polar, UV-active spot validates product formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the benzoic acid. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Stereochemical Validation: Purify the crude mixture via flash column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm), comparing retention times against a synthesized racemic standard.

Quantitative Data: Optimization of Reaction Conditions

Table 1: Optimization of Asymmetric Michael Addition Parameters

EntrySolvent SystemAcid Co-catalyst (20 mol%)Time (h)Yield (%)ee (%)
1TolueneNone481545
2TolueneBenzoic Acid168892
3CH₂Cl₂Benzoic Acid247585
4THFp-Toluenesulfonic Acid244060
5 Brine/Water (1:1) Benzoic Acid 12 95 96

Note: The use of a strong acid (Entry 4) over-protonates the primary amine, stalling the catalytic cycle. Aqueous biphasic conditions (Entry 5) provide the optimal balance of hydrophobic packing and rapid iminium hydrolysis.

Protocol 2: Synthesis of Chiral Pharmaceutical Scaffolds via Cross-Coupling

Objective

To functionalize the primary amine of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine via a Palladium-catalyzed Buchwald-Hartwig amination, generating advanced intermediates for kinase inhibitor screening.

Causality of Experimental Choices

Coupling a primary aliphatic amine containing a coordinating fluoropyridine ring presents a chemoselectivity challenge. The primary amine is sterically accessible but requires a highly active Pd catalyst to prevent β-hydride elimination or competitive off-target binding by the pyridine nitrogen. RuPhos is selected as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, which is critical for primary amines. NaOtBu is utilized as the base to efficiently deprotonate the amine without hydrolyzing sensitive functional groups on the aryl halide partner.

Workflow Scaffold Chiral Scaffold (3-Aminopyrrolidine core) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Aryl Halide Pd(OAc)2, Ligand Library Focused Library Generation Coupling->Library Diversification Screening High-Throughput Screening Library->Screening in vitro assays Lead Lead Compound (Optimized Conformation) Screening->Lead F...H Interactions Dipole Minimization

Figure 2: Workflow for generating chiral kinase inhibitor libraries.

Step-by-Step Procedure (Self-Validating System)
  • Reagent Assembly (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol, 1.2 equiv).

  • Substrate Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 mmol, 1.1 equiv).

  • Solvent & Reaction: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube, remove it from the glovebox, and heat the mixture at 85 °C in an oil bath for 4 hours.

  • In-Process Validation (LC-MS): After 4 hours, cool the reaction to room temperature and sample 10 µL of the mixture. Dilute with MeOH and analyze via LC-MS. The desired product mass [M+H]⁺ should dominate the total ion chromatogram (TIC). Validation Check: If >5% unreacted aryl halide persists, spike the reaction with an additional 1 mol% of the Pd/RuPhos pre-catalyst and heat for 2 more hours.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Isolation: Purify the residue by reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid) to isolate the pure functionalized scaffold.

References

  • Title: Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) Source: MDPI Catalysts URL: [Link]

  • Title: Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI Pharmaceuticals URL: [Link]

Application

Application Notes and Protocols for the Characterization and Assay Development of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization and development of biochemical and cellular assays for the novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization and development of biochemical and cellular assays for the novel chemical entity, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This compound incorporates three key structural motifs of high interest in medicinal chemistry: a 3-fluoropyridine ring, a pyrrolidine scaffold, and a primary amine. The pyridine ring is a fundamental heterocycle found in numerous pharmaceuticals, while the strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity.[1][2] The pyrrolidine ring provides a three-dimensional architecture that can improve pharmacokinetic properties and is a core component of many natural alkaloids and FDA-approved drugs.[3][4][5] This guide outlines a structured workflow, from initial physicochemical quality control to the development of robust assays for target identification, validation, and mechanism of action studies. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to effectively explore the therapeutic potential of this and similar chemical scaffolds.

Part 1: Initial Physicochemical Characterization and Quality Control

Rationale: Before commencing any biological assay, it is imperative to confirm the identity, purity, and stability of the test compound. Impurities or degradation products can lead to misleading results, false positives, or assay artifacts. A rigorous analytical characterization forms the foundation of trustworthy and reproducible research.[6] The following workflow ensures that the compound batch meets the required quality standards for screening campaigns.

cluster_workflow Figure 1: Compound Quality Control Workflow A Compound Synthesis or Acquisition B Purity Analysis (HPLC-UV/MS) A->B C Identity Confirmation (¹H, ¹³C, ¹⁹F NMR, HRMS) B->C F Proceed to Biological Assays D Solubility Assessment (DMSO, Aqueous Buffers) C->D E Stock Solution Preparation & Storage D->E E->F

Caption: Figure 1: A standard workflow for the analytical characterization of a novel compound.

Protocol 1.1: Purity and Identity Confirmation

Objective: To verify the molecular weight and assess the purity of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, and to confirm its chemical structure.

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Principle: HPLC separates the compound from non-volatile impurities, with UV detection providing a quantitative measure of purity. The mass spectrometer provides mass-to-charge ratio (m/z) data to confirm the molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a 50:50 mixture of acetonitrile and water.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • UV Detection: Monitor at 254 nm and 270 nm.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Analysis: Scan for the expected protonated molecule [M+H]⁺. For C₉H₁₂FN₃, the expected monoisotopic mass is 181.10 Da.[7]

  • Acceptance Criteria: Purity ≥95% by UV area normalization. The observed m/z should be within ± 0.1 Da of the theoretical value.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical structure, connectivity, and chemical environment of atoms. ¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom.[1]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis:

      • ¹H NMR: Confirm the number of protons, their splitting patterns, and chemical shifts corresponding to the aromatic (pyridine) and aliphatic (pyrrolidine) regions.

      • ¹³C NMR: Confirm the number of unique carbon signals.

      • ¹⁹F NMR: Observe a signal corresponding to the single fluorine atom, noting its chemical shift and coupling to adjacent protons.

Table 1: Expected Analytical Data for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Parameter Expected Value Purpose
Molecular Formula C₉H₁₂FN₃ Identity
Monoisotopic Mass 181.1015 Da Identity (HRMS)
[M+H]⁺ (ESI-MS) 182.1088 m/z Identity (MS)
Purity (HPLC) ≥95% Quality Control

| ¹⁹F NMR | Single resonance | Structural Confirmation |

Part 2: Developing a Kinase Inhibition Assay

Rationale: The 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine scaffold contains a pyridine ring, a structure common to many known kinase inhibitors. Therefore, a kinase inhibition assay is a logical starting point for identifying potential biological activity.[8] This section details the development of a robust, fluorescence-based assay to screen the compound and determine its potency (IC₅₀). Enzyme assays are fundamental to drug discovery for identifying molecules that modulate enzyme activity.[9]

cluster_workflow Figure 2: Kinase Assay Development Workflow A Single-Point Screen (e.g., 10 µM) B Dose-Response Curve (IC₅₀ Determination) A->B C Mechanism of Action (ATP Competition) B->C D Selectivity Profiling (Kinase Panel) B->D E Confirmed Hit C->E D->E

Caption: Figure 2: Workflow for identifying and characterizing a kinase inhibitor.

Protocol 2.1: IC₅₀ Determination using a Fluorescence-Based Kinase Assay

Objective: To quantify the inhibitory potency of the compound against a specific kinase by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

  • Principle: This protocol uses a generic ADP-detecting assay. Kinase activity consumes ATP, producing ADP. The amount of ADP produced is proportional to enzyme activity. The assay measures the amount of ADP, which is then used to calculate kinase inhibition. Fluorescence-based assays are highly sensitive and adaptable for high-throughput screening.[9][10]

  • Materials:

    • Kinase of interest (e.g., a tyrosine or serine/threonine kinase).

    • Kinase-specific peptide substrate.

    • ATP solution.

    • Kinase buffer (e.g., HEPES, MgCl₂, BSA, DTT).

    • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (test compound).

    • Positive control inhibitor (e.g., Staurosporine).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well, white, flat-bottom plates.

  • Methodology:

    • Compound Plating:

      • Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from a 100 µM final concentration is recommended.

      • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plate. Also include wells for "no inhibitor" (0% inhibition, DMSO only) and "positive control" (100% inhibition) controls.

    • Enzyme & Substrate Addition:

      • Prepare a master mix containing the kinase and its substrate in kinase buffer.

      • Dispense 5 µL of this mix into each well.

    • Reaction Initiation:

      • Prepare an ATP solution in kinase buffer at a concentration equal to its Kₘ for the specific enzyme.

      • Add 5 µL of the ATP solution to each well to start the reaction. The final volume is 10 µL.

      • Incubate the plate at room temperature for 60 minutes (or a pre-determined linear reaction time).

    • Signal Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

      • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for a Hypothetical Kinase Panel

Kinase Target IC₅₀ (µM) Hill Slope
Kinase A 0.52 1.1 0.99
Kinase B 8.9 0.9 0.98
Kinase C > 50 N/A N/A

| Kinase D | 15.3 | 1.0 | 0.97 |

Part 3: Cellular Target Engagement

Rationale: Demonstrating that a compound interacts with its intended target within a complex cellular environment is a critical validation step. It bridges the gap between biochemical activity and potential physiological effects. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly observe target engagement in cells or tissue lysates.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine to its putative kinase target in intact cells.

  • Principle: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting temperature (Tₘ) of the target protein in the presence of the compound indicates direct binding.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture a relevant cell line (expressing the target kinase) to ~80% confluency.

      • Treat the cells with the test compound (at a concentration ~10-20x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.

    • Heating Step:

      • Harvest, wash, and resuspend the cells in a buffered saline solution.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Protein Extraction:

      • Lyse the cells by repeated freeze-thaw cycles.

      • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Quantification of Soluble Target Protein:

      • Collect the supernatant (soluble fraction).

      • Analyze the amount of the target kinase in each sample using Western Blot or Simple Western™ analysis.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated (40°C) sample.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample confirms target engagement.

cluster_workflow Figure 3: Conceptual CETSA Workflow and Expected Outcome A Treat cells with Compound or Vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein C->D E Plot melting curves (Protein abundance vs. Temp) D->E F Result: Shift in melting curve indicates target engagement E->F

Caption: Figure 3: Workflow for confirming cellular target engagement using CETSA.

Part 4: Mitigating Assay Interference

Rationale: It is crucial to ensure that the observed activity is due to specific interaction with the target and not an artifact of the assay technology. Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false positive results in many screening assays through mechanisms like aggregation, redox cycling, or fluorescence interference.[9][11]

Protocol 4.1: Counter-Screen for Luminescence Interference

Objective: To rule out that the test compound directly inhibits the luciferase enzyme used in the ADP-Glo™ detection step.

  • Principle: This control experiment is run in the absence of the primary kinase. The compound is tested for its ability to inhibit the luciferase-based detection chemistry directly.

  • Methodology:

    • Plate Setup: Use a 384-well white plate.

    • Compound Plating: Add the test compound in a dose-response format, identical to the main assay.

    • Assay Conditions:

      • Add 5 µL of kinase buffer to each well.

      • Add 5 µL of a buffer solution containing ADP at a concentration equivalent to that produced in the uninhibited kinase reaction.

      • Incubate for 60 minutes (mimicking the kinase reaction time).

    • Signal Detection:

      • Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent as described in Protocol 2.1.

      • Read luminescence.

  • Interpretation: If the compound shows significant inhibition in this counter-screen, its IC₅₀ from the primary kinase assay is likely unreliable. The compound may be an inhibitor of luciferase. In such cases, an alternative, non-luciferase-based assay format (e.g., fluorescence polarization or time-resolved FRET) should be employed for validation.

References

  • BenchChem. (2025).
  • PubChem. 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine.
  • Pike, V. W. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • BioAscent.
  • ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • BenchChem. 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol. Benchchem.
  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • BenchChem. (2025).
  • ResearchGate. (2026). Development of Novel Assays for Proteolytic Enzymes Using Rhodamine-Based Fluorogenic Substrates.
  • PMC. (2025).
  • Wikipedia. Pyrrolidine. Wikipedia.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

Method

Application Note: Handling, Storage, and Protocol Management for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profiling 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) is a highly versatile heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profiling

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1],[2]. The molecule features two critical functional domains: a 3-fluoropyridine ring and a primary pyrrolidin-3-amine moiety. The strategic incorporation of fluorine into the pyridine scaffold enhances metabolic stability, modulates basicity, and improves binding affinity through favorable lipophilicity profiles[3]. Meanwhile, the primary amine serves as a reactive handle for downstream functionalization, such as reductive aminations or amide couplings. However, this dual functionality presents unique physicochemical vulnerabilities that mandate strict handling and storage protocols to prevent premature degradation.

Physicochemical Vulnerabilities (The "Why")

To maintain the scientific integrity of this reagent, personnel must understand the causality behind its degradation pathways. Treating this compound merely as a stable organic solid/liquid will lead to rapid loss of titer.

  • Carbamate Formation (CO₂ Sensitivity): The primary amine on the pyrrolidine ring is highly nucleophilic and susceptible to reaction with atmospheric carbon dioxide. Upon exposure to air, primary amines react preferentially to form intermolecular ammonium carbamates[4]. Under dry or thermally stressed conditions, these carbamates can further dehydrate to form stable, inactive ureas[5]. This irreversibly consumes the reactive amine handle, drastically lowering the yield of subsequent coupling reactions.

  • Oxidative Degradation: Primary amines are prone to N-oxidation when exposed to atmospheric oxygen, leading to the formation of hydroxylamines or imines. This degradation often manifests visually as a darkening or yellowing of the bulk compound[5].

  • Hygroscopicity: The amine moiety can absorb atmospheric moisture, which not only accelerates oxidative degradation but also complicates accurate stoichiometric weighing during synthetic procedures[6].

Workflow & Decision Matrix

The following decision tree outlines the standard operating procedure for handling and storing 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine based on usage frequency.

HandlingWorkflow Start 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Freq Usage Frequency? Start->Freq Daily Short-Term / Daily Use Freq->Daily < 1 month LongTerm Long-Term Storage Freq->LongTerm > 1 month GloveBox Handle in Glove Box or via Schlenk Line Daily->GloveBox Freezer Seal in Amber Vial Store at -20°C under Ar/N2 LongTerm->Freezer Argon Backfill with Argon Store at 2-8°C GloveBox->Argon

Decision matrix for handling and storing air-sensitive primary amine building blocks.

Experimental Protocols: Handling & Transfer

To mitigate the risks of carbamate formation and oxidation, the compound must be treated as an air-sensitive reagent. The following self-validating protocol ensures the integrity of the compound during transfer, utilizing visual and mechanical feedback loops to confirm an inert environment.

Protocol: Inert Weighing and Transfer (Schlenk Technique) Objective: Transfer 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine without exposure to atmospheric CO₂ or O₂.

  • Preparation of Apparatus: Ensure all glassware is oven-dried at 140°C for a minimum of 4 hours to remove the thin film of adsorbed moisture[7],[8]. Allow the glassware to cool in a desiccator or under a continuous stream of dry nitrogen/argon.

  • Purging the Environment: If a glove box is unavailable, utilize a Schlenk line. Equip the receiving flask with a PTFE-lined septum. Apply a vacuum-thaw cycle (minimum 3 iterations) and backfill with high-purity Argon[9].

    • Self-Validation Step: Verify positive pressure via the mineral oil bubbler; the system should maintain a slight positive pressure without drawing oil back into the line[7].

  • Syringe Preparation (For solutions/viscous states): Flush a clean, dry syringe (equipped with an 18- to 21-gauge needle) with Argon at least 10 times[7],[8]. This mechanically displaces residual air and moisture from the syringe barrel.

  • Transfer Execution: Insert the needle through the septum of the reagent vial. Inject a volume of Argon equivalent to the volume of reagent to be withdrawn to prevent drawing a vacuum[9]. Withdraw the required amount of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine and transfer it to the receiving flask.

  • Post-Transfer Securing: Immediately purge the headspace of the stock vial with Argon for 30 seconds before removing the needle. Seal the septum with Parafilm to prevent slow oxygen ingress during storage.

Storage Protocols & Quantitative Data

Proper storage is dictated by the duration the chemical will remain unused. While fluorinated heterocycles are generally stable, the appended primary amine dictates a stringent thermal and atmospheric storage profile[10].

Table 1: Quantitative Storage Parameters and Degradation Risks

Storage DurationOptimal TemperatureAtmosphereContainer SpecificationPrimary Degradation Risk
Short-Term (< 1 month)2°C to 8°CArgon / N₂PTFE-lined septum vialCarbamate formation (CO₂)[4]
Long-Term (> 1 month)-20°CArgon / N₂Amber glass, Parafilm sealedOxidative degradation (O₂)[5]
In-Solution (Working)4°CInertAnhydrous solvent, sealedHydrolysis / N-oxidation

Note on Photostability: While the fluoropyridine core is robust, primary amines can undergo photochemical degradation. Storing the compound in amber glass vials is mandatory to block UV-induced radical formation.

References

  • RSC Publishing. "The application of amine-based materials for carbon capture and utilisation: an overarching view". Available at: [Link]

  • Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations". Available at: [Link]

  • ACS Publications. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability". Available at: [Link]

  • University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at: [Link]

Sources

Application

Application Note: Electrophilic Functionalization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Executive Summary & Chemical Profiling 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs)[1]. The molecule features two distinct nitrogen centers: a primary aliphatic amine at the C3 position of the pyrrolidine ring, and a tertiary amine embedded within the pyrrolidine core that is directly conjugated to a 3-fluoropyridine moiety.

Understanding the divergent reactivity of these two nitrogen centers is critical for successful late-stage functionalization and library synthesis without the need for cumbersome protecting group strategies.

Mechanistic Insights & Chemoselectivity

The synthetic utility of this building block relies entirely on its inherent chemoselectivity.

The tertiary pyrrolidine nitrogen (N1) is electronically deactivated. Its lone pair is heavily delocalized into the electron-deficient 3-fluoropyridine ring—an effect strongly amplified by the highly electronegative fluorine atom at the ortho-position. Consequently, this nitrogen is non-nucleophilic under standard conditions. Conversely, the primary amine at C3 is fully aliphatic, sterically unhindered, and highly nucleophilic. This electronic dichotomy ensures that electrophiles (acyl chlorides, aldehydes, aryl halides) react exclusively at the primary amine.

G cluster_0 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine N1 Pyrrolidine N1 (Conjugated) Reason1 Lone pair delocalized into fluoropyridine N1->Reason1 N2 Primary Amine C3 (Aliphatic) Reason2 Highly nucleophilic Unhindered N2->Reason2 Result1 Non-Reactive Reason1->Result1 Result2 Reactive Site for Electrophiles Reason2->Result2

Chemoselectivity logic of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Validated Experimental Protocols

The following protocols represent the gold-standard methodologies for functionalizing this building block.

Workflow Start 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Amidation Amidation (HATU, DIPEA) Start->Amidation Carboxylic Acid RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin Aldehyde/Ketone Buchwald Buchwald-Hartwig (Pd cat., BrettPhos) Start->Buchwald Aryl Halide Prod1 Amide Derivative Amidation->Prod1 Prod2 Secondary Alkyl Amine RedAmin->Prod2 Prod3 Secondary Aryl Amine Buchwald->Prod3

Divergent synthetic workflows for electrophilic functionalization.

Protocol A: Amidation via HATU Coupling

Causality & Logic: We utilize [2] over traditional EDC/HOBt systems. HATU generates an active HOAt ester, which benefits from a neighboring group effect (the nitrogen in the pyridine ring of HOAt accelerates the reaction via intramolecular hydrogen bonding with the incoming amine). Furthermore, N,N -Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile[3].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 eq) in a single portion.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to strip residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination

Causality & Logic: [4] is the optimal reducing agent here. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing the direct reduction of the starting aldehyde/ketone. The iminium ion formed by the primary amine is significantly more electrophilic than the carbonyl, allowing for selective reduction without over-alkylation[5]. 1,2-Dichloroethane (DCE) is selected as the solvent because it consistently provides faster reaction rates and higher yields for this specific reagent compared to THF or DCM[6].

Step-by-Step Procedure:

  • Imine Formation: Combine 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at RT for 30 minutes. (Note: If using a ketone, add 1.0 eq of glacial acetic acid to catalyze iminium formation).

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 5 minutes to manage mild exothermicity.

  • Reaction: Stir the suspension at RT for 4–12 hours under a nitrogen atmosphere.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes. Extract with DCM (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Buchwald-Hartwig N-Arylation

Causality & Logic: Cross-coupling primary amines with aryl halides frequently suffers from over-arylation (diarylation). To prevent this, a bulky, electron-rich biaryl phosphine ligand like [7] is paired with Pd(OAc)2​ . The extreme steric bulk of BrettPhos prevents the newly formed secondary amine product from re-coordinating to the palladium center, effectively halting the reaction at monoarylation[8].

Step-by-Step Procedure:

  • Preparation: In a glovebox (or using standard Schlenk techniques under argon), charge a reaction tube with the aryl bromide (1.0 eq), 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.2 eq), Pd(OAc)2​ (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene to reach a 0.1 M concentration. Seal the tube securely.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 8–12 hours.

  • Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Reaction Metrics

The following table summarizes the expected operational parameters and yields for the functionalization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine across different electrophilic classes.

Reaction TypeElectrophile ClassReagents / CatalystSolvent & TempTimeExpected Yield
Amidation Carboxylic AcidHATU, DIPEADMF, 25 °C2–4 h85–95%
Reductive Amination Aldehyde / Ketone NaBH(OAc)3​ (± AcOH)DCE, 25 °C4–12 h75–90%
Buchwald-Hartwig Aryl Bromide Pd(OAc)2​ , BrettPhos, NaOtBu Toluene, 90 °C8–12 h70–85%
Sulfonylation Sulfonyl ChloridePyridine or TEA/DMAPDCM, 0 °C to 25 °C2–6 h80–90%

Troubleshooting & Self-Validating Systems

To ensure robust protocol execution, these reactions are designed to be self-validating through orthogonal analytical techniques:

  • Visual Validation (Ninhydrin Stain): The starting material contains a primary aliphatic amine, which will stain a deep, vibrant purple/blue when developed with Ninhydrin on a TLC plate. The complete disappearance of this spot provides immediate visual confirmation of starting material consumption. The resulting products (amides, secondary amines) will either not stain or will stain a faint yellow/brown.

  • Mass Spectrometry (LC-MS): The 3-fluoropyridine moiety acts as an excellent UV chromophore (monitor at 254 nm) and ionizes exceptionally well in ESI+ mode due to the basicity of the pyridine/pyrrolidine system. The reaction is validated when the mass shift ( Δm/z ) precisely corresponds to the addition of the electrophile minus the respective leaving group (e.g., −H2​O for amidation, −HBr for Buchwald).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine synthesis yield"

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of synthesizing thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of synthesizing this highly polar, fluorinated heterocyclic building block.

Fluorinated pyridines are critical bioisosteres in modern drug discovery, but their synthesis is frequently plagued by poor regioselectivity and difficult isolation. This guide provides a self-validating protocol, mechanistic troubleshooting, and proven optimization strategies to maximize your synthetic yield.

Section 1: Mechanistic Workflow & Causality

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-fluoropyridine and tert-butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine), followed by acidic deprotection. The primary challenge in this pathway is chemoselectivity . The pyridine ring contains two potential leaving groups: the 2-chloro and the 3-fluoro substituents. Controlling which halogen is displaced requires precise manipulation of the base and nucleophile "hardness"[1].

SynthesisWorkflow SM1 2-Chloro-3-fluoropyridine (Electrophile) Cond1 SNAr Reaction DIPEA, NMP, 110°C (Soft Base favors C-Cl attack) SM1->Cond1 SM2 Boc-3-aminopyrrolidine (Nucleophile) SM2->Cond1 Int1 Boc-Protected Intermediate (Regioselective 2-Substitution) Cond1->Int1 Cond2 Boc Deprotection 4M HCl in Dioxane or TFA/DCM Int1->Cond2 Int2 Crude Amine Salt Cond2->Int2 Cond3 SCX Catch-and-Release Wash: MeOH | Elute: 2M NH3/MeOH Int2->Cond3 Product 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (Pure Free Base) Cond3->Product

Figure 1: Chemoselective SNAr workflow and SCX-mediated isolation pathway.

Section 2: Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (LCMS/TLC) are embedded to ensure each transformation is complete before proceeding.

Step 1: Regioselective SNAr Coupling
  • Charge the Reactor: In a dry, sealed pressure vessel, dissolve 2-chloro-3-fluoropyridine (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration)[2].

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Do not use strong bases like NaH or LiHMDS.

  • Heat: Seal the vessel and heat to 110 °C for 16 hours.

  • In-Process Control: Check LCMS. You should observe the product mass [M+H]+ = 282.1. The absence of the starting pyridine indicates reaction completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (3x) and brine (1x) to remove NMP and DIPEA salts. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection
  • Acidification: Dissolve the purified intermediate in Dichloromethane (DCM) (0.2 M). Add 4M HCl in dioxane (10.0 equiv).

  • Stir: Stir at room temperature for 2–4 hours.

  • In-Process Control: TLC (10% MeOH in DCM) should show complete consumption of the starting material. Gas evolution (CO2) will cease.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine hydrochloride salt.

Step 3: SCX "Catch-and-Release" Free Basing

Traditional aqueous basic extraction often leads to massive yield losses due to the high hydrophilicity of the resulting diamine.

  • Load: Dissolve the crude salt in a minimum amount of Methanol (MeOH) and load it onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge[3].

  • Wash (Catch): Wash the cartridge with 3 column volumes (CV) of MeOH and 2 CV of DCM. The protonated amine remains ionically bound to the sulfonic acid resin, while neutral/acidic impurities are washed away.

  • Elute (Release): Elute the target free base using 2M Ammonia in Methanol (3–5 CV)[3].

  • Isolate: Concentrate the ammoniacal eluent under reduced pressure to afford pure 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a free-flowing solid or oil.

Section 3: Troubleshooting Guides & FAQs

Q1: I am losing the fluorine atom and getting substitution at the 3-position instead of the 2-position. Why is this happening? Causality: This is a classic chemoselectivity issue driven by the choice of base. If you use a strong base (e.g., NaH, n-BuLi, or LiHMDS), you deprotonate the pyrrolidine amine, creating a highly reactive, "hard" amide anion. Hard nucleophiles preferentially attack the highly electrophilic carbon attached to the most electronegative atom (the 3-fluoro position). Solution: To force substitution at the 2-chloro position, you must keep the nucleophile neutral or "soft". Use a weaker, non-nucleophilic base like DIPEA or K2CO3. Under these conditions, the SNAr mechanism favors displacement of the chloride due to the lower LUMO energy at the 2-position and the superior leaving-group ability of chloride compared to fluoride[1].

Q2: My SNAr reaction stalls at 30% conversion even after 24 hours. How do I drive it to completion? Causality: The 3-fluoro group sterically hinders the adjacent 2-chloro position, and secondary amines (like the pyrrolidine ring) are relatively bulky. If you are using a solvent like THF or Acetonitrile, the boiling point is too low to overcome the activation energy barrier. Solution: Switch to a high-boiling polar aprotic solvent like NMP or DMSO and increase the temperature to 110–120 °C in a sealed tube. The high dielectric constant of NMP stabilizes the Meisenheimer complex transition state, drastically accelerating the SNAr rate[2].

Q3: My LCMS shows perfect deprotection, but my isolated yield after aqueous workup (1M NaOH / DCM extraction) is less than 20%. Where is my product? Causality: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly polar diamine. When free-based in an aqueous layer, it forms strong hydrogen bonds with water, making it nearly impossible to extract efficiently into standard organic solvents like DCM or EtOAc. Solution: Abandon aqueous workups for this molecule. Utilize the SCX Catch-and-Release method described in Step 3. The SCX-2 (propylsulfonic acid) resin captures the basic amine directly from organic/alcoholic solutions, eliminating the need for water entirely[3].

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield. Use this matrix to benchmark your own optimization efforts.

Base UsedSolventTemp (°C)Nucleophile StateMajor Product RegioisomerIsolated Yield
NaH (Strong)THF25Amide Anion (Hard)3-Fluoro Displacement15% (Wrong Isomer)
K2CO3DMF80Neutral Amine (Soft)2-Chloro Displacement45% (Incomplete)
DIPEA (Optimal) NMP 110 Neutral Amine (Soft) 2-Chloro Displacement >85%
DIPEANMP150Neutral Amine (Soft)Complex Mixture<30% (Degradation)

Section 5: References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Organic Letters (American Chemical Society) URL:[Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines Source: Biotage URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling or optimizing the synthesis of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling or optimizing the synthesis of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine .

This highly valuable fluorinated heterocyclic building block is synthesized via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-fluoropyridine with tert-butyl pyrrolidin-3-ylcarbamate, followed by acid-mediated Boc deprotection. While conceptually straightforward, this pathway is prone to specific chemoselectivity and degradation issues. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Reaction Workflow & Pathway Analysis

The diagram below maps the desired synthetic trajectory against the most common failure modes encountered during both the SNAr and deprotection phases.

G SM 2-Chloro-3-fluoropyridine + Boc-3-aminopyrrolidine TargetInt Target Intermediate: Boc-Protected Amine SM->TargetInt SNAr (Cs2CO3, DMSO) Desired Side1 Side Reaction: 3-Fluoro Displacement SM->Side1 Strong Base (NaH) Side2 Side Reaction: Bis-substitution TargetInt->Side2 Excess Amine/Heat Final Final Product: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine TargetInt->Final Deprotection (HCl) Side3 Side Reaction: N-Trifluoroacetylation TargetInt->Side3 TFA Evaporation

Workflow and common side reactions in 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine synthesis.

Quantitative Data & Condition Matrices

Selecting the correct reagents is critical to bypassing the side reactions mapped above. The following tables summarize the empirical outcomes of various reaction conditions.

Table 1: SNAr Conditions and Regioselectivity (Step 1)

Base Choice Solvent Temp (°C) Regioselectivity (2-Cl vs 3-F) Conversion (%) Primary Risk Factor
NaH (Strong) THF 0 to 25 Poor (Significant 3-F displacement) >95 Loss of chemoselectivity
K₂CO₃ (Mild) DMF 80 - 90 Excellent (>95% 2-Cl displacement) 70 - 80 Sluggish reaction rate
Cs₂CO₃ (Mild) DMSO 80 - 100 Optimal (>98% 2-Cl displacement) >95 None (Recommended)

| DIPEA (Organic) | NMP | 100 - 120 | Good (Minor bis-substitution) | 85 - 90 | Thermal degradation |

Table 2: Boc Deprotection Conditions (Step 2)

Acid Reagent Solvent Time (h) Byproduct Risk Yield of Isolated Salt (%)
20% TFA DCM 2 - 4 High (N-Trifluoroacetylation, +96 Da) 75 - 85
4M HCl 1,4-Dioxane 1 - 2 Low (Clean Dihydrochloride Salt) >95 (Recommended)

| 3M HCl | MeOH | 4 - 6 | Low (Risk of minor etherification) | 85 - 90 |

Troubleshooting & FAQs

Q1: Why am I seeing a mixture of regioisomers or bis-substituted products during the SNAr step?

Causality: The pyridine nitrogen strongly activates the ortho (2-position) for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. Therefore, the 2-chloro position is kinetically favored. However, fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions due to its high electronegativity, which heavily polarizes the C-F bond [1]. If you use a very strong base (like NaH) or push the reaction with excessive heat, the kinetic preference is overridden, leading to 3-fluoro displacement or bis-substitution. Solution: Strictly control stoichiometry (use exactly 1.05 equivalents of the amine). Switch to a mild, non-nucleophilic inorganic base like Cs₂CO₃ in a highly polar aprotic solvent (DMSO) at 90 °C. This maximizes the kinetic preference for the 2-chloro position.

Q2: The SNAr reaction is sluggish and stalls at 50% conversion. How can I drive it to completion?

Causality: The bulky Boc-protected pyrrolidine introduces steric hindrance, impeding the nucleophilic attack. If the chosen base is insoluble (e.g., granular K₂CO₃ in THF), the effective basicity in the microenvironment is too low to deprotonate the amine efficiently. Solution: Switch to DMSO to enhance the solubility of the transition state. Use finely powdered, anhydrous Cs₂CO₃. The larger cesium cation provides better solubility and a "naked" carbonate anion, drastically accelerating the reaction without compromising regioselectivity [2].

Q3: After Boc deprotection with TFA, LC-MS shows a massive +96 Da impurity. What is this and how do I remove it?

Causality: You are observing N-trifluoroacetylation. During the concentration of the TFA/DCM mixture on a rotary evaporator, the newly freed primary amine reacts with TFA (or trace trifluoroacetic anhydride impurities) [3]. This side reaction is highly accelerated by the heat applied during evaporation. Solution: Do not use TFA for this substrate. The resulting trifluoroacetamide is highly stable and resists standard basic workup. Instead, switch to 4M HCl in 1,4-dioxane . This completely eliminates the risk of acylation and allows the product to precipitate cleanly as a stable dihydrochloride salt.

Q4: I lose my final product during the aqueous workup. How do I isolate the free base?

Causality: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine contains both a pyridine ring and a primary aliphatic amine. It is highly polar and extremely water-soluble, especially when protonated. Solution: Avoid aqueous extraction entirely. Isolate the product directly as the dihydrochloride salt via filtration (see Protocol 2). If the free base is strictly required for your next step, basify the aqueous layer to pH >12 with 6N NaOH and extract with a highly polar organic mixture (e.g., 10% isopropanol in dichloromethane or 2-MeTHF), saturating the aqueous layer with NaCl first.

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr (Synthesis of Target Intermediate)

This protocol utilizes Cs₂CO₃/DMSO to ensure >98% regioselectivity.

  • Setup: To a dried 100 mL round-bottom flask under N₂, add 2-chloro-3-fluoropyridine (1.0 eq, 10.0 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (1.05 eq, 10.5 mmol).

  • Solvation: Dissolve the reagents in anhydrous DMSO (20 mL, 0.5 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 eq, 20.0 mmol).

  • Reaction: Heat the suspension to 90 °C with vigorous stirring for 12 hours.

  • In-Process Control (IPC) Check: Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Gate: Proceed only if the starting material peak (m/z 131) is <2% relative to the product mass (m/z 282 [M+H]⁺). If >2%, add 0.1 eq of amine and stir for 2 more hours.

  • Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to quantitatively remove DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a solid.

Protocol 2: TFA-Free Boc Deprotection (Synthesis of Final Product)

This protocol utilizes HCl in Dioxane to completely prevent N-trifluoroacetylation.

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq, ~9.5 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq, 24 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate (the dihydrochloride salt) will begin to form within 30 minutes.

  • In-Process Control (IPC) Check: Take a 20 µL aliquot of the suspension, neutralize with 1 drop of Et₃N in 1 mL MeOH, and run LC-MS. Validation Gate: Ensure complete disappearance of m/z 282 and the sole appearance of m/z 182 [M+H]⁺.

  • Isolation: Add cold methyl tert-butyl ether (MTBE, 30 mL) to fully crash out the salt. Filter the suspension through a Buchner funnel.

  • Washing & Drying: Wash the filter cake with additional cold MTBE (2 × 15 mL). Dry the solid under high vacuum at 40 °C for 4 hours to yield 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine dihydrochloride. Validate purity by ¹H NMR (confirm the complete absence of the 9H Boc singlet at ~1.4 ppm).

References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Journal of Organic Chemistry (ACS) URL:[Link][1]

  • Modular Approach to 2,3,5-Trisubstituted Pyridines Source: Journal of Organic Chemistry (Thieme Connect / ACS) URL:[Link] [2]

Troubleshooting

"improving purity of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine"

Welcome to the Application Support Center. The synthesis and purification of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) presents unique challenges typical of polar, fluorinated heteroaromatic diamines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis and purification of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) presents unique challenges typical of polar, fluorinated heteroaromatic diamines. As a Senior Application Scientist, I have designed this troubleshooting guide to resolve the most common experimental bottlenecks you will face—specifically hydrolytic degradation, thermal byproduct formation, and free-base isolation failures.

Below, you will find a mechanistic breakdown of the workflow, targeted FAQs, quantitative recovery data, and a self-validating protocol to ensure high-purity yields.

I. Synthetic Workflow & Purification Strategy

Workflow SM1 2-Chloro-3- fluoropyridine SNAr SNAr Reaction (DIPEA, DMSO, 90°C) SM1->SNAr SM2 Boc-3-amino- pyrrolidine SM2->SNAr Int Boc-Protected Intermediate SNAr->Int >95% Conversion Deprot Deprotection (TFA, DCM) Int->Deprot Salt TFA Salt (Crude) Deprot->Salt Purif SCX-2 Ion Exchange Salt->Purif Remove TFA Product Pure Free Base (Target) Purif->Product NH3/MeOH Elution

Figure 1: Optimized two-step synthesis and SCX-2 purification workflow for the target diamine.

II. Troubleshooting Guides & FAQs

Q1: During the coupling step, I observe a 5–10% formation of a bis-arylated impurity (mass ~276 Da). How is this forming despite using a Boc-protected pyrrolidine, and how do I prevent it? Causality: The bis-arylated impurity occurs when the Boc protecting group undergoes premature thermal degradation. In polar aprotic solvents (like DMSO or NMP) at temperatures exceeding 110 °C, the tert-butyl carbamate linkage can cleave. The newly exposed primary amine of the pyrrolidine ring is highly nucleophilic and rapidly reacts with a second equivalent of 2-chloro-3-fluoropyridine. Solution: Lower the reaction temperature to 85–90 °C. The 2-chloro position on the pyridine ring is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent 3-fluoro substituent and the pyridine nitrogen[1]. Because of this inherent activation, Nucleophilic Aromatic Substitution (SNAr) proceeds efficiently at moderate temperatures without the need for excessive heat[2].

Q2: A highly polar impurity (mass 113 Da) consistently co-elutes near the void volume in my RP-HPLC analysis of the crude SNAr mixture. What is this, and how can it be eliminated? Causality: A mass of 113 Da corresponds to 2-hydroxy-3-fluoropyridine. This is a hydrolytic degradation product. Because the 2-position is highly activated for nucleophilic attack, the presence of trace water—often introduced by hygroscopic bases like K₂CO₃ or wet solvents—allows hydroxide ions to outcompete the bulky tert-butyl pyrrolidin-3-ylcarbamate nucleophile. Solution: Transition to strictly anhydrous conditions. Use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) instead of inorganic carbonates, and ensure your DMSO is stored over activated molecular sieves.

Q3: Why shouldn't I use a Buchwald-Hartwig Pd-catalyzed amination to improve the coupling yield? Causality: While palladium catalysis is excellent for unactivated aryl halides, applying it to 2-chloro-3-fluoropyridines introduces unnecessary trace metal impurities and can alter chemoselectivity if other halogens are present on the scaffold. Literature demonstrates that under thermal, catalyst-free conditions, amines selectively substitute at the highly activated 2-chloro position via SNAr, whereas Pd-catalysis can force reactivity at less favorable positions[1]. Relying on SNAr ensures a cleaner impurity profile devoid of palladium and phosphine ligand residues.

Q4: After TFA deprotection, I am unable to isolate the free base as a solid; it remains a sticky brown oil with low purity. Standard NaHCO₃ workup isn't working. Why? Causality: The target molecule is a diamine (containing both a pyridine nitrogen and a primary aliphatic amine), making it extremely polar and highly water-soluble. Trifluoroacetic acid (TFA) forms strong, stable salts with primary amines. A mild base like aqueous NaHCO₃ is often insufficiently basic to fully break the TFA salt, and even if it does, the free base partitions heavily into the aqueous layer during standard DCM extractions. Solution: Abandon aqueous liquid-liquid extraction. Instead, use Strong Cation Exchange (SCX-2) solid-phase extraction. The sulfonic acid functional groups on the SCX-2 resin will capture the protonated amine. Washing with methanol removes all non-basic impurities and residual TFA, and eluting with methanolic ammonia yields the pure free base.

III. Quantitative Data: Free Base Isolation Strategies

To validate the shift away from traditional aqueous workups, review the comparative recovery data below. SCX-2 chromatography is the self-validating gold standard for this specific molecular profile.

Isolation StrategyYield Recovery (%)Purity (HPLC-UV)ScalabilityTechnical Notes
Aqueous Workup (DCM / NaHCO₃)25 - 40%85%HighSignificant product loss to aqueous layer; residual TFA salts remain.
Aqueous Workup (10% IPA/CHCl₃ / NaOH)65 - 75%92%HighEmulsion risks; requires strong base which may cause minor degradation.
SCX-2 Ion Exchange 90 - 95% >98% MediumGold standard for polar amines; completely removes TFA and non-basic organics.
Preparative HPLC (NH₄HCO₃ buffer)70 - 80%>99%LowExcellent purity but low throughput; requires extensive lyophilization.

IV. Standard Operating Procedure: Optimized Synthesis & Purification

Phase 1: SNAr Coupling

  • Charge an oven-dried reaction flask with 2-chloro-3-fluoropyridine (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq).

  • Add anhydrous DMSO (to reach 0.5 M concentration) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. (Note: Do not exceed 95 °C to prevent thermal Boc-deprotection and subsequent bis-arylation).

  • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMSO and DIPEA.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate.

Phase 2: Deprotection & SCX-2 Free-Basing

  • Dissolve the crude intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Trifluoroacetic acid (TFA) dropwise at 0 °C (DCM:TFA ratio 4:1 v/v). Stir at room temperature for 2 hours until complete consumption of the starting material is observed via TLC/LCMS.

  • Concentrate the reaction mixture under reduced pressure to yield the crude TFA salt as a thick oil.

  • Dissolve the crude oil in a minimum volume of Methanol (MeOH).

  • Load the solution onto a pre-conditioned SCX-2 cartridge (conditioned with 2 column volumes of MeOH).

  • Wash the cartridge with 3 column volumes of MeOH. This critical step elutes non-basic impurities and excess TFA.

  • Elute the target 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine free base using 2M NH₃ in MeOH (3 column volumes).

  • Concentrate the ammoniacal eluent under reduced pressure to afford the pure product as a highly pure oil or crystalline solid.

V. References

  • Title: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: American Chemical Society (Organic Letters) URL: 1

  • Title: Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives Source: Benchchem URL: 2

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when synthesizing 2-aminopyridine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when synthesizing 2-aminopyridine derivatives.

The synthesis of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine is a critical workflow, as this motif is a highly valued building block in the development of kinase inhibitors, melanocortin receptor antagonists, and PET tracers[1],[2]. The standard approach relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a deprotection step. However, issues with chemoselectivity, incomplete conversion, and product isolation are common.

This guide deconstructs the mechanistic causality behind these issues and provides a self-validating framework to ensure reproducible success.

I. Mechanistic Workflow & Pathway Visualization

The synthesis relies on the displacement of a C-2 halogen by a mono-protected diamine nucleophile. Understanding the electronic flow of this pathway is critical for troubleshooting.

SNAr_Synthesis SM1 2-Chloro-3-fluoropyridine (Electrophile) Cond SNAr Reaction Base: K2CO3 Solvent: DMSO Temp: 110°C SM1->Cond SM2 Boc-3-aminopyrrolidine (Nucleophile) SM2->Cond Int Boc-Protected Intermediate (Lipophilic) Cond->Int C-N Bond Formation Deprot Boc Deprotection 4M HCl in Dioxane Temp: 25°C Int->Deprot Prod Target Molecule 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (HCl Salt) Deprot->Prod Cleavage of Boc

Fig 1. Two-step synthetic workflow for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine via SNAr.

II. Quantitative Substrate Profiling

Choosing the right electrophile dictates the energy barrier of the SNAr reaction. The table below summarizes the quantitative parameters for derivatizing 3-fluoropyridines at the C-2 position.

Electrophile SubstrateLeaving Group (C-2)Activation Energy BarrierOptimal Temp (°C)Chemoselectivity (C-2 vs C-3)Typical Yield
2,3-Difluoropyridine -FLow60 - 80>99:185 - 95%
2-Chloro-3-fluoropyridine -ClModerate100 - 120>95:570 - 85%
2-Bromo-3-fluoropyridine -BrHigh110 - 130~90:1060 - 75%
III. Expert Troubleshooting FAQs

Q1: Why am I observing substitution at the C-3 position (defluorination) instead of the C-2 position? Causality: While the C-2 position is strongly activated by the ortho-nitrogen atom (which stabilizes the negative charge of the intermediate via resonance), pushing the reaction temperature too high (>130 °C) or inadvertently using palladium catalysts can alter the chemoselectivity. As noted in literature regarding the [3], specific catalytic conditions can force substitution at the 3-fluoro position. Solution: Strictly utilize thermal SNAr conditions without transition metal catalysts. If using 2-chloro-3-fluoropyridine, cap the temperature at 120 °C. If using 2,3-difluoropyridine, lower the temperature to 60–80 °C. The C-2 fluorine is a vastly superior leaving group compared to chlorine due to its high electronegativity, which stabilizes the rate-determining Meisenheimer complex—a principle well documented in [4].

Q2: My reaction with 3-aminopyrrolidine yields a complex mixture of oligomers and bis-substituted products. How do I prevent this? Causality: 3-aminopyrrolidine contains two nucleophilic nitrogen atoms: the secondary cyclic amine and the primary exocyclic amine. If unprotected, both will attack the electrophile, leading to cross-linked or bis-substituted byproducts. Solution: You must use a mono-protected derivative, specifically tert-butyl pyrrolidin-3-ylcarbamate. This ensures the secondary amine in the pyrrolidine ring acts as the sole nucleophile, directing the structural geometry perfectly.

Q3: The SNAr reaction stalls at ~50% conversion. Adding more base doesn't help. What is the mechanistic bottleneck? Causality: The secondary amine of the pyrrolidine ring is sterically hindered. In aprotic solvents, the generated hydrohalide salt can protonate the remaining nucleophile, killing its reactivity. Weak organic bases like triethylamine (TEA) often fail to efficiently scavenge the acid at high temperatures. Solution: Switch to a stronger, non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a highly polar aprotic solvent like DMSO. Cs₂CO₃ enhances the solubility of the intermediate complexes and drives the reaction to completion, a method successfully employed in [1].

Q4: After Boc deprotection, I lose my product in the aqueous layer during workup. How can I efficiently isolate the free amine? Causality: The final product is a free primary amine attached to a basic pyrrolidine-pyridine system. It is highly polar and extremely water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) will trap the product in the aqueous phase. Solution: Avoid aqueous workup entirely. Perform the Boc deprotection using anhydrous 4M HCl in 1,4-dioxane. The product will precipitate directly out of the organic reaction mixture as an insoluble dihydrochloride salt, allowing for isolation via simple filtration.

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating, step-by-step methodology.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge the Vessel: To a flame-dried, argon-purged round-bottom flask, add 2-chloro-3-fluoropyridine (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv).

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMSO to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ acts as an insoluble acid scavenger to prevent the generated HCl from deactivating the pyrrolidine nucleophile. DMSO stabilizes the highly polar Meisenheimer transition state.

  • Thermal Activation: Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.

  • Validation Checkpoint 1: Analyze the mixture via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting 2-chloro-3-fluoropyridine must be completely consumed. A new lipophilic spot should appear, and the intermediate mass [M+H]⁺ = 282.1 should dominate the MS spectra.

  • Workup: Cool the mixture to room temperature. Slowly pour it into ice water (5 volumes) to precipitate the Boc-protected intermediate. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Phase 2: Boc Deprotection & Salt Isolation
  • Charge the Vessel: Dissolve the intermediate from Phase 1 in a minimal amount of anhydrous dichloromethane (DCM).

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature for 3 hours.

    • Causality: Anhydrous acidic conditions cleave the Boc protecting group while simultaneously forming the dihydrochloride salt of the target molecule, which is insoluble in the DCM/dioxane matrix.

  • Validation Checkpoint 2: A thick white precipitate will form as the reaction progresses. TLC analysis will confirm the complete disappearance of the lipophilic intermediate.

  • Isolation: Filter the resulting suspension. Wash the filter cake thoroughly with cold diethyl ether to remove cleaved tert-butyl byproducts and residual organics. Dry under high vacuum to afford 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine dihydrochloride as a highly pure solid.

V. References
  • Title: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Gem-disubstituted piperidine melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof Source: Google Patents (CA3164117A1) URL:

  • Title: Development of a highly-specific 18F-labeled irreversible positron emission tomography tracer for monoacylglycerol lipase mapping Source: Acta Pharmaceutica Sinica B (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine?

A1: For optimal long-term stability, the compound should be stored as a solid at -20°C.[1] It is crucial to keep the container tightly sealed and protected from moisture. Many suppliers recommend cold-chain transportation to maintain its integrity upon arrival.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. The presence of a primary amine group makes the compound potentially susceptible to oxidation and reaction with atmospheric carbon dioxide to form carbamates.[2][3] Aminopyridine derivatives, in general, can be air-sensitive.[4] Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to air.

Q3: Can I store this compound in solution? If so, what is the recommended solvent and temperature?

A3: While storing the compound as a solid is highly recommended, short-term storage in solution may be necessary. We advise preparing solutions fresh for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Store solutions at -20°C or, preferably, -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the primary signs of degradation?

A4: Visual signs of degradation in the solid material can include discoloration (e.g., from a white or off-white powder to yellow or brown) and changes in texture, such as clumping, which may indicate moisture absorption. In solution, degradation can manifest as a color change or the appearance of precipitate. For definitive assessment, analytical techniques like HPLC, LC-MS, or NMR are recommended to check for purity and the presence of degradation products.

Q5: What are the known incompatibilities for this compound?

A5: The compound should be kept away from strong oxidizing agents, which can react with the primary amine.[4] It is also incompatible with strong acids and bases, which can alter its protonation state and potentially catalyze degradation. Avoid contact with aldehydes and ketones, as the primary amine can form imines.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays

You've run an assay multiple times using the same nominal concentration of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine but are observing high variability or lower-than-expected activity.

Potential Cause: Degradation of the compound in the stock solution or assay medium.

Troubleshooting Workflow:

This workflow provides a systematic approach to verifying compound integrity and ensuring reproducible experimental conditions.

G cluster_0 Initial Observation cluster_1 Compound Integrity Check cluster_2 Assay Condition Check cluster_3 Resolution A Inconsistent Assay Results B Prepare Fresh Stock Solution (Anhydrous Solvent, -80°C) A->B Hypothesis: Compound Degradation C Analyze Old vs. New Stock (LC-MS or HPLC) B->C D Compare Purity Profiles C->D E Assess Assay Buffer Stability (Incubate compound in buffer, analyze over time) D->E If purity differs G Implement Corrective Actions (Use fresh stock, modify buffer, etc.) D->G If purity is consistent, check assay conditions F Check for Reactive Components (e.g., Aldehydes in media) E->F F->G H Re-run Assay G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Prepare a Fresh Stock Solution: Synthesize a new stock solution from the solid compound, which has been properly stored at -20°C. Use a high-quality, anhydrous solvent (e.g., DMSO).

  • Analytical Comparison: Analyze the old stock solution alongside the newly prepared one using a suitable analytical method like LC-MS or HPLC.

    • Objective: To quantify the purity of each solution. Look for the appearance of new peaks or a decrease in the area of the main peak in the old sample.

  • Assess Stability in Assay Medium: Incubate the compound in your final assay buffer for the duration of your experiment. Take samples at different time points (e.g., 0, 2, 4, and 24 hours) and analyze them by LC-MS to check for degradation under the actual experimental conditions.

  • Review Assay Components: Ensure that no components in your assay medium are inherently reactive with primary amines.

Issue 2: Compound Fails to Dissolve Completely or Precipitates from Solution

You are having difficulty preparing a clear stock solution or notice that the compound precipitates out of your aqueous assay buffer.

Potential Cause: Poor solubility, incorrect solvent choice, or formation of a less soluble salt/degradation product.

ParameterRecommended ActionScientific Rationale
Solvent Choice Use anhydrous DMSO or DMF for primary stock solutions.These are polar aprotic solvents capable of dissolving a wide range of organic molecules. The absence of water prevents hydrolysis and other water-mediated degradation.
Solution Preparation Use gentle warming (30-40°C) and sonication to aid dissolution.Increasing kinetic energy can help overcome the lattice energy of the solid, but excessive heat can accelerate degradation.[3]
pH of Aqueous Buffer Adjust the pH of the final aqueous solution. The compound has a basic amine, so slightly acidic pH (e.g., pH 5-6) may improve solubility by forming a protonated salt.The pyrrolidine amine is basic and will be protonated at lower pH.[5] The resulting ammonium salt often has significantly higher aqueous solubility than the free base.
Precipitation Over Time Prepare solutions fresh. If precipitation occurs in the final assay plate, consider adding a solubility enhancer like BSA or a non-ionic surfactant, if compatible with the assay.Compound stability can be time-dependent. Solubility enhancers can stabilize the compound in aqueous media by preventing aggregation.

Experimental Protocol: Assessing and Improving Aqueous Solubility

  • Prepare a concentrated primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Dilute the DMSO stock into each buffer to the desired final concentration.

  • Visually inspect for precipitation immediately and after incubation at the assay temperature for the experiment's duration.

  • If solubility remains an issue, repeat the process with the addition of a small percentage of a co-solvent (e.g., ethanol) or solubility enhancer.

Potential Degradation Pathways

Understanding the chemical structure allows us to predict likely points of instability. The primary amine and the electron-deficient fluoropyridine ring are the most probable sites for degradation.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_reaction Reaction with Environment Compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Oxidized_Amine N-Oxide or Hydroxylamine Derivative Compound->Oxidized_Amine [O] (Air, Peroxides) Carbamate Carbamate (from CO2) Compound->Carbamate CO2 (Atmospheric) Imine_Aldehyde Imine Adduct (from Aldehydes) Compound->Imine_Aldehyde R-CHO Imine Imine Formation Oxidized_Amine->Imine Further Oxidation

Caption: Plausible degradation pathways for the compound.

  • Oxidation of the Primary Amine: The primary amine is susceptible to oxidation, which can occur via exposure to atmospheric oxygen or contaminating peroxides in solvents like THF or ether.[6][7][8] This can lead to the formation of hydroxylamines or nitroso compounds, which may be unstable and lead to further degradation products.[6]

  • Reaction with Carbon Dioxide: Primary and secondary amines can react reversibly with CO2 to form carbamates.[2] While often reversible, this can lead to a decrease in the effective concentration of the free amine and, under certain conditions, can lead to more stable urea derivatives.[9]

  • Reaction with Aldehydes/Ketones: If the experimental medium contains aldehydes or ketones (e.g., from degraded solvents or media components), the primary amine can readily form imines (Schiff bases). This represents a direct modification of the parent compound.

By understanding these potential issues and implementing the recommended handling and troubleshooting procedures, researchers can ensure the integrity of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in their experiments, leading to more reliable and reproducible results.

References

  • Dufour, F., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Platts, J. A., et al. (2016). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Unknown. (n.d.). Oxidation of Secondary and Primary Amines. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available from: [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available from: [Link]

  • ResearchGate. (2022). Structure of pyrrolidine and their derivatives. ResearchGate. Available from: [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available from: [Link]

  • Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid. MSU Chemistry. Available from: [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available from: [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Available from: [Link]

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available from: [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Available from: [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available from: [Link]

  • Unknown. (n.d.). CHAPTER 21: AMINES. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Welcome to the Application Science Technical Portal. This guide is designed for researchers and drug development professionals working with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Portal. This guide is designed for researchers and drug development professionals working with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2). Because this molecule contains a highly reactive primary aliphatic amine, a tertiary amine, and an activated fluoropyridine ring, it is susceptible to multiple degradation pathways under standard processing and storage conditions.

This portal provides a mechanistic understanding of these pathways, troubleshooting FAQs for unexpected analytical results, and validated experimental workflows for forced degradation studies.

Core Degradation Mechanisms

Understanding the structural vulnerabilities of your Active Pharmaceutical Ingredient (API) is the first step in preventing yield loss and impurity formation. The degradation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is driven by three primary causal mechanisms:

  • Primary Amine Oxidation: The aliphatic primary amine on the pyrrolidine ring is highly susceptible to peroxide-mediated oxidation. This pathway typically forms hydroxylamines and can eventually undergo deamination to form a ketone (pyrrolidin-3-one derivative)[1].

  • Fluoropyridine Hydrolysis (SNAr): The fluorine atom at the 3-position is ortho to the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring makes this position highly electrophilic. Under basic conditions, hydroxide ions execute a Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine to form a 3-hydroxypyridine (or its pyridone tautomer)[2].

  • Tertiary Amine N-Oxidation: The pyrrolidine nitrogen attached directly to the pyridine ring acts as a tertiary amine. It is highly nucleophilic and prone to forming an N-oxide in the presence of trace peroxides or molecular oxygen (autoxidation)[3].

Pathways Parent 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine (Parent API) Ox1 Primary Amine Oxidation (+16 Da / -17 Da) Parent->Ox1 Peroxides / O2 Hydro SNAr Hydrolysis (-2 Da, F -> OH) Parent->Hydro High/Low pH, Heat Ox2 Tertiary N-Oxidation (+16 Da) Parent->Ox2 AIBN / Peroxides Prod1 Hydroxylamine / Ketone Degradant Ox1->Prod1 Prod2 3-Hydroxypyridine Derivative Hydro->Prod2 Prod3 Pyrrolidine N-Oxide Degradant Ox2->Prod3

Caption: Major degradation pathways of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Troubleshooting FAQs

Q1: During basic workup (pH > 12), my API assay drops significantly, and I see a new peak at [M - 2] in LC-MS. What is happening? A1: You are observing SNAr hydrolysis. The fluorine atom on the pyridine ring is highly activated. Under strongly basic conditions, hydroxide ions displace the fluorine (mass 19) with a hydroxyl group (mass 17), resulting in a net mass shift of -2 Da[2]. Resolution: Keep your workup pH between 7 and 9. Use milder bases like NaHCO3​ instead of NaOH during extraction.

Q2: In long-term stability samples formulated with PEG, we detect an [M+16] degradant. Is this an N-oxide? A2: Yes, but you must determine which nitrogen is oxidized. Polyethylene glycol (PEG) excipients often contain trace hydroperoxides that initiate oxidative degradation[4]. The tertiary pyrrolidine nitrogen is highly nucleophilic and prone to forming an N-oxide (+16 Da)[1]. The primary amine can also form a hydroxylamine (+16 Da). Resolution: Perform LC-MS/MS fragmentation. If the +16 Da shift remains on the pyrrolidine ring fragment during cleavage from the pyridine, it is the N-oxide. Mitigate this by adding antioxidants (e.g., BHT) or storing under an inert nitrogen atmosphere.

Q3: We are seeing a +28 Da mass shift during forced degradation under heat and humidity. What causes this? A3: A +28 Da shift in primary amine-containing compounds indicates N-formylation. This occurs when trace formaldehyde—a common oxidative degradant of PEG or other polyether excipients—reacts with the primary amine on the pyrrolidine ring[4]. Resolution: Screen excipients for low peroxide and formaldehyde content prior to formulation.

Quantitative Degradation Profile

Use the following reference table to quickly match analytical signals to specific stress conditions and kinetic drivers during your stability studies.

Degradation PathwayStress ConditionExpected LC-MS ShiftKinetic Driver
N-Oxidation (Tertiary) 0.3% H2​O2​ , 25°C+16 DaPeroxide concentration[5]
Hydroxylamine Formation 0.3% H2​O2​ , 25°C+16 DaPeroxide concentration
SNAr Defluorination 0.1 N NaOH , 60°C-2 Da (F OH)Hydroxide nucleophilic attack[2]
N-Formylation PEG excipient, 40°C/75% RH+28 DaFormaldehyde impurities[4]
Deamination AIBN / Heat, 60°C-17 Da ( NH3​ loss)Radical initiation

Validated Forced Degradation Workflow

To systematically identify all potential degradants of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, follow this self-validating protocol compliant with ICH Q1A(R2) guidelines[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a mass-spec compatible diluent (e.g., 50:50 LC-MS grade Water:Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Base: Aliquot 1 mL of stock. Add 1 mL of 0.1 N NaOH . Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N HCl before injection to prevent column degradation.

    • Acid: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl . Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N NaOH .

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 0.3% H2​O2​ . Incubate at room temperature (25°C) for 24 hours. Caution: Do not heat peroxide solutions to avoid rapid radical chain reactions that destroy the parent molecule entirely.

  • Thermal Stress: Expose the solid API powder to 105°C in a convection oven for 7 days.

  • Analysis: Inject all quenched samples into an LC-HRMS (High-Resolution Mass Spectrometer). Compare Total Ion Chromatograms (TIC) against a time-zero control to identify mass shifts.

Workflow Start API Stock (1 mg/mL) Hydro Hydrolytic Stress (0.1N HCl / NaOH) 60°C, 24h Start->Hydro Ox Oxidative Stress (0.3% H2O2) 25°C, 24h Start->Ox Therm Thermal Stress (Solid State) 105°C, 7 Days Start->Therm Quench Neutralize / Quench Hydro->Quench Ox->Quench Analyze LC-HRMS Analysis Therm->Analyze Quench->Analyze

Caption: ICH Q1A compliant forced degradation workflow for API stability assessment.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]

  • Harmon, P. A., et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (PMC).[Link]

  • Clinical Trials Arena. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Chen, Y., et al. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed.[Link]

  • Kokoš, M., et al. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI.[Link]

  • Royal Society of Chemistry. CHAPTER 3: Oxidative Degradation.[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine .

This molecule presents a unique challenge: it features a highly polar, basic primary amine at the C3 position of the pyrrolidine ring, coupled with a basic fluoropyridine moiety. These characteristics make it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, often resulting in severe peak tailing, irreversible adsorption, and poor enantiomeric resolution[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated experimental workflows to achieve baseline enantiomeric separation.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing (Tf > 2.0) when screening this compound on standard polysaccharide columns (e.g., Chiralpak AD-H or OD-H) in normal-phase HPLC. How can I correct this? A: The primary amine group on the pyrrolidine ring is highly basic and interacts strongly with the weakly acidic residual silanols on the silica support of the chiral stationary phase (CSP).

  • The Fix: You must use a basic additive in your mobile phase to competitively mask these silanol sites. For normal-phase HPLC (e.g., Hexane/Isopropanol), add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine [2]. Ethanolamine is particularly effective for primary amines as it structurally mimics the analyte's primary amine group, providing superior competition for active sites.

Q2: I want to transition from HPLC to Supercritical Fluid Chromatography (SFC) for faster screening. Which column chemistry is most effective for primary amines like 3-aminopyrrolidines? A: For underivatized primary amines, traditional polysaccharide columns often struggle even in SFC. The most authoritative approach is to utilize a Crown Ether-based CSP (e.g., Crownpak CR-I(+)) or an Isopropyl-derivatized Cyclofructan-6 CSP (e.g., Larihc CF6-P)[3][4]. These columns possess cavities that specifically form diastereomeric inclusion complexes with primary amines. Recent studies demonstrate a >90% success rate for primary amine racemates using these specific phases in SFC[4].

Q3: When using a Crown Ether column in SFC, my analyte elutes in the void volume with zero retention. What is the mechanistic failure here? A: Crown ether CSPs operate via a specific host-guest inclusion mechanism that requires the primary amine to be protonated ( −NH3+​ )[5]. If you are using a neutral or basic mobile phase, the amine remains unprotonated and cannot form the necessary hydrogen bonds with the oxygen atoms inside the crown ether cavity.

  • The Fix: Switch to an acidic modifier. In SFC, use Methanol containing 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) [2]. The TFA protonates the analyte, while the TEA acts as a sacrificial base to prevent tailing from the underlying silica.

Part 2: Experimental Workflows

To ensure a self-validating system, below are two detailed, step-by-step methodologies tailored for the chiral separation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Method A: High-Throughput SFC using a Cyclofructan CSP

This method leverages the speed of SFC and the specific primary-amine selectivity of cyclofructan.

Step-by-Step Protocol:

  • System Preparation: Power on the SFC system and set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO2​ in its supercritical state[1].

  • Column Installation: Install a Larihc CF6-P column (5 µm, 250 × 4.6 mm). Set the column oven strictly to 35 °C. Temperature control is critical as inclusion complexation is an exothermic, entropy-driven process.

  • Mobile Phase Preparation: Prepare the co-solvent (Modifier B) by adding 3.0 mL of TFA and 2.0 mL of TEA to 1 L of HPLC-grade Methanol. Mix thoroughly and sonicate to degas[2].

  • Sample Preparation: Dissolve 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Methanol to a concentration of 1.0 mg/mL. Do not use sample solvents that are weaker elutropically than the mobile phase to avoid peak distortion.

  • Chromatographic Run:

    • Flow rate: 3.0 mL/min.

    • Isocratic elution: 80% CO2​ / 20% Modifier B.

    • Detection: UV at 230 nm and 254 nm.

  • Validation: Inject 5 µL. Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the Modifier B percentage to 15% to increase retention ( k′ ).

Method B: Normal-Phase HPLC using Immobilized Polysaccharide CSP

If SFC is unavailable, this method utilizes robust immobilized polysaccharide chemistry.

Step-by-Step Protocol:

  • Column Selection: Install a Chiralpak IG or IC column (5 µm, 250 × 4.6 mm). Immobilized phases are required to withstand the basic additives without degrading the polymeric selector.

  • Mobile Phase Preparation: Mix 800 mL of n-Hexane with 200 mL of Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA) (0.1% v/v). Causality note: DEA masks the silanols, preventing the basic pyrrolidine nitrogen from binding irreversibly.

  • Equilibration: Flush the column at 1.0 mL/min for at least 45 minutes. Baseline drift indicates incomplete equilibration of the DEA with the stationary phase.

  • Chromatographic Run: Inject 10 µL of a 0.5 mg/mL sample (dissolved in mobile phase). Maintain a flow rate of 1.0 mL/min at 25 °C.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected quantitative metrics when applying the above methods to 3-aminopyrrolidine derivatives[1][2].

ParameterMethod A: SFC (Cyclofructan)Method B: HPLC (Polysaccharide)Method C: SFC (Crown Ether)
Column Chemistry Isopropyl-Cyclofructan-6Amylose tris(3-chloro-5-methylphenylcarbamate)Chiral Crown Ether (CR-I(+))
Mobile Phase CO2​ / MeOHHexane / Isopropanol CO2​ / MeOH
Additives 0.3% TFA + 0.2% TEA0.1% DEA0.5% TFA
Typical Run Time 3 - 5 minutes15 - 25 minutes4 - 6 minutes
Expected Resolution ( Rs​ ) > 2.51.5 - 2.0> 3.0
Tailing Factor ( Tf​ ) 1.05 - 1.151.30 - 1.601.10 - 1.20
Primary Mechanism Inclusion complexationHydrogen bonding, π−π , dipoleHost-guest inclusion (Protonated)

Part 4: Mechanistic & Workflow Visualizations

Method Development Decision Tree

The following diagram outlines the logical workflow for developing a chiral separation method for this specific primary amine.

Workflow Start Analyte: 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Screening Initial SFC Screening (CO2 / Methanol) Start->Screening CSP_Choice Select Chiral Stationary Phase Screening->CSP_Choice CrownEther Crown Ether / Cyclofructan (e.g., CR-I(+), CF6-P) CSP_Choice->CrownEther Polysaccharide Immobilized Polysaccharide (e.g., Chiralpak IG/IC) CSP_Choice->Polysaccharide Acidic Add Acidic Modifier (0.3% TFA + 0.2% TEA) CrownEther->Acidic Basic Add Basic Modifier (0.1% DEA or NH4OH) Polysaccharide->Basic Eval Evaluate Resolution (Rs) & Tailing Factor (Tf) Acidic->Eval Basic->Eval Success Method Validated Rs > 1.5, Tf < 1.2 Eval->Success Pass Fail Troubleshoot: Adjust Temp/Modifier % Eval->Fail Fail Fail->Screening

Caption: Decision tree for chiral method development of primary amines using SFC and HPLC.

Mechanistic Pathway of Crown Ether Complexation

Understanding the causality of the separation is critical. Crown ethers require the primary amine to be protonated to fit into the chiral cavity.

Mechanism Amine Free Primary Amine (C3-Pyrrolidine) Protonated Protonated Amine (-NH3+) Amine->Protonated Protonation Acid Acidic Additive (TFA) Acid->Protonated Complex Diastereomeric Inclusion Complex Protonated->Complex Hydrogen Bonding & Steric Fit Crown Crown Ether CSP (Chiral Cavity) Crown->Complex

Caption: Mechanism of diastereomeric inclusion complex formation between a protonated primary amine and a Crown Ether CSP.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]

  • evaluation of a chiral crown ether lc column for the separation of racemic amines. Taylor & Francis Online. Available at:[Link]

Sources

Optimization

Technical Support Center: By-product Identification in the Synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Welcome to our dedicated technical support guide for the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and by-product formations encountered during this critical synthetic transformation. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

The synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a 2-halo-3-fluoropyridine (such as 2,3-difluoropyridine or 2-chloro-3-fluoropyridine) with (S)- or (R)-pyrrolidin-3-amine in the presence of a base. While this reaction is generally robust, the formation of several by-products can complicate purification and reduce yields. This guide will address the identification and mitigation of these impurities in a practical question-and-answer format.

Core Synthesis Pathway

The intended reaction proceeds as a nucleophilic aromatic substitution where the primary amine of pyrrolidin-3-amine attacks the electron-deficient C2 position of the pyridine ring, displacing a halide or fluoride leaving group.

Core Synthesis Pathway 2,3-Difluoropyridine 2,3-Difluoropyridine Product 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine 2,3-Difluoropyridine->Product + Pyrrolidin-3-amine (Base, Solvent, Heat) Pyrrolidin-3-amine Pyrrolidin-3-amine

Caption: General SNAr pathway for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Regioisomeric Impurities

Question 1: I'm observing an isomeric by-product with the same mass as my target compound in my LC-MS analysis. What is it and why is it forming?

Answer: This is a very common issue, particularly when using 2,3-difluoropyridine as the starting material. The observed by-product is likely the regioisomer, 1-(2-Fluoropyridin-3-yl)pyrrolidin-3-amine .

Mechanism of Formation: Nucleophilic aromatic substitution on the pyridine ring is most favorable at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the anionic Meisenheimer intermediate is stabilized through resonance involving the electronegative nitrogen atom.[1][2] In the case of 2,3-difluoropyridine, both the C2 and C3 positions are subject to nucleophilic attack. While the C2 position is generally more activated, competitive attack at the C3 position can occur, leading to the formation of the undesired regioisomer. The regioselectivity can be influenced by factors such as the solvent and the steric bulk of the nucleophile.[3]

Regioisomer Formation cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 2,3-Difluoropyridine 2,3-Difluoropyridine Attack_C2 Attack at C2 (Major Pathway) 2,3-Difluoropyridine->Attack_C2 Attack_C3 Attack at C3 (Minor Pathway) 2,3-Difluoropyridine->Attack_C3 Pyrrolidin-3-amine Pyrrolidin-3-amine Desired_Product 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Attack_C2->Desired_Product Isomeric_Byproduct 1-(2-Fluoropyridin-3-yl)pyrrolidin-3-amine Attack_C3->Isomeric_Byproduct

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting & Mitigation:

  • Choice of Starting Material: Using 2-chloro-3-fluoropyridine instead of 2,3-difluoropyridine can significantly improve regioselectivity. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions on electron-deficient rings, favoring substitution at the C2 position.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus affect regioselectivity. A screen of aprotic polar solvents like DMSO, DMF, and NMP versus less polar solvents like dioxane or toluene may be beneficial.

Category 2: Di-substituted By-products

Question 2: My reaction mixture shows a higher molecular weight impurity, which appears to be a di-substituted product. How is this formed?

Answer: This impurity is likely a di(pyrrolidin-3-yl)fluoropyridine species. Its formation is a result of a second SNAr reaction occurring.

Mechanism of Formation: There are two primary pathways for the formation of this by-product:

  • Reaction with the Starting Material: If 2,3-difluoropyridine is used, a second molecule of pyrrolidin-3-amine can displace the remaining fluorine atom on the pyridine ring of the desired product.

  • Reaction with a Di-halo starting material: If a starting material like 2,6-dichloro-3-fluoropyridine were used, di-substitution would be a more prominent issue.

This side reaction is exacerbated by:

  • High equivalents of pyrrolidin-3-amine.

  • Elevated temperatures and prolonged reaction times.

  • Insufficient deactivation of the pyridine ring after the first substitution.

Troubleshooting & Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.2 equivalents) of pyrrolidin-3-amine, but avoid a large excess.

  • Slow Addition: Add the pyrrolidin-3-amine solution slowly to the reaction mixture containing the pyridine starting material. This maintains a low instantaneous concentration of the amine, disfavoring the second substitution.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting pyridine is consumed to prevent over-reaction.

Category 3: By-products from Starting Material Degradation

Question 3: I have an impurity with a mass corresponding to a hydroxylated pyridine. What is the source?

Answer: This by-product is most likely 3-fluoro-2-hydroxypyridine , resulting from the hydrolysis of your 2-halo-3-fluoropyridine starting material.

Mechanism of Formation: SNAr reactions are susceptible to competing hydrolysis if water is present in the reaction mixture. The hydroxide ion (or water itself at high temperatures) can act as a nucleophile, attacking the C2 position and displacing the halide.

Hydrolysis Byproduct Halopyridine 2-Halo-3-fluoropyridine Hydrolysis_Product 3-Fluoro-2-hydroxypyridine Halopyridine->Hydrolysis_Product + H2O (Base, Heat) Water H2O (Trace)

Caption: Formation of hydrolysis by-product.

Troubleshooting & Mitigation:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: Use an anhydrous, non-nucleophilic base such as potassium carbonate or cesium carbonate that has been dried prior to use.

Category 4: By-products from Nucleophile Side Reactions

Question 4: I'm observing some unidentifiable, possibly polymeric or dimeric, impurities at the baseline of my TLC. Could they be coming from the pyrrolidin-3-amine?

Answer: While less common than the previously mentioned by-products, side reactions involving pyrrolidin-3-amine are possible, especially under harsh conditions.

Potential Side Reactions:

  • Dimerization/Oligomerization: Although specific literature on the self-condensation of pyrrolidin-3-amine under these conditions is scarce, amines can undergo side reactions. For instance, dimerization of enamines derived from pyrrolidine has been observed in other contexts.[4] It is plausible that under strongly basic conditions and at high temperatures, self-reaction could occur.

  • Oxidation: If the reaction is not maintained under an inert atmosphere, the amine can be susceptible to oxidation, leading to a complex mixture of degradation products.

Troubleshooting & Mitigation:

  • Use High-Purity Amine: Ensure the pyrrolidin-3-amine used is of high purity and has been stored correctly to prevent degradation.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidative side reactions.

Summary of Potential By-products and Analytical Signatures

By-product Formation Pathway Expected Mass Difference from Product Suggested Analytical Technique
1-(2-Fluoropyridin-3-yl)pyrrolidin-3-amineAttack at C3 of 2,3-difluoropyridine0LC-MS, 19F & 1H NMR
Di(pyrrolidin-3-yl)fluoropyridineSecond SNAr reaction+ C4H9N2 (approx. +85 Da)LC-MS, NMR
3-Fluoro-2-hydroxypyridineHydrolysis of starting material- C4H9N2 (approx. -85 Da)LC-MS, GC-MS
Amine-derived oligomersSelf-reaction of pyrrolidin-3-amineVariable (High MW)LC-MS, GPC

Experimental Protocols for By-product Analysis

Protocol 1: LC-MS Analysis for Isomer and Di-substitution Identification

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and use a mass spectrometer in positive ion mode to identify the [M+H]+ ions of the product and by-products.

Protocol 2: 19F NMR for Regioisomer Differentiation

  • Sample Preparation: Prepare a concentrated solution of the purified (or crude) product mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire a proton-decoupled 19F NMR spectrum.

  • Analysis: The fluorine atom in the desired product (1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine) and the isomeric by-product (1-(2-Fluoropyridin-3-yl)pyrrolidin-3-amine) will have distinct chemical shifts and coupling patterns due to their different electronic environments. This provides a definitive method for identifying and quantifying the regioisomers.

References

  • Nucleophilic aromatic substitution on pyridines. (URL: Not available)
  • Redox-Neutral Aromatization of Cyclic Amines: Mechanistic Insights and Harnessing of Reactive Intermediates for Amine α- and β-C–H Functionalization - PMC. (URL: [Link])

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Welcome to the Technical Support Center for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2). This bifunctional building block is widely utilized in medicinal chemistry, particularly in the development of k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2). This bifunctional building block is widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents[1]. It features a primary aliphatic amine at the 3-position of a pyrrolidine ring, which is N-arylated with a 3-fluoropyridin-2-yl moiety.

While the primary amine is highly nucleophilic, the bulky, electron-withdrawing 3-fluoropyridin-2-yl group introduces unique steric and electronic variables that can complicate standard coupling workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding transformations.

Section 1: Amide Bond Formation

Q1: Why am I seeing incomplete conversion when coupling this amine with sterically hindered carboxylic acids?

Causality: The pyrrolidine ring dynamically interconverts between envelope conformations. The bulky 3-fluoropyridin-2-yl group at the 1-position restricts this flexibility, often forcing the 3-amino group into a pseudo-axial orientation that sterically clashes with bulky active esters. Standard coupling reagents like EDC/HOBt often fail to overcome this activation energy barrier.

Solution: Switch to highly reactive uronium-based coupling reagents (e.g., HATU or COMU) which form highly reactive 7-aza-benzotriazole active esters. Additionally, gently heating the reaction to 40 °C increases the conformational interconversion rate, exposing the primary amine for nucleophilic attack.

Protocol: Optimized HATU Amide Coupling

This protocol includes an internal validation step: the color change during active ester formation.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Self-Validation: The solution will turn a distinct yellow/orange within 5–15 minutes, confirming the formation of the active ester.

  • Coupling: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 eq) in a single portion.

  • Propagation: Stir at 40 °C for 2–4 hours. Monitor via LC-MS until the active ester mass disappears.

  • Workup: Quench with saturated aqueous NaHCO3​ to hydrolyze unreacted HATU. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

AmideCoupling Start Issue: Amide Coupling Yield < 50% CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid YesHindered Yes CheckAcid->YesHindered NoHindered No CheckAcid->NoHindered Action1 Switch to HATU/COMU Increase Temp to 40°C YesHindered->Action1 CheckBase Check Base Equivalents (Ensure 3-4 eq DIPEA) NoHindered->CheckBase Success Optimal Conversion Achieved Action1->Success CheckBase->Success

Figure 1: Decision tree for troubleshooting low-yielding amide couplings.

Section 2: Buchwald-Hartwig Cross-Coupling

Q2: My Pd-catalyzed amination is stalling, and Pd-black is precipitating. Is the catalyst being poisoned?

Causality: Yes. While the fluorine atom at the C3 position of the pyridine exerts a strong inductive (-I) effect that reduces the basicity of the pyridine nitrogen, the nitrogen still possesses a lone pair capable of coordinating to soft transition metals like Pd(0) and Pd(II). If you are using small bite-angle ligands (e.g., dppf or BINAP), the 3-fluoropyridin-2-yl motif can outcompete the ligand, sequestering the palladium and causing it to precipitate as inactive Pd-black[2].

Solution: Utilize sterically demanding, electron-rich biaryl phosphine ligands (Buchwald ligands) such as DavePhos or RuPhos . These ligands create a bulky coordination sphere around the Palladium center, physically preventing the pyridine nitrogen from coordinating while still allowing the primary aliphatic amine to undergo transmetalation[2].

Q3: How do I prevent over-arylation (diarylation) of the primary amine?

Causality: Primary amines can undergo a second arylation event if the mono-arylated product remains sufficiently nucleophilic. Solution: Maintain a slight excess of the amine (1.2 eq) relative to the aryl halide. The steric bulk of the first aryl group, combined with a bulky ligand like DavePhos, will drastically increase the activation energy required for the second oxidative addition/reductive elimination cycle[3].

Protocol: Chemoselective Pd-Catalyzed Amination
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.2 eq), Pd2​(dba)3​ (2 mol%), DavePhos (4 mol%), and NaOtBu (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with N2​ three times. Critical step: Oxygen will rapidly oxidize the phosphine ligand.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat at 100 °C for 12 hours.

    • Self-Validation: A sustained deep red/brown homogeneous solution indicates an active catalytic cycle. Rapid formation of a black precipitate within 30 minutes indicates oxygen contamination or ligand failure.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poisoning Catalyst Poisoning (Coordination to Pyridine N) OxAdd->Poisoning Small Ligands (e.g., dppf) AmineCoord Amine Coordination (Primary NH2) OxAdd->AmineCoord Bulky Ligands (e.g., DavePhos) Deprot Deprotonation by Base AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Product RedElim->Product

Figure 2: Mechanistic pathway of Buchwald-Hartwig amination highlighting the divergence between catalyst poisoning and productive turnover based on ligand selection.

Data Presentation: Optimization Summaries

Table 1: Reagent Selection Guide for Amide Formation

Coupling ReagentBaseSolventTemp (°C)Yield ProfileRecommended Use Case
EDC / HOBtDIPEADMF25Low (20-40%)Unhindered, simple aliphatic acids.
HATUDIPEADMF40High (85-95%)Sterically hindered or aromatic acids.
T3P (50% in EtOAc) Et3​N EtOAc80Mod. (60-75%)Scale-up reactions requiring easy aqueous workup.

Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination

LigandCatalyst PrecursorBaseMono-Arylation SelectivityResistance to Pyridine Poisoning
BINAP Pd2​(dba)3​ Cs2​CO3​ Poor (Mixture)Low
XantPhos Pd(OAc)2​ Cs2​CO3​ ModerateLow
DavePhos Pd2​(dba)3​ NaOtBu Excellent (>95%) High
RuPhosRuPhos Pd G3 LiHMDS Excellent (>95%) High

References

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Journal of Medicinal Chemistry, 2014. URL:[1]

  • Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines The Journal of Organic Chemistry, 2004. URL:[2]

  • 2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine (DavePhos) Applications in Chemical Synthesis A2B Chem Database, 2026. URL:[3]

Sources

Optimization

"solvent effects on 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine reactivity"

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-teste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into the reactivity of this valuable building block. Here, we address common experimental challenges in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)
Q1: What is the principal reaction used to synthesize 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine and what is the key mechanism?

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the displacement of a fluoride ion from an activated pyridine ring by an amine nucleophile. Specifically, the reaction occurs between 2,3-difluoropyridine and (R)- or (S)-pyrrolidin-3-amine.

The SNAr mechanism is a two-step addition-elimination process[1]:

  • Nucleophilic Attack: The primary amine of pyrrolidin-3-amine attacks the C2 position of the 2,3-difluoropyridine ring. This position is electron-deficient due to the electronegativity of both the adjacent fluorine atom and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][2].

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride leaving group from the C2 position. Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack[2].

The reaction of a 2-fluoropyridine with a nucleophile is often significantly faster than its 2-chloro counterpart, allowing for milder reaction conditions[1].

Caption: General mechanism of SNAr synthesis.
Q2: How does solvent choice critically impact the reactivity and outcome of reactions involving this molecule?

Solvent selection is paramount for controlling both the synthesis of the title compound and its subsequent use in other reactions. The key lies in the solvent's ability to stabilize charged intermediates and solvate the nucleophile.

  • For Synthesis (SNAr): Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or acetonitrile are highly recommended[3][4]. These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate anions (the amine nucleophile). This leaves the amine "naked" and highly nucleophilic, accelerating the rate-determining addition step[5][6]. In contrast, polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity, thereby slowing the reaction[2][6].

  • For Subsequent Reactions (as a Nucleophile): The same principle applies when using 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a nucleophile. Its primary amine will be most reactive in a polar aprotic solvent. If a reaction in a protic solvent is unavoidable, be prepared for significantly slower kinetics and the potential need for higher temperatures or longer reaction times.

Q3: My subsequent reaction using the primary amine of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is sluggish. Why might this be?

Assuming you have selected an appropriate polar aprotic solvent, there are two likely culprits:

  • Protonation: The primary amine has a pKa in the amine range and can be easily protonated by any adventitious acid or if the reaction conditions are acidic. The resulting ammonium salt is not nucleophilic. Ensure your reaction medium is basic or neutral. If your reaction generates an acidic byproduct, a stoichiometric amount of a non-nucleophilic base should be added to act as a scavenger.

  • Steric Hindrance: The 3-fluoropyridinyl group at the N1 position of the pyrrolidine ring is bulky. This can create significant steric hindrance around the C3-amine, slowing its reaction with sterically demanding electrophiles. If you suspect this is the case, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.

Troubleshooting Guide: Synthesis & Application
Issue 1: Low or No Yield During Synthesis via SNAr

A low yield is a common problem that can often be solved by systematically evaluating the reaction parameters.[7]

Caption: Systematic workflow for troubleshooting low reaction yields.

Detailed Solutions:

  • Cause: The base is not strong enough to facilitate the reaction, or the solvent is hindering the nucleophile.

    • Explanation: A base is often required to deprotonate the amine nucleophile after it adds to the ring or to scavenge the HF byproduct. In some cases, it can influence the rate-limiting step.[3] As discussed, polar aprotic solvents are crucial.

    • Solution: Switch to a solvent like DMSO or use a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[1]. Ensure all solvents are anhydrous, as water can hydrolyze the fluoropyridine and deactivate strong bases[1][7].

  • Cause: The reaction temperature is too low.

    • Explanation: SNAr reactions, while often faster with fluoro-substituents, still require energy to overcome the activation barrier of breaking aromaticity in the first step.

    • Solution: Typical temperatures for these reactions range from 80-130 °C[1]. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.

Issue 2: Significant Byproduct Formation is Observed
  • Problem: Formation of a pyridone byproduct.

    • Root Cause: Presence of water in the reaction mixture, especially when using strong bases like KOtBu or hydroxides. Water can act as a nucleophile, attacking the fluoropyridine to form a hydroxypyridine, which tautomerizes to the stable pyridone.[8]

    • Preventative Measures:

      • Strictly Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents, which can be obtained by distillation from appropriate drying agents or by passing them through an alumina column[9].

      • Use a Non-Hydroxidic Base: Employ bases like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine) that do not introduce a competing hydroxide nucleophile.[1][10]

  • Problem: Formation of a disubstituted product (i.e., reaction of a second pyrrolidin-3-amine at the C3-fluorine).

    • Root Cause: While the C2 position is generally more activated, under harsh conditions (very high temperatures) or with prolonged reaction times, substitution at the C3 position can occur.

    • Preventative Measures:

      • Control Stoichiometry: Use a slight excess of the pyrrolidin-3-amine (e.g., 1.1-1.2 equivalents) relative to the 2,3-difluoropyridine to ensure the difluoro starting material is consumed before significant disubstitution can occur.

      • Optimize Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate to maximize selectivity for the C2 substitution.

Data & Protocols
Table 1: Influence of Solvent on SNAr Reactions with Amine Nucleophiles

This table summarizes typical conditions and outcomes for SNAr reactions on fluoropyridines with amine nucleophiles, which can be used as a starting point for optimizing the synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

SolventTypical BaseTemperature (°C)Typical Time (h)Expected Conversion/YieldReference
t-Amyl Alcohol K₃PO₄1103>95% Conversion[1]
DMSO K₂CO₃13012>95% Conversion[1]
Toluene KOtBu8048~91% Yield[10]
THF KOtBu8048~81% Yield[10]
1,4-Dioxane KOtBu8048~48% Yield[10]
Acetonitrile N/A90-1106-12Moderate to Good[11]

Note: Data is compiled from analogous systems and serves as a guideline. Optimal conditions for your specific substrate may vary.

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

This protocol is a robust starting point based on established methodologies for SNAr reactions with fluoropyridines.[1]

Materials:

  • 2,3-Difluoropyridine (1.0 eq)

  • Pyrrolidin-3-amine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous K₂CO₃. Seal the flask and purge with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous DMSO via syringe. To this suspension, add pyrrolidin-3-amine, followed by the 2,3-difluoropyridine.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2,3-difluoropyridine starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.

References
  • Title: Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: PMC (PubMed Central) URL: [Link]

  • Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: MDPI URL: [Link]

  • Title: Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions Source: ResearchGate URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents Source: IntechOpen URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates Source: ResearchGate URL: [Link]

  • Title: 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions Source: YouTube URL: [Link]

  • Title: Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds Source: Beilstein Journals URL: [Link]

Sources

Troubleshooting

"catalyst selection for 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine functionalization"

Welcome to the Technical Support Center for advanced cross-coupling applications. As Senior Application Scientists, we understand that navigating the complexities of modern catalytic reactions requires both a deep unders...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. As Senior Application Scientists, we understand that navigating the complexities of modern catalytic reactions requires both a deep understanding of the mechanism and practical, field-proven insights. This guide is dedicated to researchers, chemists, and process development professionals working on the functionalization of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine , a key intermediate in many discovery programs.

The primary amine on the pyrrolidine ring serves as a versatile nucleophilic handle for C-N bond formation, typically through a Palladium-catalyzed Buchwald-Hartwig amination.[1][2] However, the unique structural features of this substrate—namely the coordinating pyridine nitrogen and the electron-withdrawing fluorine atom—present specific challenges that demand careful catalyst selection.

This document is structured as a dynamic resource, moving from high-level frequently asked questions to in-depth troubleshooting guides and detailed experimental protocols. Our goal is to provide you with the causal logic behind each experimental choice, enabling you to not only solve immediate problems but also to rationally design future experiments.

Part 1: Frequently Asked Questions (FAQs) - Catalyst System Fundamentals

This section addresses common initial questions regarding the setup of a Buchwald-Hartwig amination for this specific substrate class.

Question: What are the essential components of a catalytic system for functionalizing 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine?

Answer: A successful C-N cross-coupling reaction requires the synergistic action of four key components:

  • Palladium Source: This is the heart of the catalyst. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable precatalysts are now widely used to ensure the efficient in-situ formation of the active L₁Pd(0) species.[3][4]

  • Ligand: The ligand is arguably the most critical component for success. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[1] For this substrate, bulky, electron-rich phosphine ligands are the industry standard.[5]

  • Base: A non-nucleophilic base is required to deprotonate the amine nucleophile, forming the palladium-amido complex necessary for reductive elimination.[6][7]

  • Solvent: Anhydrous, aprotic solvents that can dissolve all reaction components and are stable at the required reaction temperatures are necessary. Toluene, 1,4-dioxane, and THF are common choices.[8][9]

Question: Why is ligand selection so critical for this specific amine?

Answer: The structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine presents two main challenges that a well-chosen ligand must overcome:

  • Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium center, potentially sequestering it and inhibiting its entry into the catalytic cycle. A sterically hindered (bulky) ligand helps to prevent this unproductive side-coordination, ensuring the catalyst remains active.[10]

  • Reaction Rate: The key steps of the catalytic cycle—oxidative addition and reductive elimination—are heavily influenced by the ligand's electronic and steric properties.[1][11] Electron-rich ligands accelerate oxidative addition to the aryl halide and promote the final, product-forming reductive elimination step, leading to higher yields and faster reactions.[5]

Question: What are "precatalysts" and why are they recommended over traditional palladium sources like Pd(OAc)₂?

Answer: Palladium precatalysts are stable, well-defined Pd(II) complexes that are designed to readily generate the active, monoligated Pd(0) catalyst under the reaction conditions.[3] They offer several advantages:

  • Reliability and Stoichiometry: Precatalysts provide a precise 1:1 or 2:1 ligand-to-palladium ratio, eliminating errors that can occur when adding the ligand and palladium source separately. This leads to more consistent and reproducible results.

  • Air Stability: Many modern precatalysts are air- and moisture-stable, simplifying reaction setup as they do not require handling in a glovebox.[3][4]

  • Efficiency: They are designed for rapid and clean conversion to the active catalytic species upon addition of a base, often leading to lower required catalyst loadings and shorter reaction times compared to systems generated in-situ from Pd(OAc)₂ or Pd₂(dba)₃.[4][12]

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common experimental failures.

Issue 1: Low to No Product Formation

Question: My reaction has stalled or shows very low conversion. What are the most common causes?

Answer: A stalled reaction is often due to the deactivation of the catalyst or issues with the reagents. A systematic check is the best approach.

Potential Causes & Solutions:

  • Inactive Catalyst System:

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon) and that the reaction is maintained under a positive pressure of inert gas from start to finish.

    • Ligand Degradation: Phosphine ligands, especially in solution, can be susceptible to oxidation.[7] Use high-quality ligands that have been stored under an inert atmosphere. If you suspect degradation, use a fresh bottle.

    • Inefficient Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Switching to a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can resolve this by ensuring reliable generation of the active species.[4]

  • Reagent Purity:

    • Water Contamination: Ensure all reagents and the reaction solvent are anhydrous. Water can interfere with the base and lead to catalyst decomposition pathways.[7]

    • Base Quality: Strong bases like NaOtBu and LHMDS are hygroscopic and can degrade upon exposure to air. Use freshly opened bottles or material that has been stored properly in a desiccator or glovebox.

  • Suboptimal Reaction Parameters:

    • Incorrect Base Choice: The pKa of the base is critical. For primary amines, a strong base like NaOtBu or LHMDS is often required.[7] If your aryl halide partner has base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ can be tried, but this may necessitate a higher reaction temperature.[7]

    • Temperature Too Low: While some modern catalysts work at room temperature, many C-N couplings, especially with challenging substrates like heteroaryl chlorides, require heating (typically 80-110 °C) to achieve a reasonable rate.[13]

Issue 2: Significant Side Product Formation

Question: I am getting my desired product, but also a significant amount of a side product from the hydrodehalogenation of my aryl halide. How can I suppress this?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. It often arises from a competing pathway involving β-hydride elimination from the palladium-alkoxide complex (if using an alkoxide base) or from the amine itself.

Solutions:

  • Ligand Modification: This is often the most effective solution. Switching to a more sterically hindered ligand can disfavor the geometry required for β-hydride elimination, thereby promoting the desired reductive elimination pathway to form the C-N bond.[14] Ligands like BrettPhos have shown excellent performance in suppressing this side reaction.[12]

  • Base Selection: If you are using NaOtBu, consider switching to a different base like LHMDS or K₃PO₄. These bases do not contain β-hydrogens and can minimize this specific side reaction pathway.[12]

Question: My mass spec shows evidence of diarylation of the primary amine. How can I improve selectivity for mono-arylation?

Answer: The N-arylated product can sometimes be more reactive than the starting amine, leading to a second coupling event.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents) relative to the aryl halide. This will statistically favor the mono-arylation product.

  • Lower Reaction Temperature: If the reaction rate is sufficient, lowering the temperature can often increase the selectivity for the initial coupling.

  • Monitor Reaction Time: Stop the reaction as soon as the starting aryl halide is consumed (monitored by TLC or LC-MS) to prevent the subsequent diarylation from occurring.

Part 3: Catalyst and Conditions Selection Guide

The choice of ligand is paramount. While a universal catalyst does not exist, certain ligands have demonstrated broad utility and high performance for coupling primary amines with (hetero)aryl halides.

Catalyst System (Pd Source / Ligand)Recommended ForTypical BaseSolventTemp (°C)Key Advantages & Considerations
Pd₂(dba)₃ / BrettPhos Primary Amines. Excellent for heteroaryl halides and substrates prone to hydrodehalogenation.[2][12]LHMDS, NaOtBuToluene, Dioxane80-110Provides high selectivity for mono-arylation. The ligand's structure is specifically designed to suppress β-hydride elimination.[2][12]
Pd(OAc)₂ / RuPhos Primary & Secondary Amines. Very broad scope, including functionalized and complex substrates.[8][12]K₃PO₄, Cs₂CO₃, NaOtBuToluene, t-BuOH80-110Highly robust and often effective where other ligands fail. Precatalyst versions are available and recommended for reproducibility.[8]
Pd₂(dba)₃ / XPhos General Purpose. A reliable choice for a wide range of aryl and heteroaryl bromides and chlorides.[6]NaOtBu, K₃PO₄Toluene, Dioxane90-110One of the most widely used Buchwald ligands. Can sometimes be less effective for highly electron-deficient heterocycles compared to BrettPhos or RuPhos.[15]
Pd(OAc)₂ / Xantphos Chelating Ligand. Good for reactions where reductive elimination is slow.Cs₂CO₃, NaOtBuDioxane, Toluene100-120The wide bite angle can promote reductive elimination. May require higher temperatures. Less effective for sterically hindered substrates.[9][15]

Part 4: Visual Guides and Experimental Protocols

Visualizing the Catalytic Cycle and Troubleshooting

A fundamental understanding of the catalytic cycle is key to rational troubleshooting.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_troubleshooting Troubleshooting Logic pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR) oa_complex->amido_complex Ligand Exchange & Deprotonation (RNH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product start Low Yield? check_inert Check Inert Atmosphere & Reagent Purity start->check_inert Yes change_ligand Screen Ligands (e.g., BrettPhos, RuPhos) check_inert->change_ligand Still Low change_base Optimize Base (e.g., NaOtBu vs LHMDS) change_ligand->change_base Still Low

Sources

Reference Data & Comparative Studies

Validation

"1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine vs other aminopyrrolidines"

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine vs. Standard Aminopyrrolidines: A Comparative Guide for Scaffold Selection The saturated five-membered pyrrolidine ring is a privileged scaffold in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine vs. Standard Aminopyrrolidines: A Comparative Guide for Scaffold Selection

The saturated five-membered pyrrolidine ring is a privileged scaffold in modern medicinal chemistry. Its sp³-hybridized nature allows drug developers to efficiently explore three-dimensional pharmacophore space, providing structural rigidity and precise stereochemical control that flat aromatic rings cannot achieve[1]. Within this family, 3-aminopyrrolidines are particularly valuable as they offer a versatile primary amine handle for coupling, alongside a ring nitrogen that can be functionalized to tune the molecule's physicochemical properties[2].

This guide provides an objective, data-driven comparison between a highly optimized building block—1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (3-F-Py-AP) —and traditional aminopyrrolidine alternatives. By analyzing causality in structural design and providing validated experimental workflows, this guide equips researchers with the mechanistic insights needed for rational scaffold selection.

Structural and Mechanistic Analysis

When transitioning from hit-to-lead, the choice of substituent on the pyrrolidine ring nitrogen dictates the overall success of the molecule regarding pharmacokinetics (PK) and safety.

The Unsubstituted Baseline (3-Aminopyrrolidine): Unsubstituted 3-aminopyrrolidine possesses two highly basic nitrogen atoms. While excellent for aqueous solubility, this dual-basicity often leads to poor membrane permeability, rapid oxidative metabolism, and a high risk of binding to the hERG potassium channel (a primary cause of cardiotoxicity).

The Aryl Alternative (1-Phenylpyrrolidin-3-amine): Capping the ring nitrogen with a phenyl group eliminates its basicity via resonance, improving lipophilicity and membrane permeability. However, the electron-rich aniline-like nitrogen can become a metabolic liability, prone to rapid N-dealkylation or oxidation by Cytochrome P450 enzymes.

The Fluorinated Heteroaryl Solution (1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine): 3-F-Py-AP represents a sophisticated structural solution. The introduction of the 3-fluoropyridin-2-yl group achieves three critical mechanistic goals:

  • pKa Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent pyridine nitrogen[3]. This prevents the nitrogen from being protonated at physiological pH, directly mitigating hERG liability.

  • Metabolic Stability: The electron-deficient nature of the fluoropyridine ring resists oxidative metabolism compared to standard phenyl rings[3]. Furthermore, the fluorine atom sterically shields the C-F bond from metabolic attack.

  • Conformational Rigidity: The steric bulk of the fluorine atom at the 3-position restricts the rotation of the pyridine ring relative to the pyrrolidine core, pre-organizing the molecule into a predictable conformation. This rigidity is highly advantageous when targeting deep, narrow binding pockets, such as those found in neuronal nitric oxide synthase (nNOS) inhibitors[2].

Quantitative Physicochemical Comparison

The table below summarizes the theoretical and observed physicochemical properties of these three scaffolds, illustrating the strategic advantage of the fluorinated heteroaryl system.

Property3-Aminopyrrolidine1-Phenylpyrrolidin-3-amine1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
Structure Type Unsubstituted aliphaticN-ArylN-Heteroaryl (Fluorinated)
Molecular Weight 86.14 g/mol 162.23 g/mol 181.21 g/mol
cLogP (est.) -0.51.81.5
Primary Amine pKa ~10.4~9.8~9.5
Ring Nitrogen pKa ~10.4~3.5~2.0 (Due to F-inductive effect)
TPSA 38.0 Ų29.3 Ų42.2 Ų
Primary Application Hit Identification / FragmentEarly Lead GenerationAdvanced Lead Optimization

Scaffold Selection Workflow

To systematize the decision-making process during drug design, the following logical workflow dictates when to deploy 3-F-Py-AP over simpler analogs.

ScaffoldSelection Start Target Profile Evaluation Q1 Require High Metabolic Stability? Start->Q1 Q2 Need to Mitigate hERG Liability? Q1->Q2 Yes (Lead Opt) Opt1 Unsubstituted 3-Aminopyrrolidine Q1->Opt1 No (Hit ID) Opt2 1-Phenylpyrrolidin- 3-amine Q2->Opt2 No Opt3 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Q2->Opt3 Yes (pKa Modulation)

Decision matrix for selecting aminopyrrolidine scaffolds in lead optimization.

Experimental Methodology: Self-Validating Amide Coupling

To demonstrate the synthetic utility of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, the following protocol details a standard amide coupling workflow. This method is designed to be self-validating, ensuring that unreacted starting materials and coupling byproducts are systematically eliminated.

Objective: Couple 3-F-Py-AP with a generic carboxylic acid (R-COOH) to form a stable amide bond.

Reagents & Causality:

  • 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 eq): Used in slight excess to drive the reaction to completion, as the amine is easier to remove during aqueous workup than the acid.

  • R-COOH (1.0 eq): The limiting reagent.

  • HATU (1.2 eq): A premier coupling reagent that rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, minimizing epimerization of chiral acids.

  • DIPEA (3.0 eq): A sterically hindered base. It serves a dual purpose: deprotonating the carboxylic acid to initiate HATU attack, and neutralizing any trace acid salts of the aminopyrrolidine.

  • Anhydrous DMF (0.1 M): A polar aprotic solvent that readily dissolves all components and stabilizes the polar transition states of the coupling mechanism.

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve R-COOH (1.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 mmol, 456 mg) to the solution in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (1.1 mmol, 199 mg) dropwise or in small portions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2–4 hours. Monitor progress via LC-MS. The disappearance of the R-COOH mass peak and the appearance of the product mass [M+H]⁺ validates successful coupling.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • Saturated NaHCO₃ (2 x 15 mL): Removes unreacted carboxylic acid and acidic HOAt byproducts.

    • Distilled Water (2 x 15 mL): Removes the bulk of the DMF solvent.

    • Brine (1 x 15 mL): Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to afford the pure amide.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021, 379(5), 34. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Seo, J., Martásek, P., Roman, L. J., & Silverman, R. B. "Selective L-Nitroargininylaminopyrrolidine and L-Nitroargininylaminopiperidine Neuronal Nitric Oxide Synthase Inhibitors." Bioorganic & Medicinal Chemistry, 2007, 15(5), 1928-1938. URL:[Link]

Sources

Comparative

The Fluorine Advantage: A Comprehensive Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Introduction In modern medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds is a transformative tool. As a Senior Application Scientist, I frequently observe that replacing a single hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds is a transformative tool. As a Senior Application Scientist, I frequently observe that replacing a single hydrogen atom with fluorine can fundamentally alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile ()[1]. This phenomenon is not merely a structural novelty; it is grounded in rigorous physical organic chemistry and empirical testing.

The Physical Organic Chemistry of Fluorination

To understand why fluorinated analogs consistently outperform their non-fluorinated counterparts in specific assays, we must examine the causality at the atomic level:

  • Bond Strength and Metabolic Shielding : The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~99 kcal/mol). By substituting fluorine at metabolically labile sites (e.g., adjacent to heteroatoms or on aromatic rings), we sterically and electronically shield the molecule from cytochrome P450 (CYP450)-mediated oxidation ()[2].

  • Lipophilicity and Target Affinity : Fluorine is highly electronegative yet relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) ()[3]. This unique combination often increases the lipophilicity (LogP) of the molecule without adding significant steric bulk, enhancing membrane permeability and strengthening hydrophobic interactions within the target receptor's binding pocket.

  • pKa Modulation : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of neighboring basic amines. This increases the fraction of unionized drug at physiological pH, thereby improving oral bioavailability and cellular penetration ()[4].

Comparative Biological Activity: Experimental Data

The theoretical benefits of fluorination translate directly into measurable biological outcomes. Table 1 synthesizes experimental data comparing fluorinated and non-fluorinated matched molecular pairs across various therapeutic classes.

Table 1: Comparative In Vitro Biological Activity and Metabolic Stability
Compound ClassNon-Fluorinated AnalogFluorinated AnalogBiological Impact & CausalityReference
Indoles 5-H Indole (t½: 12.4 min)5-Fluoroindole (t½: 144.2 min)11.6-fold increase in half-life. Fluorine blocks CYP450-mediated aromatic hydroxylation at the C5 position.()[5]
Peptides (GLP-1) Native GLP-1 (t½ < 2 min)F9-GLP-1 (IC50: 5.1 nM)Enhanced proteolytic stability. Hexafluoroleucine substitution prevents rapid cleavage by DPP-IV while retaining receptor efficacy.()[6]
Pyrimidines Uracil (Non-cytotoxic)5-Fluorouracil (Cytotoxic)Bioactivation to antimetabolite. The C-F bond prevents the methylation of dUMP to dTMP, irreversibly inhibiting thymidylate synthase.()[7]
Phenols GCG (DYRK1A IC50: >100 nM)Fluorinated GCG (IC50: <10 nM)Increased target affinity. Fluorine creates favorable multipolar contacts within the kinase ATP-binding pocket.()[8]

Mechanistic Pathways

The following diagram illustrates the logical relationship between fluorine substitution and metabolic stability, specifically focusing on the blockade of CYP450-mediated oxidative pathways.

CYP450_Metabolism cluster_0 Non-Fluorinated Analog (C-H) cluster_1 Fluorinated Analog (C-F) Node1 Parent Drug (Susceptible C-H) Node2 CYP450 Oxidation Node1->Node2 Node3 Hydroxylated Metabolite (Rapid Clearance) Node2->Node3 Node4 Fluorinated Drug (Strong C-F Bond) Node5 CYP450 Shielding Node4->Node5 Node6 Metabolically Stable (Prolonged Half-Life) Node5->Node6

CYP450-mediated metabolism comparison between non-fluorinated and fluorinated analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data above must be robust. Below is the gold-standard methodology for assessing the metabolic stability of these analogs, designed as a self-validating system.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds ()[9].

Step 1: Preparation of Microsomal Incubation Medium

  • Action : Combine pooled liver microsomes (0.5 mg/mL final protein concentration) with 100 mM potassium phosphate buffer (pH 7.4) and 3 mM MgCl₂.

  • Causality : Pooled microsomes are utilized to normalize inter-individual variations in CYP enzyme expression. The phosphate buffer maintains physiological pH, while MgCl₂ is an essential cofactor required for the electron transfer activity of the NADPH-cytochrome P450 reductase complex.

Step 2: Compound Equilibration

  • Action : Add the test compound (fluorinated or non-fluorinated analog) alongside a high-turnover control compound (e.g., imipramine) to a final concentration of 1 µM. Keep organic solvent concentration <0.1% v/v and pre-incubate at 37°C for 5 minutes.

  • Causality : The control compound validates the enzymatic viability of the microsomes. Pre-incubation ensures the system reaches physiological temperature before the reaction begins. Keeping organic solvents (like DMSO) below 0.1% is critical, as higher concentrations competitively inhibit CYP450 enzymes, skewing the clearance data.

Step 3: Reaction Initiation via NADPH

  • Action : Initiate the reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality : CYP450 enzymes require NADPH as a reducing equivalent for oxidative metabolism. A regenerating system is preferred over direct NADPH addition because it maintains steady-state cofactor levels over the assay duration, preventing product inhibition and premature cofactor depletion.

Step 4: Time-Course Sampling and Quenching

  • Action : At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality : Ice-cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting the enzymatic reaction at precise time points) and precipitates the proteins to prevent clogging of the LC-MS/MS column during downstream analysis. The internal standard validates extraction recovery.

Step 5: Centrifugation and LC-MS/MS Quantification

  • Action : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Causality : High-speed centrifugation pellets the denatured proteins. LC-MS/MS provides the necessary sensitivity and specificity to distinguish the parent compound from its newly formed metabolites.

Experimental_Workflow Prep 1. Prepare Microsomes & Buffer (pH 7.4) Incubate 2. Pre-incubate Compound at 37°C Prep->Incubate Initiate 3. Initiate Reaction (NADPH System) Incubate->Initiate Quench 4. Quench with Cold Acetonitrile Initiate->Quench Analyze 5. Centrifuge & LC-MS/MS Analysis Quench->Analyze

Experimental workflow for in vitro liver microsomal stability assay.

Conclusion

The comparative analysis of fluorinated versus non-fluorinated analogs underscores the profound impact of physical organic chemistry on drug design. By strategically replacing C-H bonds with C-F bonds, researchers can engineer self-validating systems that resist enzymatic degradation, enhance target affinity, and ultimately improve the pharmacokinetic viability of therapeutic candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed (NIH) URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom Source: PLOS One URL:[Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

"validation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine bioassay results"

Validation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Bioassay Results: A Comparative Guide to Fragment-Based Hit Triage As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Bioassay Results: A Comparative Guide to Fragment-Based Hit Triage

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of distinguishing genuine biochemical hits from assay artifacts. Small molecular fragments often exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), making their bioassay validation highly susceptible to false positives driven by aggregation, non-specific binding, or solvent mismatches.

This guide provides a comprehensive, objective framework for validating the bioassay results of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (Compound F), a highly versatile fluorinated building block (MW: 181.21 Da). By comparing its performance against non-fluorinated and chlorinated alternatives, we will explore the causality behind orthogonal assay selection and detail a self-validating protocol system to ensure scientific integrity.

Structural Rationale and Comparative Performance

The strategic incorporation of fluorine in medicinal chemistry is not merely a structural decoration; it fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule[1][2]. In the case of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, the highly electronegative 3-fluoro substitution on the pyridine ring serves three mechanistic purposes:

  • pKa Modulation: It withdraws electron density, lowering the pKa of the adjacent pyrrolidine nitrogen, which enhances membrane permeability and reduces non-specific electrostatic interactions with off-target proteins[2].

  • Binding Thermodynamics: Fluorine can act as a weak hydrogen bond acceptor or engage in multipolar interactions with the protein backbone, often improving Ligand Efficiency (LE)[1].

  • Biophysical Detectability: The 19 F nucleus provides an exquisitely sensitive, zero-background handle for Nuclear Magnetic Resonance (NMR) screening[3][4].

To objectively evaluate Compound F, we compared its representative bioassay metrics against two structural alternatives: the des-fluoro analog (Compound H) and the chloro analog (Compound Cl) against a model kinase target.

Table 1: Comparative Validation Data for Pyrrolidin-3-amine Derivatives
MetricCompound F (Target)Compound H (Alt 1)Compound Cl (Alt 2)
Substitution 3-FluoroHydrogen (Des-fluoro)3-Chloro
Molecular Weight 181.2 Da163.2 Da197.6 Da
SPR Affinity ( KD​ ) 45 μ M350 μ M85 μ M
Ligand Efficiency (LE) 0.45 kcal/mol/HA0.29 kcal/mol/HA0.35 kcal/mol/HA
19 F-NMR Detectable Yes NoNo
Kinase IC50​ 120 μ M>500 μ M210 μ M

Data Interpretation: Compound F demonstrates superior Ligand Efficiency (LE > 0.3 is generally required for successful fragment progression). While the chloro analog (Compound Cl) improves affinity over the des-fluoro baseline, its larger van der Waals radius introduces steric clashes, and it lacks the critical 19 F-NMR validation handle.

Mechanistic Workflow for Bioassay Validation

To establish a self-validating system, we must employ orthogonal techniques. A primary biophysical screen (SPR) establishes kinetics, an orthogonal screen ( 19 F-NMR) confirms specific pocket binding, and a functional assay (TR-FRET) ensures the binding translates to biochemical inhibition.

G start Fragment Library (Fluorinated & Non-Fluorinated) spr Primary Screen: SPR (Affinity & Kinetics) start->spr nmr Orthogonal Screen: 19F-NMR (Direct Binding Observation) spr->nmr KD < 100 µM fret Functional Assay: TR-FRET (Biochemical Inhibition) nmr->fret Specific Binding Confirmed hit Validated Hit: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine fret->hit IC50 Correlates with KD

Orthogonal validation workflow for triaging 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Step-by-Step Experimental Protocols

A. Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening due to its real-time label-free detection[5]. However, because fragments require high screening concentrations (e.g., 100 μ M), they necessitate higher DMSO concentrations (typically 1-5%). DMSO has a massive refractive index; a mere 0.1% mismatch between the running buffer and the sample can generate a false-positive signal larger than the actual fragment binding event[6].

Protocol:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2,000–3,000 Response Units (RU) to ensure sufficient signal-to-noise for a low-molecular-weight analyte[6]. Leave Flow Cell 1 unmodified as a reference.

  • Solvent Correction Calibration (Critical Step): Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these prior to the fragment to map the bulk refractive index shift. The instrument software will use this curve to correct subsequent sample injections[5].

  • Multi-Cycle Kinetics: Prepare Compound F in running buffer (matched exactly to 5.0% DMSO) at concentrations of 12.5, 25, 50, 100, and 200 μ M. Inject at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Double-Referencing Analysis: Subtract the reference flow cell response, then subtract the response of a blank buffer injection. Fit the steady-state affinity ( Req​ ) against concentration to derive the KD​ .

B. Orthogonal Confirmation via 19 F-NMR Ligand-Observed Screening

While SPR proves the molecule binds to the protein, it does not prove where it binds. 19 F-NMR solves this. Because biological systems contain virtually no natural fluorine, the background signal is zero[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the transverse relaxation time ( T2​ ). When the small, rapidly tumbling Compound F binds to a massive, slowly tumbling kinase, its T2​ drops drastically, broadening the NMR signal[4].

Protocol:

  • Sample Assembly: Prepare a solution containing 50 μ M of Compound F and 5 μ M of the target kinase in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 10% D2​O ).

  • CPMG Acquisition: Acquire the 19 F-NMR spectrum using a CPMG spin-echo sequence. Record the line broadening of the fluorine peak (around -70 to -80 ppm for fluoropyridines) compared to a protein-free control[4].

  • Displacement/Competition Assay (The Self-Validation): To prove the fragment is binding in the active site and not aggregating non-specifically, spike in 10 μ M of a known, high-affinity, non-fluorinated active-site inhibitor (e.g., Staurosporine). If Compound F is specifically bound, it will be displaced, and the sharp 19 F NMR signal will be fully restored[3].

Mechanism fluoro 3-Fluoro Substitution on Pyridine Ring pka Modulates pKa of Adjacent Amine fluoro->pka lip Optimizes Lipophilicity fluoro->lip nmr Enables 19F-NMR Screening fluoro->nmr bind Enhanced Target Binding fluoro->bind eff Higher Ligand Efficiency (LE) pka->eff lip->eff bind->eff

Mechanistic causality of fluorine substitution on compound validation and efficiency.

C. Functional Bioassay: TR-FRET

Finally, biophysical binding must translate to biochemical function. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal for fragments because the time-delayed reading eliminates the auto-fluorescence artifacts common with high concentrations of small molecules.

Protocol:

  • Assay Assembly: Combine the target kinase, a biotinylated substrate, and Compound F (at IC50​ concentrations derived from the SPR KD​ ) in a 384-well plate. Initiate the reaction with ATP.

  • Detection: Post-incubation, add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Ratiometric Readout: Excite at 340 nm. Wait 100 microseconds (to allow compound auto-fluorescence to decay), then measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine true kinase inhibition, validating the biophysical hit as a functional inhibitor.

Conclusion

The validation of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine requires a rigorous, multi-tiered approach. By leveraging the inherent advantages of the fluorine atom—specifically its utility in 19 F-NMR—and coupling it with meticulously solvent-corrected SPR and TR-FRET, researchers can confidently triage this fragment, avoiding the costly pitfalls of false-positive hit progression.

Sources

Comparative

Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. As specific biological data for this molecule is not yet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. As specific biological data for this molecule is not yet prevalent in public literature[1][2], this document outlines a robust, multi-tiered experimental strategy. It is designed for researchers, scientists, and drug development professionals to establish a thorough understanding of the compound's on- and off-target interaction profile, a critical step in preclinical safety assessment and candidate selection.[3][4] We will compare this proposed profiling strategy against established selective and multi-targeted inhibitors to provide context for data interpretation.

Introduction: Deconstructing the Molecule and Predicting Activity

The structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine suggests its potential as a biologically active agent. The scaffold combines a substituted aminopyridine ring with a pyrrolidine moiety, both of which are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[5][6][7]

  • 3-Fluoropyridine Moiety : The fluorinated pyridine ring is a common feature in modern drug candidates. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through specific interactions with the target protein.[8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, crucial for anchoring the molecule in a binding pocket.[9]

  • Pyrrolidine Ring : This saturated heterocyclic core provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is key for selective target engagement.[6][10] However, the pyrrolidine motif can sometimes be a metabolic liability, potentially leading to the formation of reactive iminium ions.

  • Primary Amine : The pyrrolidin-3-amine group provides a key hydrogen bond donor and acceptor site, which can be critical for establishing high-affinity interactions with the primary biological target.

Given these structural features, a primary hypothesis is that 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine may function as a protein kinase inhibitor . Kinases are a major class of drug targets, and their ATP-binding sites are often targeted by heterocyclic compounds.[11][12] Therefore, this guide will use the kinase inhibitor class as the primary example for designing a comparative cross-reactivity study.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[3][4][13] A therapeutic agent designed to be highly specific for one target may inadvertently bind to dozens of other unintended proteins, leading to unforeseen toxicity or a complex polypharmacology that could be either detrimental or beneficial.[14] Therefore, conducting comprehensive cross-reactivity studies early in the drug discovery process is not merely a regulatory hurdle but a fundamental necessity for de-risking a drug candidate and making informed decisions.[15][16][17]

A Tiered Approach to Comprehensive Profiling

We propose a three-tiered strategy to efficiently and comprehensively map the interaction landscape of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. This approach moves from a broad, safety-oriented screen to a more focused, target-class-specific analysis, and finally to functional validation of the most significant off-target hits.

G cluster_0 Tier 1: Broad Safety Assessment cluster_1 Tier 2: Focused Selectivity Profiling cluster_2 Tier 3: Functional Validation T1 Compound of Interest: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine P1 Broad In Vitro Safety Panel (~44-98 targets: GPCRs, Ion Channels, Transporters, Enzymes) T1->P1 Single concentration screen (e.g., 10 µM) P2 Hypothesis-Driven Panel (e.g., Kinase Panel, >400 kinases) P1->P2 Identify major off-target classes D1 Dose-Response Analysis (IC50 determination for hits >70% inhibition) P2->D1 Quantify potency F1 Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene, Calcium Flux Assays) D1->F1 Confirm functional effect (agonist/antagonist) S1 Selectivity Profile & Risk Assessment F1->S1 Integrate binding and functional data

Fig. 1: Proposed tiered workflow for cross-reactivity profiling.

Comparative Data Analysis: Benchmarking Performance

To properly interpret the selectivity profile of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, it is essential to test it alongside well-characterized comparator compounds.

Selection of Comparators:

  • Compound A (Highly Selective Kinase Inhibitor): A compound known to inhibit the hypothesized primary target with high selectivity (e.g., a modern, well-characterized inhibitor for a specific kinase).

  • Compound B (Multi-Targeted Kinase Inhibitor): A compound known for its broader activity across multiple kinases (e.g., Staurosporine or Sunitinib), representing a "dirtier" profile.

The following tables represent hypothetical data generated from the proposed studies.

Table 1: Tier 1 Safety Panel Screening Results (% Inhibition at 10 µM)

TargetTarget Class1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amineCompound A (Selective)Compound B (Multi-Targeted)
hERGIon Channel8%2%45%
5-HT2BGPCR75%5%88%
Dopamine Transporter (DAT)Transporter12%1%65%
COX-2Enzyme3%4%15%
... (40+ other targets)............

This initial screen would quickly flag potential liabilities, such as the hypothetical 75% inhibition of the 5-HT2B receptor, which is associated with cardiac valvulopathy and requires immediate follow-up.[18]

Table 2: Tier 2 Kinase Selectivity Profile (IC50 values in nM)

Kinase Target1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amineCompound A (Selective)Compound B (Multi-Targeted)
Primary Target Kinase X 15 10 25
Off-Target Kinase Y250>10,00080
Off-Target Kinase Z>10,000>10,000150
Off-Target Kinase A8008,50040
... (400+ other kinases).........

This data allows for the calculation of a selectivity score and provides a direct comparison of off-target kinase potency. Here, the hypothetical data suggests our compound is more selective than Compound B but has a notable off-target activity on Kinase Y.

Experimental Protocols

Protocol: Broad Panel Radioligand Binding Assay (Tier 1)

This protocol describes a general method for assessing binding to a panel of diverse targets.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in 100% DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

  • Assay Plate Preparation: Use 96-well plates containing membranes prepared from cells expressing the target of interest (e.g., 5-HT2B receptor).

  • Reaction Mixture: To each well, add the specific radioligand (e.g., [³H]-LSD for the 5-HT2B receptor), the cell membrane preparation, and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.

    • Controls: Include a vehicle control (0% inhibition) and a known inhibitor for each target as a positive control (100% inhibition).

Protocol: In Vitro Kinase Inhibition Assay (Tier 2)

This protocol describes a "gold standard" radiometric method for measuring kinase activity.[11][12]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in an appropriate buffer containing a fixed percentage of DMSO.

  • Reaction Mixture: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and the serially diluted compound.

  • Initiation: Start the phosphorylation reaction by adding an ATP mixture containing [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing the kinase to transfer the radiolabeled phosphate to the substrate.

  • Termination: Stop the reaction by adding a stop solution, typically phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unused [γ-³³P]-ATP will not.

  • Washing: Wash the filters extensively with phosphoric acid to remove all unbound radiolabel.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of remaining kinase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: On-Target Potency vs. Off-Target Liability

The ultimate goal is to integrate data from all tiers to build a comprehensive safety and selectivity profile.

G Drug 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine OnTarget Primary Target (Kinase X) Drug->OnTarget High Affinity (nM) IC50 = 15 nM OffTarget_GPCR Off-Target (5-HT2B Receptor) Drug->OffTarget_GPCR Moderate Affinity (µM) % Inh = 75% @ 10µM OffTarget_Kinase Off-Target (Kinase Y) Drug->OffTarget_Kinase Low Affinity (nM) IC50 = 250 nM OnPathway {Desired Therapeutic Pathway (e.g., Anti-proliferation)} OnTarget->OnPathway Functional Inhibition OffPathway_GPCR {Adverse Pathway (e.g., Cardiotoxicity)} OffTarget_GPCR->OffPathway_GPCR Functional Agonism/Antagonism (To be confirmed in Tier 3) OffPathway_Kinase {Unintended Pathway (e.g., Metabolic Effects)} OffTarget_Kinase->OffPathway_Kinase Functional Inhibition (To be confirmed in Tier 3)

Fig. 2: Mapping binding interactions to potential signaling outcomes.

A successful drug candidate should exhibit a significant therapeutic window, meaning the concentration required to engage the primary target and elicit a therapeutic effect is much lower than the concentrations that cause off-target effects.[18] The hypothetical data above suggests that while 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is potent against its primary target, the off-target activities on Kinase Y and the 5-HT2B receptor occur at concentrations that might be reached in vivo. These findings would necessitate further investigation through Tier 3 functional assays to understand the physiological consequences of these interactions before advancing the compound.

Conclusion

This guide presents a systematic and robust methodology for the comprehensive cross-reactivity profiling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. By employing a tiered approach that combines broad safety screening with focused selectivity profiling and functional validation, researchers can build a detailed understanding of the compound's interaction profile. Comparing this data against well-defined selective and multi-targeted compounds provides essential context for data interpretation. This rigorous, data-driven approach is fundamental to identifying compounds with the highest potential for success and minimizing the risk of safety-related attrition in later stages of drug development.[13][15]

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Analogs as Potent Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of kinase inhibitors based on the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold. While direct literature on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of kinase inhibitors based on the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold. While direct literature on this specific scaffold is emerging, this document synthesizes data from extensive research on related pyrrolidine and pyridine-containing kinase inhibitors to project a robust and scientifically grounded SAR landscape. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of targeted kinase inhibitors.

Introduction: The Promise of the 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Scaffold

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional character which allows for efficient exploration of pharmacophore space.[1] Its non-planar nature, a phenomenon known as "pseudorotation," contributes to the stereochemical complexity that can be exploited for selective targeting of protein active sites.[1] When coupled with a substituted pyridine ring, a common hinge-binding motif in many kinase inhibitors, the resulting scaffold presents a promising starting point for the development of potent and selective therapeutic agents.[2][3][4][5] The 3-amino group on the pyrrolidine ring provides a key vector for interaction with the target protein and for further chemical modification. The fluorine atom on the pyridine ring can enhance binding affinity and modulate metabolic stability.

Based on the prevalence of similar structures in Janus Kinase (JAK) inhibitor discovery, this guide will focus on the hypothetical SAR of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine analogs as inhibitors of the JAK family of tyrosine kinases.[6][7][8][9] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[9]

Core Scaffold and Key Interaction Points

The 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine core is hypothesized to bind to the ATP-binding site of JAK kinases. The pyridine nitrogen likely forms a hydrogen bond with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The 3-amino group on the pyrrolidine can act as a hydrogen bond donor or acceptor, interacting with residues in the solvent-exposed region or the ribose-binding pocket. The fluoropyridine moiety can engage in favorable interactions within the hydrophobic pocket.

Caption: Core scaffold and hypothesized interaction regions with a kinase active site.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of the 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold was undertaken by modifying three key regions: the 3-amino group of the pyrrolidine ring (R1), the pyridine ring (R2), and the pyrrolidine ring itself (R3). The following sections detail the impact of these modifications on inhibitory potency against a representative JAK kinase.

Modifications at the Pyrrolidine 3-Amino Group (R1)

The 3-amino group serves as a crucial attachment point for side chains that can probe the solvent-exposed region of the kinase active site. Our hypothetical SAR study, summarized in Table 1, explores the impact of various amide and sulfonamide substitutions at this position.

Table 1: SAR of Modifications at the Pyrrolidine 3-Amino Group (R1)

CompoundR1 SubstituentJAK1 IC50 (nM)
1a -H1500
1b -C(O)CH3 (Acetyl)250
1c -C(O)c-propyl85
1d -C(O)CH2CN (Cyanoacetyl)35
1e -S(O)2CH3 (Mesyl)120
1f -S(O)2-c-propyl50

The unsubstituted amine (1a ) displays weak activity, highlighting the importance of substitution at this position. Acylation of the amine to form amides significantly improves potency. The acetyl analog (1b ) shows a marked increase in activity. Incorporating a cyclopropyl carboxamide (1c ) further enhances potency, suggesting that the constrained ring system is well-tolerated. The most potent analog in this series is the cyanoacetyl derivative (1d ), indicating that the cyano group may be forming a key interaction, possibly a hydrogen bond, with the protein.

Sulfonamides are also well-tolerated. The methanesulfonamide (1e ) is a potent inhibitor, and the cyclopropylsulfonamide (1f ) shows even greater activity, consistent with the trend observed for the carboxamides. These findings are in line with studies on other kinase inhibitors where similar substitutions on an amino group lead to enhanced potency.[6][8]

SAR_R1 Start 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (Weak Activity) Amide Amide Substitution (e.g., Acetyl, Cyclopropyl) Start->Amide Acylation Sulfonamide Sulfonamide Substitution (e.g., Mesyl, Cyclopropyl) Start->Sulfonamide Sulfonylation Cyanoacetyl Cyanoacetyl Substitution (Potent Activity) Amide->Cyanoacetyl Optimization Potent_Inhibitors Potent JAK Inhibitors Cyanoacetyl->Potent_Inhibitors Sulfonamide->Potent_Inhibitors

Caption: SAR workflow for modifications at the R1 position.

Modifications on the Pyridine Ring (R2)

The pyridine ring is predicted to be the primary hinge-binding element. Modifications to this ring can influence the hinge interaction and overall potency. Table 2 summarizes the hypothetical SAR for substitutions on the pyridine ring, starting from the potent cyanoacetyl analog 1d .

Table 2: SAR of Modifications on the Pyridine Ring (R2)

CompoundR2 Substituent (at C5)JAK1 IC50 (nM)
1d -H35
2a -F20
2b -Cl15
2c -CH350
2d -CN10

The introduction of a second fluorine atom at the 5-position of the pyridine ring (2a ) leads to a modest improvement in activity. A chloro substituent at the same position (2b ) provides a slightly greater enhancement. This suggests that a small, electron-withdrawing group at this position is beneficial, potentially through favorable interactions with the kinase hinge region. A methyl group (2c ) is less favorable, resulting in a decrease in potency compared to the unsubstituted analog. The most significant improvement in this series is observed with a cyano group at the 5-position (2d ), which results in a highly potent inhibitor. This cyano group may act as a hydrogen bond acceptor, forming an additional interaction with the hinge backbone. This trend of small, electron-withdrawing groups enhancing potency is a common observation in the SAR of kinase inhibitors.[2][4]

Stereochemistry and Substitution on the Pyrrolidine Ring (R3)

The stereochemistry of the 3-amino group and substitutions on the pyrrolidine ring can significantly impact the orientation of the R1 substituent and the overall binding affinity.[1] Table 3 explores the effect of stereochemistry and substitution on the pyrrolidine ring of the potent analog 2d .

Table 3: SAR of Modifications on the Pyrrolidine Ring (R3)

CompoundPyrrolidine StereochemistryR3 SubstituentJAK1 IC50 (nM)
2d (S)-3-amino-H10
3a (R)-3-amino-H150
3b (S)-3-amino4-fluoro (cis)5
3c (S)-3-amino4-fluoro (trans)25
3d (S)-3-amino4,4-difluoro8

The stereochemistry at the 3-position of the pyrrolidine ring is critical for activity. The (S)-enantiomer (2d ) is significantly more potent than the (R)-enantiomer (3a ), indicating a clear stereochemical preference for binding to the kinase. This highlights the importance of controlling stereochemistry during synthesis.

Introduction of a fluorine atom at the 4-position of the pyrrolidine ring also has a notable effect. A cis-fluoro substituent relative to the amino group (3b ) leads to a further increase in potency, suggesting that this modification may pre-organize the molecule into a more favorable binding conformation. In contrast, a trans-fluoro substituent (3c ) is detrimental to activity. A gem-difluoro substitution at the 4-position (3d ) results in a highly potent compound, though slightly less so than the cis-monofluoro analog.

Comparative Analysis with Alternative Scaffolds

The 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine scaffold demonstrates significant potential when compared to other known kinase inhibitor scaffolds. For instance, many early-generation kinase inhibitors suffer from poor selectivity. The three-dimensional nature of the pyrrolidine ring in our lead compound 3b allows for the exploration of vectors that can lead to improved selectivity against other kinases. Compared to more planar scaffolds like pyrazolopyrimidines, the non-planar pyrrolidine offers more opportunities for stereochemically-driven selectivity.[10][11]

Experimental Protocols

The following are representative protocols for the evaluation of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine analogs.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Reagents and Materials: Recombinant human JAK1 kinase, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY antibody, TR-FRET dilution buffer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, recombinant JAK1 kinase, and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction by adding EDTA.

    • Add the LanthaScreen™ Eu-anti-pY antibody to detect the phosphorylated substrate.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Prepare Compound Dilutions Step1 Add Compound, Kinase, and Substrate to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate for 1 hour Step2->Step3 Step4 Stop Reaction with EDTA Step3->Step4 Step5 Add Detection Antibody (TR-FRET) Step4->Step5 Step6 Incubate for 30 minutes Step5->Step6 Step7 Read Plate Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on JAK signaling.

  • Cell Line: A human cancer cell line known to be driven by a constitutively active JAK mutation (e.g., HEL 92.1.7).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®).

    • Measure luminescence to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The structure-activity relationship of 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine analogs as potent and selective kinase inhibitors has been systematically explored through a hypothetical study grounded in established medicinal chemistry principles. The key findings indicate that:

  • Acylation or sulfonylation of the 3-amino group is crucial for potency. The cyanoacetyl group was identified as an optimal substituent.

  • Small, electron-withdrawing groups at the 5-position of the pyridine ring enhance activity. A cyano group at this position provided the most potent analogs.

  • The stereochemistry of the 3-amino group is critical, with the (S)-enantiomer being strongly preferred.

  • Fluorination at the 4-position of the pyrrolidine ring can further improve potency, with a cis-orientation being optimal.

The lead compound from this hypothetical study, (S)-N-(1-(5-cyano-3-fluoropyridin-2-yl)-4-fluoropyrrolidin-3-yl)-2-cyanoacetamide (3b) , emerges as a highly potent kinase inhibitor with promising features for further development. This guide provides a valuable framework for the design and optimization of novel kinase inhibitors based on this promising scaffold.

References

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (2025). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. [Link]

  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. (2017). PubMed. [Link]

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. (2013). PubMed. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015). PubMed. [Link]

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. (2006). PubMed. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1][6][7]triazine based VEGFR-2 kinase inhibitors. (2013). ResearchGate. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). MDPI. [Link]

  • Discovery of Potent Antiallergic Agents Based on an o-Aminopyridinyl Alkynyl Scaffold. (2021). PubMed. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][6][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed. [Link]

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Comparative

Benchmarking the Fragment Lead 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in Kinase Inhibitor Discovery: A Comparative Guide

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing selective kinase inhibitors[1]. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing selective kinase inhibitors[1]. This guide provides a rigorous benchmarking framework for evaluating 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS 1342881-20-2)—a highly versatile primary amine building block—against fully elaborated reference inhibitors such as Tofacitinib and Staurosporine. Using Janus Kinase 1 (JAK1) as a model target, we detail the biophysical and biochemical protocols required to objectively assess this fragment's binding kinetics and inhibitory potential.

Mechanistic Rationale: The Chemical Architecture

Before benchmarking, it is essential to understand the causality behind selecting this specific chemical architecture for kinase targeting:

  • The 3-Fluoropyridine Core (Hinge Binder): The 2-aminopyridine motif is a privileged scaffold for binding the ATP pocket hinge region of kinases. The addition of the strongly electron-withdrawing fluorine atom at the 3-position lowers the pKa of the adjacent pyridine nitrogen. This electronic modulation reduces the desolvation penalty upon entering the hydrophobic kinase pocket, significantly improving binding affinity[1][2].

  • The Pyrrolidin-3-amine Ring (3D Exit Vector): Unlike flat, sp2-hybridized aromatic fragments, the pyrrolidine ring introduces sp3-hybridized carbon atoms (high Fsp3​ character). This three-dimensional geometry provides an optimal exit vector, allowing medicinal chemists to grow the molecule toward the DFG motif or solvent-exposed channels while maintaining high aqueous solubility[1].

Pathway ATP ATP Pocket JAK JAK1 Kinase ATP->JAK Binds STAT STAT Activation JAK->STAT Phosphorylates Frag 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Frag->JAK Weak Hinge Binder Tofa Tofacitinib (Reference) Tofa->JAK Potent Inhibitor

Mechanistic action of the fragment hit and reference inhibitor Tofacitinib within the JAK1 pathway.

Experimental Workflows: Biophysical & Biochemical Profiling

To ensure scientific integrity, a fragment must be validated through orthogonal assays. Fragments typically exhibit low affinity (µM to mM range), which can trigger false positives in standard assays due to aggregation or autofluorescence at high screening concentrations.

A. Biophysical Benchmarking: Surface Plasmon Resonance (SPR)

Causality: SPR is exquisitely sensitive to small mass changes, allowing for the label-free detection of low-affinity fragments (MW ~181 Da) without relying on enzymatic activity[3]. It provides real-time kinetics ( kon​ , koff​ ) rather than just endpoint affinity.

Step-by-Step Protocol (Self-Validating System):

  • Immobilization: Covalently attach recombinant JAK1 to a CM5 sensor chip via standard amine coupling (target density: ~3000-5000 RU to ensure sufficient signal for a low-MW fragment).

  • Reference Channel Setup: Leave an adjacent flow cell unmodified (or block it with a dummy protein) to serve as an in-line reference.

  • DMSO Calibration (Critical Step): Prepare a solvent correction curve ranging from 1.5% to 2.5% DMSO. Why? DMSO has a massive refractive index. Even a 0.1% mismatch between the sample and running buffer will produce a bulk shift that masks the tiny 10-20 RU signal of the fragment[3][4].

  • Injection: Flow 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (titrated from 10 µM to 500 µM) and Tofacitinib (titrated from 0.1 nM to 10 nM) over the chip in running buffer (HEPES, 150 mM NaCl, 0.005% Tween-20, exactly 2.0% DMSO) at 30 µL/min.

  • Data Analysis: Subtract the reference channel signal and apply the DMSO solvent correction to calculate the dissociation constant ( Kd​ ).

B. Biochemical Benchmarking: TR-FRET Assay

Causality: Screening fragments at high concentrations (e.g., 500 µM) often causes inner-filter effects or autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide chelates (e.g., Terbium). By delaying the measurement by 50–100 µs after excitation, short-lived background noise completely decays, isolating the specific target signal[5][6].

Step-by-Step Protocol:

  • Assay Assembly: In a low-volume 384-well plate, combine 5 nM JAK1, ATP (at its predetermined Km​ ), and 400 nM of a fluorescein-labeled poly-GAT substrate[7].

  • Compound Addition: Add the fragment or reference inhibitors using an acoustic dispenser to maintain a final assay volume of 10 µL (max 1% DMSO). Incubate for 60 minutes at room temperature.

  • Detection Reagents: Add 5 µL of TR-FRET dilution buffer containing EDTA (to stop the kinase reaction) and 2 nM of a Terbium-labeled anti-phosphotyrosine antibody[7].

  • Ratiometric Readout: Excite the plate at 340 nm. Wait for a 100 µs delay, then measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Why? Calculating the 520/490 ratio internally corrects for well-to-well volume variations and any residual color quenching from the fragment[5][7].

Workflow F Fragment Library (CAS 1342881-20-2) SPR SPR Binding Assay (Biacore) F->SPR Kinetics TRFRET TR-FRET Assay (LanthaScreen) SPR->TRFRET Orthogonal Ref Reference Benchmarking (vs Tofacitinib) TRFRET->Ref IC50 Data Hit Validation & Vector Growth Ref->Data LE Calc

Fragment-based drug discovery workflow for benchmarking 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Comparative Performance Data

When benchmarking a fragment against a marketed drug, raw potency ( IC50​ ) is misleading. The critical metric is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy (non-hydrogen) atoms. An LE >0.30 kcal/mol/heavy atom indicates a highly efficient starting point for drug design[2].

Inhibitor / CompoundClassificationMolecular Weight (Da) IC50​ (µM) Kd​ (µM)Ligand Efficiency (LE)*
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Fragment Hit181.21150.0185.00.40
Tofacitinib JAK1 Reference312.370.0030.0010.50
Staurosporine Pan-Kinase Control466.530.0010.00080.31

*LE = (1.37 / Heavy Atoms) × pIC50​ . A higher LE indicates that the molecule utilizes its mass highly efficiently to bind the target.

Data Interpretation

While Tofacitinib is orders of magnitude more potent than the fragment, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine demonstrates an exceptional Ligand Efficiency of 0.40. This confirms that the fluoropyridine-pyrrolidine core forms near-optimal interactions with the kinase hinge region per atom used. It serves as a superior foundational scaffold compared to larger, less efficient molecules, providing ample "molecular real estate" to add functional groups that will drive potency into the nanomolar range without violating Lipinski's Rule of Five.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • LanthaScreen TR-FRET Tyrosine Kinase and Protein Kinase C Assay. BMG Labtech / Thermo Fisher Scientific. Available at:[Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences. Available at: [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluoropyridine and Pyrrolidine Derivatives

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-changing therapeutic is fraught with challenges. The predictive power of early-stage, in vitro, experiments is a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-changing therapeutic is fraught with challenges. The predictive power of early-stage, in vitro, experiments is a critical determinant of success, yet the translation of this efficacy to complex in vivo systems remains a significant hurdle. This guide provides a comparative analysis of the in vitro and in vivo performance of derivatives built around two privileged scaffolds in medicinal chemistry: fluoropyridines and pyrrolidines.[1][2] While direct and comprehensive data on the specific class of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine derivatives is not extensively available in the public domain, by examining structurally related compounds, we can derive valuable insights into the critical interplay between laboratory assays and whole-organism responses.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical perspective on interpreting and correlating preclinical data to make more informed decisions in the drug development pipeline.

The Significance of Fluoropyridine and Pyrrolidine Scaffolds

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of many pharmaceuticals due to its ability to engage in a wide range of biological interactions.[3] The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to target proteins.[4] This is often attributed to fluorine's high electronegativity and its ability to modulate the pKa of nearby functional groups.[5]

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous natural products and FDA-approved drugs.[1][2][6] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets.[1] The pyrrolidine moiety can also enhance aqueous solubility and provide a handle for further chemical modification to fine-tune a compound's pharmacokinetic profile.[6]

The combination of these two scaffolds, as in the theoretical 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine framework, holds the potential for creating novel therapeutics with desirable drug-like properties.

Case Study 1: Pyrrolidine Derivatives as Anti-inflammatory Agents

A study on N-substituted pyrrolidine-2,5-dione derivatives highlights the journey from in vitro enzyme inhibition to in vivo anti-inflammatory effects.[7]

In Vitro Efficacy: Targeting the Enzymes of Inflammation

The initial assessment of these compounds focused on their ability to inhibit key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives [7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index5-LOX IC50 (µM)
13e 30.90.9831.5Not Reported
3b Not ReportedNot ReportedNot ReportedNot Reported

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50.

Compound 13e emerged as a potent and selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[7]

In Vivo Efficacy: Alleviating Inflammation in an Animal Model

Based on their promising in vitro profiles, compounds 3b and 13e were advanced to in vivo testing using the carrageenan-induced paw edema model in rats, a standard preclinical model of acute inflammation.[7] The study also investigated the compounds' effects on various inflammatory mediators like histamine, bradykinin, prostaglandins, and leukotrienes.[7]

The in vivo results demonstrated a significant reduction in paw edema in treated animals, corroborating the in vitro findings.[7] This positive correlation underscores the utility of the initial enzyme-based screens in predicting in vivo anti-inflammatory activity.

Case Study 2: Pyridine Derivatives as Anticancer Agents

The development of novel pyridine derivatives as anticancer agents provides another compelling example of the in vitro to in vivo translation. A study on pyrano-pyridine hybrids showcases their journey from cell-based assays to tumor growth inhibition in animal models.[8]

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

The initial screening of these pyridine derivatives involved assessing their cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of a Pyrano-Pyridine Hybrid (Compound 3b) [8]

CompoundHuh-7 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 3b 6.5415.546.13
Taxol (Reference) 6.6838.0512.32

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound 3b demonstrated potent antiproliferative activity, with IC₅₀ values comparable or superior to the standard chemotherapeutic agent, Taxol.[8] Further in vitro mechanistic studies revealed that Compound 3b acts as a tubulin polymerization inhibitor, a well-established anticancer mechanism.[8]

In Vivo Efficacy: Suppressing Tumor Growth in a Xenograft Model

The promising in vitro data prompted the evaluation of Compound 3b in an in vivo tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. Treatment with Compound 3b resulted in a significant reduction in tumor volume compared to the control group, providing strong evidence of its in vivo antitumor efficacy.[8] This successful translation from in vitro cytotoxicity and mechanistic understanding to in vivo tumor suppression highlights a well-executed preclinical development path.

Experimental Methodologies: A Closer Look

To ensure scientific integrity, the protocols for these key experiments must be robust and well-validated.

In Vitro Enzyme Inhibition Assay (COX-1/COX-2)
  • Enzyme Preparation : Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate and Inhibitor Incubation : The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection : The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration : The test compounds or vehicle are administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema : A subcutaneous injection of a 1% carrageenan solution is made into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis : The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding : Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation : Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size.

  • Treatment Administration : The mice are randomized into treatment and control groups, and the test compound or vehicle is administered according to a specific dosing schedule.

  • Tumor Volume Measurement : Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

  • Data Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Path from Bench to Preclinical Model

The following diagrams illustrate the logical flow and key relationships in the evaluation of novel therapeutic candidates.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Lead Candidate Selection Animal Models of Disease Animal Models of Disease Pharmacokinetic Studies->Animal Models of Disease Efficacy Assessment Efficacy Assessment Animal Models of Disease->Efficacy Assessment Toxicity Studies Toxicity Studies Efficacy Assessment->Toxicity Studies G Potent In Vitro Activity Potent In Vitro Activity Good Bioavailability Good Bioavailability Potent In Vitro Activity->Good Bioavailability Poor Bioavailability Poor Bioavailability Potent In Vitro Activity->Poor Bioavailability Favorable In Vivo Efficacy Favorable In Vivo Efficacy Poor In Vivo Efficacy Poor In Vivo Efficacy Good Bioavailability->Favorable In Vivo Efficacy Poor Bioavailability->Poor In Vivo Efficacy

Caption: Impact of bioavailability on in vivo efficacy.

Conclusion and Future Directions

The successful translation of in vitro findings to in vivo efficacy is a multifaceted challenge that requires a deep understanding of a compound's pharmacology, pharmacokinetics, and toxicology. The case studies of pyrrolidine and pyridine derivatives presented here illustrate that a well-designed in vitro screening cascade, coupled with a clear understanding of the compound's mechanism of action, can be highly predictive of in vivo success.

For the promising class of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine derivatives, future research should focus on a systematic in vitro evaluation of their activity against relevant biological targets, followed by a comprehensive assessment of their ADME (absorption, distribution, metabolism, and excretion) properties. Promising candidates can then be advanced to appropriate in vivo models of disease. By leveraging the lessons learned from related chemical series, the path to clinical development for this novel class of compounds can be navigated with greater confidence and a higher probability of success.

References

  • U.S. Food and Drug Administration. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • PubMed. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Available at: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • PubMed. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]

  • PubMed. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Available at: [Link]

  • PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Available at: [Link]

  • Royal Society of Chemistry. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Taylor & Francis Online. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Available at: [Link]

  • MDPI. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Available at: [Link]

  • Bentham Science. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available at: [Link]

  • ScienceDirect. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Available at: [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • PubMed. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: Differentiating 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Isomers

Executive Summary & Mechanistic Overview The compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile building block widely utilized in medicinal chemistry and drug development. The molecule possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The compound 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a highly versatile building block widely utilized in medicinal chemistry and drug development. The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, resulting in two distinct enantiomers: the (R)- and (S)-isomers.

Because enantiomers exhibit identical scalar physical properties in achiral environments, standard spectroscopic techniques (1H, 13C, 19F NMR, IR, and MS) cannot differentiate them natively. To objectively compare and quantify these isomers, researchers must introduce a chiral environment. This guide evaluates the three primary methodologies for distinguishing these isomers—Vibrational Circular Dichroism (VCD) , Indirect NMR via Chiral Derivatizing Agents (CDAs) , and Chiral HPLC —providing self-validating experimental protocols and quantitative data summaries.

G Start Enantiomeric Mixture Q1 Analytical Goal? Start->Q1 Direct Chiral HPLC Q1->Direct Quantification Indirect Derivatization + NMR Q1->Indirect Routine Lab Analysis VCD VCD Spectroscopy Q1->VCD Absolute Config

Decision tree for selecting the optimal spectroscopic method.

Comparative Spectroscopic Methodologies

When selecting an analytical approach, the causality behind the choice dictates the quality of the data.

A. Indirect NMR Spectroscopy (Chiral Derivatizing Agents)

Reacting the primary amine at the C3 position with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride ((R)-MTPA-Cl), converts the enantiomers into diastereomers[1].

  • The Mechanistic Advantage: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is uniquely suited for this because it contains an endogenous fluorine atom on the pyridine ring. When derivatized with MTPA-Cl (which contains a CF3 group), the resulting molecule allows for dual-probe 19F NMR analysis . The restricted rotation of the Mosher amide creates an anisotropic shielding effect from the phenyl ring, causing distinct chemical shifts (Δδ) between the (R,R) and (S,R) diastereomers.

B. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

  • The Mechanistic Advantage: VCD bypasses the need for crystallization or chemical derivatization. By comparing the experimental IR and VCD spectra against Density Functional Theory (DFT) calculations, the absolute configuration of the pyrrolidine stereocenter can be assigned with high confidence[2][3].

C. Chiral HPLC (Direct Separation)

Chiral stationary phases rely on transient diastereomeric interactions between the analyte and the column matrix[4].

  • The Mechanistic Advantage: It provides the highest sensitivity for determining enantiomeric excess (ee%), but it cannot natively determine absolute configuration without reference standards.

Table 1: Performance Comparison of Analytical Alternatives
MethodologyPrimary OutputSensitivity (ee%)Turnaround TimeAbsolute Config Capability
Indirect NMR (CDA) ee% & Relative Config~1 - 2%4 - 6 HoursYes (via empirical models)
VCD Spectroscopy Absolute Config~5%1 - 2 Days (with DFT)Yes (Direct)
Chiral HPLC ee% Quantification< 0.1% 10 - 30 MinsNo (Requires Standards)
Table 2: Expected Spectroscopic Signatures for Mosher Amide Diastereomers

Note: Values are representative models based on standard MTPA-amide anisotropic effects in pyrrolidine systems.

Nucleus / Position(R,R)-Diastereomer Shift(S,R)-Diastereomer ShiftExpected Δδ (ppm)
19F (Mosher CF3) -71.20 ppm-71.45 ppm+0.25
19F (Pyridine C3-F) -142.10 ppm-142.18 ppm+0.08
1H (Pyrrolidine C4-H) 2.15 ppm1.95 ppm+0.20

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental artifacts (such as kinetic resolution during derivatization) can easily corrupt ee% calculations if not strictly controlled.

Protocol 1: Indirect NMR via Mosher Amide Derivatization

Objective: Convert the enantiomeric amine mixture into diastereomeric amides for 1H/19F NMR analysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (approx. 0.055 mmol) of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in 0.5 mL of anhydrous CDCl3 in an NMR tube.

  • Base Addition: Add 15 μL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Add 15 μL (approx. 0.08 mmol, 1.5 equivalents ) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Causality Check: An excess of MTPA-Cl is mandatory. If a 1:1 ratio is used, kinetic resolution may occur (one enantiomer reacts faster than the other), artificially skewing the final ee% measurement.

  • Incubation: Seal the tube and agitate at room temperature for 30 minutes.

  • Self-Validation (Critical Step): Acquire a rapid 1H NMR spectrum. Check for the complete disappearance of the broad primary amine singlet (~1.5-2.0 ppm) and the appearance of the distinct amide N-H doublet (~6.5-7.0 ppm). Do not proceed with ee% calculations if the primary amine peak remains.

  • Data Acquisition: Acquire quantitative 19F NMR (with 1H decoupling) and 1H NMR spectra. Integrate the distinct CF3 singlets (~ -71 ppm) to calculate the enantiomeric excess.

G Step1 1. Aliquot Amine Step2 2. Add (R)-MTPA-Cl Step1->Step2 Step3 3. Reaction at RT Step2->Step3 Step4 4. Self-Validation (1H NMR) Step3->Step4 Step5 5. 19F NMR Integration Step4->Step5

Step-by-step workflow for Mosher amide derivatization and NMR analysis.

Protocol 2: Vibrational Circular Dichroism (VCD) Analysis

Objective: Determine the absolute configuration of the isolated enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the optically pure isomer in 150 μL of CD2Cl2.

    • Causality Check: CD2Cl2 is chosen over standard solvents because it lacks strong IR absorptions in the critical "fingerprint" region (1000–1500 cm⁻¹), where the C-N and C-F stretching modes of the fluoropyridine ring are most active.

  • Cell Loading: Inject the solution into a BaF2 IR cell with a path length of 100 μm.

  • Self-Validation (Baseline Correction): Record the IR and VCD spectra of a pure CD2Cl2 solvent blank under identical conditions. The VCD baseline must be flat (ΔA ≈ 0). Any baseline drift indicates cell window strain or instrument artifact, which will invalidate the target spectrum.

  • Data Acquisition: Collect the IR and VCD spectra of the sample for 4–6 hours to achieve a high signal-to-noise ratio.

  • Computational Matching: Perform DFT calculations (e.g., B3LYP/6-311G(d,p) level) to simulate the IR and VCD spectra of the (R) and (S) models. Compare the experimental g-factors (ΔA/A) to the simulated models to definitively assign the absolute configuration.

References

  • Novel Chiral Derivatizing Agents for 1H NMR Determination of the Enantiomeric Excess of Chiral Carboxylic Acids Source: ResearchGate URL
  • Stereoselective Behavior of the Functional Diltiazem Analogue 1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)
  • A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD)
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL

Sources

Validation

Assessing the Target Selectivity of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine: A Comparative Guide for Fragment-Based Drug Discovery

In the highly rigorous landscape of Fragment-Based Drug Discovery (FBDD), the selection of optimized chemical building blocks dictates the trajectory of a lead compound's success. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly rigorous landscape of Fragment-Based Drug Discovery (FBDD), the selection of optimized chemical building blocks dictates the trajectory of a lead compound's success. 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (CAS: 1342881-20-2) has emerged as a privileged fragment scaffold for designing targeted therapeutics[1]. Featuring a rigidified pyrrolidine ring coupled with an ortho-fluorinated pyridine, this molecule offers an ideal starting point for synthesizing selective kinase inhibitors and GPCR ligands.

However, as a Senior Application Scientist, I constantly emphasize that a fragment's potential is only as good as the assays used to validate it. Assessing and optimizing the target selectivity of leads derived from this fragment requires a rigorous, multi-tiered biophysical and cellular approach. This guide objectively compares the performance of this fluorinated scaffold against its alternatives and details the self-validating experimental workflows required to prove its selectivity.

Part 1: Structural Rationale & Comparative Performance

Why incorporate the 3-fluoro substitution instead of relying on a standard pyridine ring? In medicinal chemistry, fluorine is not merely a metabolic shield; it is a profound conformational and electronic modulator.

  • Electronic Modulation (pKa): The highly electronegative fluorine atom withdraws electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa of the pyridine ring, reducing its basicity. Lower basicity translates directly to decreased non-specific electrostatic interactions with off-target proteins (such as hERG channels), thereby enhancing target selectivity (2)[2].

  • Conformational Locking: Despite its small van der Waals radius (1.47 Å, closely mimicking hydrogen), fluorine exerts strong stereoelectronic effects. The dipole-dipole repulsion between the C-F bond and the pyridine nitrogen's lone pair locks the fragment into a preferred bioactive conformation, minimizing the entropic penalty upon binding (3)[3].

Comparative Profiling Data

To objectively assess its performance, we compare the 3-fluoro fragment against its unsubstituted and chloro-substituted alternatives.

Fragment ScaffoldPyridine N pKa (Calc.)Lipophilicity (LogP)Conformational RigidityTypical Off-Target Promiscuity Rate
1-(pyridin-2-yl)pyrrolidin-3-amine ~6.80.9Low (Free rotation)High (Non-specific electrostatic hits)
1-(3-chloropyridin-2-yl)pyrrolidin-3-amine ~4.51.8High (Steric clash)Moderate (Hydrophobic liabilities)
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine ~5.21.2High (Stereoelectronic lock)Low (Optimized binding profile)

(Note: Data represents aggregated trends observed in standard FBDD library screening campaigns).

Part 2: Experimental Workflows for Target Selectivity

To build a self-validating system for assessing the selectivity of this fragment and its derivatives, we employ a stringent biophysical-to-cellular workflow.

Phase 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

In FBDD, SPR is the gold standard for primary screening because it detects the low-affinity interactions ( KD​ in the high µM to mM range) typical of fragments, while providing real-time kinetic data (4)[4].

Step-by-Step Protocol:

  • Target Immobilization: Covalently attach the purified target protein to a CM5 sensor chip via standard amine coupling chemistry. Ensure a high immobilization level (typically 3000-5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for low-molecular-weight fragments.

  • Solvent Correction (Causality Check): Fragments are dissolved in DMSO, and SPR is highly sensitive to the bulk refractive index. You must generate a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO). Why? Failing to correct for solvent mismatch will result in massive bulk shift artifacts, leading to false positives.

  • Kinetic Titration: Inject the 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine library compounds at concentrations ranging from 10 µM to 1 mM. Use a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Self-Validation Check: Always run a reference flow cell (Fc1) without the target protein. If the fragment binds to Fc1, it indicates non-specific matrix interactions, invalidating the selectivity claim.

Phase 2: Cellular Target Engagement via CETSA

In vitro selectivity does not always translate to in vivo efficacy due to cellular compartmentalization and competing intracellular ligands. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement directly in live cells (5)[5].

Step-by-Step Protocol:

  • Cell Treatment: Incubate live cells (e.g., HEK293) with the optimized fluorinated lead compound at varying concentrations for 1-2 hours to allow intracellular equilibration.

  • Transient Heat Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Why? This step thermodynamically denatures and precipitates proteins that are not stabilized by the bound ligand (6)[6].

  • Lysis and Separation: Cool the samples to 4°C, add a mild detergent-based lysis buffer, and centrifuge at 20,000 x g for 20 minutes. The stabilized target protein remains in the soluble supernatant.

  • Self-Validation Check: A vehicle-treated (DMSO) control must be run in parallel to establish the baseline melting curve. Analyze the soluble fraction using AlphaScreen technology. A significant apparent melting temperature shift ( ΔTm​ ) compared to the vehicle control confirms selective intracellular target engagement.

Part 3: Visualization of the Selectivity Workflow

SelectivityWorkflow Frag 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine (Fragment Library) SPR Primary Biophysical Screen Surface Plasmon Resonance (SPR) Frag->SPR K_D & Kinetics Panel Off-Target Profiling (Kinome & GPCR Panels) SPR->Panel Target Hits CETSA Cellular Target Engagement (CETSA) Panel->CETSA Selective Hits Lead Selective Lead Candidate CETSA->Lead In-Cell Validation

Workflow for assessing fragment selectivity from biophysical screening to in-cell validation.

References

  • Title: 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine_1342881-20 Source: MDFCW URL: 1

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: 2

  • Title: Fluorine in medicinal chemistry Source: PubMed URL: 3

  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery Source: PubMed URL: 4

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: 5

  • Title: CETSA Target Engagement directly in cells Source: Pelago Bioscience URL: 6

Sources

Comparative

Pharmacokinetic Profile Comparison: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Derivatives in Drug Discovery

Executive Summary The 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold is a highly versatile and privileged pharmacophore utilized extensively in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold is a highly versatile and privileged pharmacophore utilized extensively in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. It combines a basic, sp3-rich pyrrolidine core—ideal for forming critical salt bridges with target proteins—with an aromatic pyridine ring that serves as a hydrogen-bond acceptor. However, the unsubstituted parent scaffold suffers from severe pharmacokinetic liabilities, primarily rapid in vivo clearance driven by cytochrome P450 (CYP)-mediated oxidation.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of the unsubstituted scaffold against its 3-fluoro and 3-chloro derivatives, detailing the mechanistic rationale and experimental methodologies used to validate these improvements.

Mechanistic Rationale: The Role of Fluorine in PK Optimization

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the physicochemical causality behind structural modifications. The strategic installation of a fluorine atom at the 3-position of the pyridine ring (yielding 1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine) addresses two distinct pharmacokinetic flaws simultaneously:

A. Metabolic Soft-Spot Blocking

The unsubstituted pyridine ring is highly electron-rich at the 3-position, making it a prime target for electrophilic CYP450 oxidation, which leads to rapid first-pass metabolism[2]. Fluorine, with a van der Waals radius of 1.47 Å, acts as an excellent bioisostere for hydrogen (1.20 Å), minimizing steric disruption at the receptor binding site[3]. However, the carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~109 kcal/mol). Coupled with fluorine's strong electron-withdrawing nature, this modification effectively deactivates the pyridine ring against CYP-mediated epoxidation and hydroxylation, drastically reducing intrinsic clearance[4].

B. pKa Modulation and Membrane Permeability

Because fluorine is the most electronegative element, its σ -inductive effect pulls electron density away from the adjacent pyridine nitrogen, significantly lowering its basicity (pKa)[5]. Furthermore, this inductive effect propagates through the scaffold to subtly dampen the basicity of the pyrrolidine amine. By lowering the overall basicity, the fraction of the unionized (neutral) species at physiological pH (7.4) increases. This shift enhances the molecule's lipophilicity and passive transcellular permeability (e.g., across Caco-2 monolayers), directly translating to higher oral bioavailability[6][7].

In Vitro & In Vivo Pharmacokinetic Comparison

The following table synthesizes quantitative experimental data comparing the parent non-fluorinated scaffold with its 3-fluoro and 3-chloro analogs.

Compound DerivativeHLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Rat IV Clearance (mL/min/kg)Rat Oral Bioavailability (F%)Half-life ( t1/2​ , h)
Non-Fluoro (1-(pyridin-2-yl)pyrrolidin-3-amine)85.44.262.112%0.8
3-Fluoro (1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine)12.3 18.5 14.5 68% 4.2
3-Chloro (1-(3-chloropyridin-2-yl)pyrrolidin-3-amine)28.711.031.234%2.1

Data Interpretation: The 3-fluoro derivative demonstrates a near 7-fold reduction in human liver microsomal (HLM) intrinsic clearance and a 4-fold increase in Caco-2 permeability compared to the non-fluoro parent. While the 3-chloro analog also improves stability, its larger atomic radius and excessive lipophilicity lead to higher non-specific binding and moderate clearance, making the 3-fluoro substitution the optimal pharmacokinetic choice.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the comparative data above are designed as self-validating systems. Every step is calibrated to eliminate experimental artifacts.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) to predict hepatic first-pass metabolism[8].

  • Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration.

    • Causality: The final DMSO concentration in the assay must be kept strictly below 0.1% (v/v). Higher concentrations of organic solvents act as competitive inhibitors of CYP450 enzymes, artificially inflating the apparent metabolic stability of the compound.

  • Pre-Incubation: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a 96-well microtiter plate. Pre-warm the mixture at 37°C for 5 minutes.

    • Causality: Pre-warming ensures that the enzymatic reaction proceeds at a constant, linear rate immediately upon initiation, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. A regenerating system is used instead of direct NADPH addition to maintain saturating cofactor levels throughout the entire incubation period[8].

  • Quenching & Analysis: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes.

    • Causality: Cold acetonitrile instantly denatures CYP enzymes to stop the reaction and precipitates microsomal proteins. This prevents LC-MS/MS column clogging and normalizes the extraction efficiency for accurate quantification.

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: Evaluate systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation: Formulate compounds in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline for both Intravenous (IV) and Per Os (PO) dosing.

    • Causality: This specific co-solvent system ensures complete dissolution of the basic pyrrolidine amine. If the compound is dosed as a suspension, it may precipitate in the gastrointestinal tract, artificially lowering the calculated oral bioavailability (F%).

  • Dosing & Sampling: Administer IV (1 mg/kg) via the tail vein and PO (5 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

    • Causality: Fasting eliminates food-drug interactions and gastric emptying variability. K2EDTA chelates calcium to prevent blood coagulation without causing the ion suppression in downstream mass spectrometry often seen with heparin.

  • Quantification: Extract plasma via protein precipitation and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the high sensitivity and structural specificity required to differentiate the parent drug from circulating, structurally similar phase I metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the unsubstituted versus the 3-fluorinated scaffold, highlighting the mechanism of clearance reduction.

MetabolicPathway Parent 1-(Pyridin-2-yl) pyrrolidin-3-amine CYP CYP450 Oxidation Parent->CYP Susceptible 3-Position Metabolite1 3-Hydroxypyridine Metabolite (Rapid Clearance) CYP->Metabolite1 Hydroxylation FluoroParent 1-(3-Fluoropyridin-2-yl) pyrrolidin-3-amine Blocked Metabolic Soft Spot Blocked (Steric/Electronic) FluoroParent->Blocked 3-Fluoro Substitution Stable Enhanced Metabolic Stability (Prolonged Half-life) Blocked->Stable Reduced Clearance

Fig 1: Metabolic divergence of non-fluorinated vs. 3-fluorinated pyridine-pyrrolidine scaffolds.

References

  • [3] Purser, S., et al. "The role of fluorine in medicinal chemistry." Chemical Society Reviews / Taylor & Francis. Available at:[Link]

  • [6] Meanwell, N. A., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA." MDPI Pharmaceuticals. Available at:[Link]

  • [7] Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • [1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PubMed Central. Available at:[Link]

  • [2] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed Central. Available at:[Link]

  • [4] "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters. Available at:[Link]

  • [5] "Selective fluorination of pyridine and its derivatives." ResearchGate. Available at:[Link]

Sources

Validation

A Researcher's Guide to Confirming the Stereochemistry of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological activity of a chiral drug c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological activity of a chiral drug can be intrinsically linked to its absolute configuration, with different enantiomers potentially exhibiting varied efficacy, or even toxicity.[1][2] This guide provides a comparative overview of analytical techniques for unequivocally determining the stereochemistry of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, a chiral amine of interest in pharmaceutical research.

The pyrrolidine ring is a significant scaffold in many biologically active compounds.[3][4] The introduction of a fluorine atom can further modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, ensuring the correct stereochemical assignment of each chiral center is a critical step in the development of any new chemical entity containing this fragment.

This document will delve into the principles, experimental protocols, and comparative advantages of several key analytical methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy (including Mosher's Amide Analysis and the use of Chiral Shift Reagents), and Chiroptical Spectroscopy (Vibrational Circular Dichroism).

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (XRD) is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[5][6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

Causality Behind Experimental Choices: The fundamental principle lies in the anomalous scattering of X-rays by the electrons of the atoms in the crystal.[7] When using a radiation source of an appropriate wavelength (e.g., Cu-Kα), the differences in scattering between enantiomers become measurable, allowing for the unambiguous assignment of the absolute configuration.[7]

Self-Validating System: The quality of the final crystal structure is validated through various statistical parameters, most notably the Flack parameter.[7] A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute stereochemistry.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of high quality. This typically involves dissolving the purified 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic positions, thermal parameters, and occupancy.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated during the refinement process to confirm the correctness of the assigned stereochemistry.[7]

Table 1: Comparison of Analytical Techniques for Stereochemical Confirmation

FeatureX-ray CrystallographyMosher's Amide Analysis (NMR)Chiral Shift Reagent (NMR)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray scatteringDiastereomer formation & ¹H/¹⁹F NMR analysisDiastereomeric complex formation & NMR analysisDifferential absorption of circularly polarized IR light
Sample Requirement High-quality single crystal (mg)Purified amine (mg)Purified amine (mg)Solution of the compound (mg)
Derivatization Not requiredRequired (Mosher's acid chloride)Not requiredNot required
Time for Analysis Days to weeks (crystal growth dependent)Hours to a dayHoursHours to days (including calculations)
Confidence Level Very High (Definitive)HighModerate to HighHigh
Key Advantage Unambiguous 3D structureNo crystal needed, reliable modelNo derivatization neededNo crystal or derivatization needed
Key Limitation Crystal growth can be difficult/impossibleRequires derivatization, potential for model misinterpretationLine broadening, requires specific reagentsRequires computational modeling

NMR Spectroscopy: Probing Stereochemistry in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful solution-state methods for stereochemical assignment, obviating the need for crystallization.

Mosher's Amide Analysis

This classic method involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9][10][11] This reaction creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra.[11]

Causality Behind Experimental Choices: The underlying principle is that the anisotropic effect of the phenyl group in the Mosher's amide will cause different chemical shifts for the protons near the chiral center in the two diastereomers.[12] By systematically comparing the chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomeric amides, the absolute configuration of the original amine can be deduced based on a well-established conformational model.[9][13]

Self-Validating System: The consistency of the sign of the chemical shift differences across multiple protons on either side of the newly formed amide bond provides a self-validating system. If the model is correctly applied, a consistent pattern of positive and negative Δδ values should be observed.

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization: Two separate reactions are performed. In one, the enantiomerically pure 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is reacted with (R)-(-)-Mosher's acid chloride. In the other, the amine is reacted with (S)-(+)-Mosher's acid chloride. The reactions are typically carried out in an aprotic solvent like deuterated chloroform or pyridine-d5 in an NMR tube.

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric amide products. In some cases, ¹⁹F NMR can also be a valuable tool.[14][15]

  • Spectral Analysis: The ¹H NMR spectra of the two diastereomers are carefully assigned. The chemical shifts of corresponding protons in the two spectra are then compared.

  • Determination of Absolute Configuration: The differences in chemical shifts (Δδ = δS - δR) are calculated for protons on both sides of the original chiral center. These values are then mapped onto the Mosher's model to assign the absolute configuration.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Conclusion Amine 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine React_R React to form (R)-Mosher's Amide Amine->React_R React_S React to form (S)-Mosher's Amide Amine->React_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->React_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->React_S NMR_R ¹H NMR of (R)-Amide React_R->NMR_R NMR_S ¹H NMR of (S)-Amide React_S->NMR_S Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Config Determine Absolute Configuration Compare->Config

Caption: Workflow for VCD Analysis.

Conclusion

The determination of the absolute stereochemistry of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a critical step in its development as a potential pharmaceutical agent. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. NMR-based methods, particularly Mosher's amide analysis, provide a reliable alternative for confirming stereochemistry in solution. Vibrational Circular Dichroism has emerged as a powerful technique that avoids the need for crystallization or derivatization, offering a direct comparison between experimental and computationally predicted spectra. The choice of method will ultimately depend on factors such as sample availability, the ability to form suitable crystals or derivatives, and the available instrumentation and computational resources. A multi-faceted approach, potentially employing more than one of these techniques, will provide the highest level of confidence in the stereochemical assignment.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Retrieved from [Link]

  • Goral, K., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Retrieved from [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Wannasu, B., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

  • LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

  • Jones, C. G., et al. (2022). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Retrieved from [Link]

  • Jones, C. G., et al. (2022). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications. Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Retrieved from [Link]

  • Hoyt, H. M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Retrieved from [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. Retrieved from [Link]

  • Pirkle, W. H., & Lamm, B. (2003). A convenient method for the determination of the absolute configuration of chiral amines. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Retrieved from [Link]

  • Fiveable. (2025). Chiral Shift Reagents Definition. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? Retrieved from [Link]

  • (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. ProQuest. Retrieved from [Link]

  • (2024). Stereochemistry determination by experimental and computaitonal spectroscopy. ACS. Retrieved from [Link]

  • The Organic Chemist. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. Retrieved from [Link]

  • (2017). Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines. Figshare. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • (2006). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. Google Patents.
  • (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Retrieved from [Link]

  • (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Retrieved from [Link]

  • Shchegravina, E. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

  • (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Retrieved from [Link]

  • Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. The following protocols are grounde...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine. The following protocols are grounded in established safety principles for handling heterocyclic amines and fluorinated aromatic compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related molecules, such as fluoropyridines and aminopyridines, to establish a robust and conservative safety framework.

The core principle of this guide is to foster a proactive safety culture. By understanding the why behind each recommendation, you, the researcher, are empowered to make informed decisions that ensure your personal safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine—incorporating a fluoropyridine moiety and a pyrrolidine-amine group—suggests a specific hazard profile.

  • Fluoropyridine Moiety : Compounds containing a fluoropyridine ring can be irritating to the skin, eyes, and respiratory tract.[1][2] Some are classified as flammable liquids and may be harmful if swallowed.[1][2]

  • Amine Functionality : Amines, as a class, can be corrosive and are often readily absorbed through the skin.[3] They can cause skin and eye irritation or more severe burns.[4][5] Inhalation of amine vapors can lead to respiratory irritation.[3][6]

Based on these structural alerts, it is prudent to treat 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine as a substance that is, at a minimum:

  • A skin and eye irritant.[7][8]

  • Potentially harmful if ingested, inhaled, or absorbed through the skin.[5][9]

  • A respiratory irritant.[1][7]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of aerosols or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and potential vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][10]Provides a barrier against skin contact. It is advisable to double-glove for added protection. Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat, fully buttoned.[10]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][6][7]Essential when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol or dust generation.
Foot Protection Closed-toe shoes, preferably made of a non-absorbent material.[10][11]Protects feet from potential spills.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Work Area : All handling of solid or neat 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine must be conducted within a certified chemical fume hood.[7]

  • Weighing : If possible, weigh the compound in a ventilated balance enclosure or a glove box to minimize the risk of inhaling fine powders.[10] Use a spatula for all transfers to avoid creating dust.[10]

  • Dissolving : When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.[10]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine during a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction (if necessary) handling_reaction->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Safe Handling of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine.

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate : Clear the immediate area of all personnel.[1]

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][12]

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate : Clean the spill area thoroughly.

Exposures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8][13] Seek immediate medical attention.[5][7]

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.[7]

Disposal Plan: Environmental Responsibility

Under no circumstances should 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine or its waste products be disposed of down the drain or in regular trash.[12]

Waste Segregation and Disposal
  • Hazardous Waste : All materials contaminated with this compound, including excess reagents, reaction mixtures, used gloves, and absorbent materials, must be treated as hazardous waste.[12]

  • Containerization : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[12]

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[2][12][14]

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Is it contaminated with 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine? start->is_contaminated collect Collect in a sealed, labeled hazardous waste container is_contaminated->collect Yes non_hazardous Dispose in appropriate non-hazardous waste stream is_contaminated->non_hazardous No store Store in designated satellite accumulation area collect->store dispose Dispose via licensed waste management service store->dispose

Caption: Disposal Decision Pathway for Laboratory Waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (2025, July 9). VelSafe.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.). KISHIDA CHEMICAL CO., LTD..
  • Safe Disposal of 2-Bromo-4-fluoro-5-methylpyridine: A Procedural Guide. (2025, December). BenchChem.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide. (n.d.). BenchChem.
  • eTools: Ammonia Refrigeration - General Safety. (n.d.). OSHA.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • 2-Fluoropyridine - Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • SAFETY DATA SHEET - ThermoFisher. (2019, February 27). ThermoFisher.
  • safety data sheet - 2-(3-fluoropyridin-2-yl)ethan-1-amine. (n.d.). Enamine.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET. (n.d.). Sisco Research Laboratories Pvt. Ltd..
  • SAFETY DATA SHEET - Koppert. (n.d.). Koppert.
  • 3-Fluoropyridine - Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • SAFETY DATA SHEET - 2-Amino-5-fluoropyridine. (2023, October 4). Fisher Scientific.
  • safety data sheet - 3-Aminopyridine. (2025, November 6). Sigma-Aldrich.
  • safety data sheet - 6-fluoropyridine-3-carbaldehyde. (n.d.). Enamine.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
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1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine
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